molecular formula C22H24N2O5 B10768320 ER-27319 maleate

ER-27319 maleate

Número de catálogo: B10768320
Peso molecular: 396.4 g/mol
Clave InChI: WVUQPGFRFBVJKH-BTJKTKAUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ER 27319 maleate is a selective inhibitor of Syk kinase.

Propiedades

IUPAC Name

10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O.C4H4O4/c1-12-8-9-15-17(13(12)2)20(11-5-10-19)16-7-4-3-6-14(16)18(15)21;5-3(6)1-2-4(7)8/h3-4,6-9H,5,10-11,19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUQPGFRFBVJKH-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ER-27319 Maleate: A Deep Dive into its Mechanism of Action as a Selective Syk Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ER-27319 maleate (B1232345) is a synthetic, acridone-related compound that has demonstrated potent and selective inhibitory effects on the Spleen tyrosine kinase (Syk). This technical guide elucidates the core mechanism of action of ER-27319, detailing its targeted interaction within the mast cell signaling cascade initiated by the high-affinity IgE receptor, FcεRI. By selectively blocking the activation of Syk, ER-27319 effectively abrogates the downstream signaling events that lead to the release of allergic and inflammatory mediators. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key experiments, and the methodologies employed in these pivotal studies.

Core Mechanism of Action: Selective Inhibition of FcεRI-Mediated Syk Activation

The primary mechanism of action of ER-27319 maleate is its selective inhibition of the tyrosine phosphorylation of Syk, a critical non-receptor tyrosine kinase, following the engagement of the FcεRI receptor on mast cells.[1][2] This targeted action prevents the initiation of a signaling cascade responsible for mast cell degranulation and the release of pro-inflammatory mediators.[1][2]

ER-27319's selectivity is a key feature of its molecular action. It specifically interferes with the activation of Syk induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[1][2] Notably, the compound does not inhibit the activity of Lyn kinase, another upstream kinase in the pathway, nor does it affect the antigen-induced phosphorylation of the FcεRI receptor subunits themselves.[1][2]

Furthermore, the inhibitory effect of ER-27319 is highly specific to the FcεRI signaling pathway in mast cells. It does not inhibit the anti-IgM-induced phosphorylation of Syk in human peripheral B cells, which is mediated by the Igβ ITAM.[1][2] Additionally, it does not affect the anti-CD3-induced tyrosine phosphorylation of ZAP-70, a Syk-related kinase in T cells, underscoring its specificity for Syk-dependent pathways in mast cells.[1][2]

By blocking Syk activation, ER-27319 effectively halts the downstream signaling cascade. This includes the prevention of phospholipase C-γ1 (PLC-γ1) tyrosine phosphorylation, the subsequent generation of inositol (B14025) phosphates, the release of arachidonic acid, and ultimately, the secretion of histamine (B1213489) and tumor necrosis factor-alpha (TNF-α).[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies, demonstrating the potency and efficacy of this compound.

Table 1: Inhibition of Mediator Release

Cell TypeMediatorStimulusER-27319 Concentration (μM)% InhibitionIC50 (μM)
Human Cultured Mast CellsHistamineanti-human IgE30>80%-
Human Cultured Mast CellsArachidonic Acidanti-human IgE30>80%-
RBL-2H3 Cells, Rat Peritoneal & Human Cultured Mast CellsHistamine, TNF-α, Arachidonic Acid, Inositol PhosphatesAntigen--10[3][4][5][6]

Table 2: Inhibition of Syk Phosphorylation

Experimental SystemInducer of Syk PhosphorylationER-27319 Concentration (μM)% Inhibition of Syk Phosphorylation
In vitro (Syk from RBL-2H3 cell lysates)Phospho-γ ITAM of FcεRI1068 ± 9.9%[1]
In vitro (Syk from RBL-2H3 cell lysates)Phospho-γ ITAM of FcεRI3093 ± 3.3%[1]
RBL-2H3 CellsAntigen1057%[6]
RBL-2H3 CellsAntigen3087%[6]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature, providing a framework for understanding how the mechanism of action of ER-27319 was elucidated.

Mast Cell Degranulation Assay
  • Cell Culture: RBL-2H3 cells, rat peritoneal mast cells, or cultured human mast cells are sensitized with IgE overnight.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 15-60 minutes) at 37°C.

  • Stimulation: Mast cell degranulation is induced by adding an antigen (e.g., DNP-BSA for sensitized cells) or anti-IgE antibody.

  • Mediator Release Measurement:

    • Histamine: Supernatants are collected, and histamine content is measured using a fluorometric assay.

    • Arachidonic Acid: Cells are pre-labeled with [³H]arachidonic acid. After stimulation, the radioactivity released into the supernatant is measured by liquid scintillation counting.

    • TNF-α: The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of mediator release by ER-27319 is calculated relative to the vehicle-treated control.

In Vitro Syk Phosphorylation Assay
  • Syk Source: Cytosolic lysates containing Syk are prepared from RBL-2H3 cells.

  • ITAM Peptides: Biotinylated, phosphorylated ITAM peptides from the FcεRI γ subunit or Igβ are used to stimulate Syk.

  • Kinase Reaction: The Syk-containing lysate is incubated with the phosphorylated ITAM peptides, ATP, and varying concentrations of ER-27319 or vehicle control in a kinase buffer.

  • Immunoprecipitation and Western Blotting:

    • Syk is immunoprecipitated from the reaction mixture using an anti-Syk antibody.

    • The immunoprecipitates are resolved by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with an anti-phosphotyrosine antibody to detect phosphorylated Syk.

    • The membrane is subsequently stripped and reprobed with an anti-Syk antibody to confirm equal protein loading.

  • Densitometry: The intensity of the phosphotyrosine bands is quantified and normalized to the total Syk protein to determine the extent of inhibition.

Cell-Based Syk Phosphorylation Assay
  • Cell Culture and Treatment: RBL-2H3 cells, human peripheral B cells, or Jurkat T cells are incubated with different concentrations of ER-27319 for a defined period.

  • Cell Stimulation:

    • RBL-2H3 cells: Stimulated with an antigen.

    • Human B cells: Stimulated with anti-IgM.

    • Jurkat T cells: Stimulated with anti-CD3.

  • Cell Lysis: Cells are lysed, and protein concentrations are determined.

  • Immunoprecipitation and Western Blotting: Syk (from RBL-2H3 and B cells) or ZAP-70 (from Jurkat cells) is immunoprecipitated and analyzed by Western blotting for tyrosine phosphorylation as described in the in vitro assay.

Visualizing the Mechanism and Workflow

Signaling Pathway of ER-27319 Action

ER27319_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI Receptor IgE->FceRI gamma_ITAM γ-chain ITAM FceRI->gamma_ITAM Lyn Lyn Kinase Lyn->gamma_ITAM Phosphorylates p_gamma_ITAM P-γ-chain ITAM gamma_ITAM->p_gamma_ITAM Syk Syk p_gamma_ITAM->Syk Recruits & Activates p_Syk P-Syk (Active) Syk->p_Syk ER27319 ER-27319 ER27319->Syk Inhibits Activation PLCg1 PLC-γ1 p_Syk->PLCg1 Phosphorylates p_PLCg1 P-PLC-γ1 (Active) PLCg1->p_PLCg1 Downstream Downstream Signaling (IP3, DAG, Ca2+) p_PLCg1->Downstream Mediators Mediator Release (Histamine, TNF-α) Downstream->Mediators

Caption: ER-27319 selectively inhibits Syk activation downstream of FcεRI engagement.

Experimental Workflow for Assessing ER-27319 Activity

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis MastCells Mast Cells (e.g., RBL-2H3) Sensitization Sensitize with IgE MastCells->Sensitization Preincubation Pre-incubate with ER-27319 or Vehicle Stimulation Stimulate with Antigen Preincubation->Stimulation MediatorAssay Mediator Release Assay (Histamine, TNF-α) Stimulation->MediatorAssay PhosphoAssay Syk Phosphorylation Assay (Western Blot) Stimulation->PhosphoAssay

Caption: Workflow for evaluating ER-27319's effect on mast cell function.

References

ER-27319 Maleate: A Technical Guide to its Syk Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-27319 is a synthetically developed acridone-related compound identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1] This technical guide provides a comprehensive overview of the kinase selectivity of ER-27319 maleate (B1232345), detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. Understanding the precise selectivity of kinase inhibitors is paramount in drug development to anticipate on-target efficacy and potential off-target effects.

Mechanism of Action

ER-27319 exerts its inhibitory effects by selectively targeting the activation of Syk kinase, a critical non-receptor tyrosine kinase in the signaling cascades of immune cells.[1] Specifically, ER-27319 has been shown to inhibit the tyrosine phosphorylation of Syk that is initiated by the engagement of the high-affinity IgE receptor (FcεRI) in mast cells.[2] This inhibition prevents the downstream signaling events that lead to the release of allergic and inflammatory mediators, such as histamine, arachidonic acid metabolites, and cytokines.[1] Notably, the inhibitory action of ER-27319 is specific to the FcεRI signaling pathway in mast cells, as it does not inhibit Syk activation in the B-cell receptor (BCR) signaling pathway.[3][4]

Quantitative Kinase Selectivity

While a comprehensive screening panel detailing the IC50 values of ER-27319 maleate against a broad range of kinases is not publicly available, studies have demonstrated its selectivity for Syk over other closely related kinases.

Table 1: Cellular and Biochemical Inhibition Data for ER-27319

Target/ProcessCell Type/Assay ConditionIC50 / EffectReference
Antigen-induced Histamine ReleaseRat Peritoneal Mast Cells~ 10 µM[1]
Antigen-induced Prostaglandin D2 ReleaseRat Peritoneal Mast Cells~ 10 µM
Antigen-induced Leukotriene ReleaseRat Peritoneal Mast Cells~ 10 µM
Anti-IgE-induced Histamine ReleaseHuman Cultured Mast Cells>80% inhibition at 30 µM
Anti-IgE-induced Arachidonic Acid ReleaseHuman Cultured Mast Cells>80% inhibition at 30 µM
TNF-α ProductionRat and Human Mast CellsIC50 = 10 µM[2]
Syk Tyrosine Phosphorylation (FcεRI-mediated)RBL-2H3 Cells57% inhibition at 10 µM, 87% at 30 µM[1]
Syk Tyrosine Phosphorylation (BCR-mediated)Human Peripheral B-cellsNo inhibition up to 100 µM[4]
ZAP-70 Tyrosine PhosphorylationJurkat T-cells (anti-CD3 stimulated)No inhibition up to 100 µM[1]
Lyn Kinase Activityin vitro kinase assayNo inhibition[3]

Signaling Pathways and Experimental Workflows

Syk Signaling in Mast Cell Degranulation

The following diagram illustrates the canonical FcεRI signaling pathway in mast cells and the point of inhibition by ER-27319. Upon antigen-mediated cross-linking of IgE bound to FcεRI, the Src family kinase Lyn phosphorylates the ITAM motifs of the receptor. This creates docking sites for Syk, which upon binding becomes activated and autophosphorylates, initiating a downstream cascade involving LAT, PLCγ, and ultimately leading to degranulation and cytokine release. ER-27319 selectively inhibits the activation and phosphorylation of Syk in this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE IgE FceRI FcεRI IgE->FceRI Binds Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates Antigen Antigen Antigen->IgE Cross-linking Lyn->FceRI Phosphorylates ITAMs LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine, etc.) Ca_release->Degranulation PKC->Degranulation Cytokine_release Cytokine Release (TNF-α, etc.) PKC->Cytokine_release ER27319 ER-27319 ER27319->Syk Inhibits Activation

Caption: FcεRI-Syk signaling pathway in mast cells and ER-27319 inhibition.

Experimental Workflow for Assessing Kinase Selectivity

A typical workflow to determine the selectivity of a kinase inhibitor like ER-27319 involves a series of in vitro and cell-based assays.

G cluster_workflow Kinase Inhibitor Selectivity Profiling Workflow A Compound Synthesis (this compound) B Primary Biochemical Assay (e.g., in vitro Syk kinase assay) A->B C Broad Kinase Panel Screening (Determine IC50 against a panel of kinases) B->C Hit Confirmation D Cell-Based Assays (e.g., Mast Cell Degranulation) B->D F Data Analysis & Selectivity Profile C->F E Secondary Cell-Based Assays (e.g., B-cell, T-cell activation) D->E Assess Cellular Selectivity E->F

Caption: General workflow for kinase inhibitor selectivity profiling.

Experimental Protocols

In Vitro Syk Kinase Inhibition Assay (Immunoprecipitation-based)

This protocol is based on methods used to assess the direct effect of compounds on Syk activity.[5]

  • Cell Culture and Stimulation:

    • Culture Rat Basophilic Leukemia (RBL-2H3) cells in Eagle's minimum essential medium (MEM) supplemented with 15% fetal bovine serum (FBS), penicillin, and streptomycin.

    • Sensitize cells overnight with 0.5 µg/mL anti-dinitrophenyl (DNP) IgE.

    • Stimulate the sensitized cells with 100 ng/mL DNP-human serum albumin (HSA) for 5-10 minutes at 37°C.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a buffer containing 1% Triton X-100, 50 mM Tris-HCl (pH 7.6), 150 mM NaCl, 1 mM EDTA, 1 mM Na3VO4, and protease inhibitors.

  • Immunoprecipitation of Syk:

    • Centrifuge the cell lysates to pellet cellular debris.

    • Incubate the supernatant with an anti-Syk antibody for 2-4 hours at 4°C with gentle rotation.

    • Add protein A/G-agarose beads and incubate for an additional 1-2 hours.

    • Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.

  • In Vitro Kinase Assay:

    • Resuspend the immunoprecipitated Syk in a kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT).

    • Add a suitable substrate (e.g., myelin basic protein or a specific peptide substrate) and [γ-32P]ATP.

    • Incubate the reaction mixture at 30°C for 15-30 minutes.

    • For inhibition studies, pre-incubate the immunoprecipitated Syk with various concentrations of this compound before adding ATP.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Analyze the incorporation of 32P into the substrate by autoradiography or phosphorimaging.

    • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is a common method to quantify mast cell degranulation.[6][7]

  • Cell Culture and Sensitization:

    • Plate RBL-2H3 cells in a 24-well plate and sensitize them overnight with anti-DNP IgE as described above.

  • Inhibitor Treatment and Stimulation:

    • Wash the cells twice with Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4).

    • Pre-incubate the cells with various concentrations of this compound or vehicle control in Tyrode's buffer for 30-60 minutes at 37°C.

    • Stimulate degranulation by adding DNP-HSA (100 ng/mL) and incubate for 30-60 minutes at 37°C.

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant for the measurement of released β-hexosaminidase.

    • Lyse the remaining cells with 0.5% Triton X-100 to measure the total cellular β-hexosaminidase content.

  • β-Hexosaminidase Assay:

    • In a new 96-well plate, mix an aliquot of the supernatant or cell lysate with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide in a citrate (B86180) buffer (pH 4.5).

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction by adding a high pH stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0).

  • Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release for each condition relative to the total amount in the lysed cells.

    • Plot the percentage of inhibition against the concentration of ER-27319 to determine the IC50 value.

Conclusion

This compound is a valuable research tool for studying the role of Syk in allergic and inflammatory responses. Its demonstrated selectivity for Syk in the context of FcεRI signaling in mast cells, coupled with a lack of activity against Lyn and ZAP-70, highlights its utility in dissecting specific signaling pathways. While a broad, quantitative kinase selectivity profile remains to be published, the available data strongly support its characterization as a selective Syk inhibitor with potent effects on mast cell function. The experimental protocols provided herein offer a foundation for further investigation into the biological activities of this compound.

References

ER-27319 Maleate: A Technical Guide to its Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-27319 maleate (B1232345) is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase involved in signal transduction pathways that govern allergic and inflammatory responses. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of ER-27319 maleate. Detailed summaries of its inhibitory effects on various cellular processes, primarily in mast cells, are presented. Furthermore, this guide outlines the key signaling pathways affected by ER-27319 and provides conceptual experimental workflows for its characterization, supported by diagrams generated using the DOT language for precise visualization of complex biological and experimental relationships.

Chemical Structure and Properties

ER-27319 is an acridone-related compound.[1] The maleate salt form is commonly used in research.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name 10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid
Molecular Formula C₁₈H₂₀N₂O · C₄H₄O₄
Molecular Weight 396.17 g/mol
CAS Number 1204480-26-1[2]
Appearance PowderN/A
Purity ≥98% (HPLC)
Solubility Soluble to 75 mM in water and to 100 mM in DMSO
Storage Desiccate at +4°C
SMILES CC1=C(C)C2=C(C=C1)C(=O)C1=CC=CC=C1N2CCCN.O=C(O)/C=C\C(=O)O
InChI Key WVUQPGFRFBVJKH-BTJKTKAUSA-N

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of Syk kinase.[1] Its primary mechanism of action involves the inhibition of the tyrosine phosphorylation of Syk that is initiated by the engagement of the high-affinity IgE receptor, FcεRI, in mast cells.[1][3] This inhibition prevents the downstream signaling cascade that leads to the release of allergic and inflammatory mediators.[3]

Inhibition of Cellular Responses

ER-27319 has been shown to inhibit a range of antigen-induced cellular responses in various mast cell types.

Table 2: Inhibitory Activity of ER-27319 in RBL-2H3 Cells

Cellular ResponseIC₅₀ (μM)Reference(s)
5-Hydroxytryptamine (Serotonin) Secretion10[3]
Inositol Phosphate Generation10[3]
Arachidonic Acid Release10[3]
TNF-α Production10[2][3]

Table 3: Inhibitory Activity of ER-27319 in Rat Peritoneal Mast Cells

Mediator ReleaseIC₅₀ (μM)Reference(s)
Histamine~10[3]
Peptide-Leukotrienes (pLTs)~10[3]
Prostaglandin D₂ (PGD₂)~10[3]

Table 4: Inhibitory Activity of ER-27319 in Human Cultured Mast Cells

Mediator Release% Inhibition at 30 μMReference(s)
Histamine>80%[3]
Arachidonic Acid>80%[3]
Selectivity

ER-27319 demonstrates selectivity for Syk kinase in the context of FcεRI signaling. It effectively inhibits the tyrosine phosphorylation of Syk induced by the FcεRI γ subunit's immunoreceptor tyrosine-based activation motif (ITAM).[3] However, it does not inhibit the tyrosine phosphorylation of Syk induced by the Igβ ITAM in B cells, nor does it affect the anti-CD3-induced tyrosine phosphorylation of phospholipase C-γ1 in Jurkat T cells, indicating specificity for Syk-dependent pathways in mast cells.[1][3] Furthermore, ER-27319 does not inhibit the kinase activity of Lyn, a kinase that acts upstream of Syk in the FcεRI signaling cascade.[1][3]

Signaling Pathway

The primary signaling pathway targeted by ER-27319 is the FcεRI-mediated activation of mast cells. The following diagram illustrates this pathway and the point of inhibition by ER-27319.

FceRI_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Syk Syk FceRI->Syk Recruits & Activates Lyn->FceRI PLCg PLCγ Syk->PLCg Phosphorylates & Activates IP3_DAG IP3 & DAG Production PLCg->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Degranulation Degranulation (Histamine, etc.) Ca_PKC->Degranulation Cytokine Cytokine Production (TNF-α, etc.) Ca_PKC->Cytokine ER27319 ER-27319 ER27319->Syk Inhibits Phosphorylation

Caption: FcεRI signaling pathway in mast cells and inhibition by ER-27319.

Experimental Protocols

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the cited literature, the following sections outline the general methodologies used for its biological characterization, based on the work by Moriya et al. (1997).[3]

General Cell Culture and Stimulation
  • Cell Lines: RBL-2H3 cells (rat basophilic leukemia), rat peritoneal mast cells, and human cord blood-derived cultured mast cells are commonly used.

  • Sensitization: Cells are typically sensitized overnight with DNP-specific monoclonal mouse IgE.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound for a short period (e.g., 10 minutes) at 37°C.

  • Stimulation: Antigen (e.g., DNP-BSA) is added to trigger FcεRI cross-linking and cellular activation.

Mediator Release Assays
  • Histamine Release: Measured from the supernatant of stimulated cells using an enzyme immunoassay (EIA).

  • Serotonin (B10506) (5-HT) Release: Quantified by measuring the release of radiolabeled serotonin (e.g., [¹⁴C]5-HT) from pre-loaded cells.

  • Arachidonic Acid Release: Determined by measuring the release of radiolabeled arachidonic acid (e.g., [¹⁴C]arachidonic acid) from pre-loaded cells.

  • TNF-α Production: Measured from the cell supernatant using an enzyme-linked immunosorbent assay (ELISA).

Syk Phosphorylation Assay
  • Cell Lysis: Following stimulation, cells are lysed in a buffer containing phosphatase and protease inhibitors.

  • Immunoprecipitation: Syk is immunoprecipitated from the cell lysates using an anti-Syk antibody.

  • Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect the phosphorylation status of Syk. The membrane can then be stripped and re-probed with an anti-Syk antibody to confirm equal protein loading.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for evaluating the inhibitory effect of ER-27319 on mast cell degranulation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cell_culture 1. Culture Mast Cells (e.g., RBL-2H3) sensitization 2. Sensitize cells with IgE (overnight) cell_culture->sensitization inhibitor_incubation 3. Pre-incubate with ER-27319 (various conc.) sensitization->inhibitor_incubation antigen_stimulation 4. Stimulate with Antigen (e.g., DNP-BSA) inhibitor_incubation->antigen_stimulation collect_supernatant 5. Collect Supernatant antigen_stimulation->collect_supernatant mediator_assay 6. Perform Mediator Release Assay (e.g., ELISA) collect_supernatant->mediator_assay data_analysis 7. Analyze Data and Determine IC₅₀ mediator_assay->data_analysis

Caption: General workflow for assessing ER-27319's effect on mast cells.

Conclusion

This compound is a valuable research tool for studying the role of Syk kinase in FcεRI-mediated signaling and mast cell function. Its selectivity and potent inhibitory activity make it a useful probe for dissecting the molecular events that lead to allergic and inflammatory responses. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working in the fields of immunology, allergy, and inflammation. Further investigation into the in vivo efficacy and safety of ER-27319 and related compounds may pave the way for novel therapeutic strategies for allergic diseases.

References

ER-27319 Maleate (CAS: 1204480-26-1): A Technical Guide to a Selective Syk Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ER-27319 maleate (B1232345), a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). This document consolidates key chemical and biological data, detailed experimental methodologies, and visual representations of its mechanism of action to support its application in research and drug development.

Core Compound Information

ER-27319 is a synthetic, acridone-related compound that has demonstrated significant potential in the study of allergic and inflammatory diseases.[1][2] Its maleate salt form is assigned the CAS number 1204480-26-1.

Chemical and Physical Properties

A summary of the key chemical and physical properties of ER-27319 maleate is presented in Table 1.

PropertyValueReference(s)
CAS Number 1204480-26-1[3][4][5]
Chemical Name 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone maleate[3]
Molecular Formula C₁₈H₂₀N₂O · C₄H₄O₄[3][4][5]
Molecular Weight 396.17 g/mol [3][4][5]
Purity ≥98% (by HPLC)[3][5]
Solubility Soluble to 75 mM in water and to 100 mM in DMSO[3][5][6]
Storage Desiccate at +4°C for short-term storage; -20°C for long-term storage.[3][4][5]

Biological Activity and Mechanism of Action

ER-27319 is a selective inhibitor of Syk kinase, a non-receptor tyrosine kinase crucial for signal transduction downstream of various immunoreceptors, including the high-affinity IgE receptor, FcεRI, in mast cells.[2][7]

Engagement of FcεRI by an antigen-IgE complex initiates a signaling cascade that leads to mast cell degranulation and the release of inflammatory mediators.[1] ER-27319 selectively inhibits the tyrosine phosphorylation of Syk that is induced by the engagement of FcεRI.[3][5][8] This action effectively abrogates downstream signaling events, including the phosphorylation of phospholipase C-γ1 (PLC-γ1), generation of inositol (B14025) phosphates, release of arachidonic acid, and the secretion of histamine (B1213489) and tumor necrosis factor-α (TNF-α).[2][7][9]

Importantly, studies have shown that ER-27319 does not inhibit the activity of Lyn kinase, an upstream kinase responsible for phosphorylating the FcεRI receptor itself.[2][7] Furthermore, it demonstrates specificity for Syk-mediated pathways, as it does not inhibit anti-CD3-induced tyrosine phosphorylation of ZAP-70 in Jurkat T cells.[9][10]

Signaling Pathway Inhibition

The following diagram illustrates the role of Syk in the FcεRI signaling cascade and the point of intervention for ER-27319.

FceRI_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE IgE FceRI FcεRI IgE->FceRI Lyn Lyn Kinase FceRI->Lyn Syk Syk FceRI->Syk recruits & activates Antigen Antigen Antigen->FceRI Cross-linking Lyn->FceRI phosphorylates ITAMs PLCg1 PLC-γ1 Syk->PLCg1 phosphorylates IP3_DAG IP3 / DAG Generation PLCg1->IP3_DAG Ca_PKC Ca²⁺ Mobilization PKC Activation IP3_DAG->Ca_PKC Degranulation Degranulation (Histamine, TNF-α release) Ca_PKC->Degranulation ER27319 ER-27319 ER27319->Syk inhibits phosphorylation

ER-27319 inhibits the FcεRI signaling cascade by targeting Syk phosphorylation.

Quantitative Biological Data

The inhibitory activity of ER-27319 has been quantified across various cell-based assays.

AssayCell TypeIC₅₀ ValueReference(s)
TNF-α Production Rat and Human Mast Cells~10 µM[3][5][8]
Histamine Secretion RBL-2H3, Rat Peritoneal, Human~10 µM[1][9][10]
Arachidonic Acid Release RBL-2H3, Rat Peritoneal, Human~10 µM[1][9][10]
Inositol Phosphate Generation RBL-2H3 Cells~10 µM[1][9][10]
Syk Tyrosine Phosphorylation RBL-2H3 Cells10-30 µM[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving ER-27319, adapted from published literature.[7]

Protocol 1: Mast Cell Degranulation Assay (Histamine Release)

This protocol describes the measurement of antigen-induced histamine release from RBL-2H3 cells.

  • Cell Seeding: Seed RBL-2H3 cells in 24-well plates at a density of 5 x 10⁵ cells/well and culture overnight.

  • Sensitization: Sensitize cells with anti-DNP IgE (0.5 µg/mL) for 2 hours at 37°C.

  • Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • Inhibitor Incubation: Add Tyrode's buffer containing various concentrations of this compound (or vehicle control, e.g., DMSO) to the cells and incubate for 15 minutes at 37°C.

  • Antigen Challenge: Stimulate the cells by adding DNP-human serum albumin (100 ng/mL) for 30 minutes at 37°C.

  • Sample Collection: Centrifuge the plates at 400 x g for 5 minutes. Collect the supernatant for histamine measurement.

  • Histamine Quantification: Determine the histamine content in the supernatant using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or fluorometric assay.

  • Data Analysis: Calculate the percentage of histamine release relative to total cellular histamine (determined by lysing control cells) and plot against the concentration of ER-27319 to determine the IC₅₀.

Protocol 2: In Vitro Syk Kinase Assay

This protocol outlines a method to assess the direct inhibitory effect of ER-27319 on Syk phosphorylation.

  • Lysate Preparation: Prepare cytosolic lysates from RBL-2H3 cells, which serve as the source of Syk kinase.

  • Reaction Mixture: In a microcentrifuge tube, prepare the kinase reaction mixture containing:

    • Cell lysate

    • Kinase buffer

    • Phosphorylated ITAM peptide from the FcεRI γ subunit (as a Syk activator)

    • Varying concentrations of this compound or vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding ATP (e.g., to a final concentration of 50 µM).

  • Incubation: Incubate the reaction mixture for 10-20 minutes at 30°C.

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for phospho-Syk (p-Syk).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Quantify the band intensities for p-Syk to determine the extent of inhibition by ER-27319.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for evaluating the cellular activity of ER-27319.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_prep Mast Cell Culture & Sensitization (IgE) start->cell_prep inhibitor_treat Incubate with ER-27319 cell_prep->inhibitor_treat antigen_stim Antigen Stimulation inhibitor_treat->antigen_stim degranulation Degranulation Assay (e.g., Histamine ELISA) antigen_stim->degranulation cytokine Cytokine Assay (e.g., TNF-α ELISA) antigen_stim->cytokine western Western Blot (p-Syk, p-PLCγ1) antigen_stim->western analysis Data Analysis (IC₅₀ Determination) degranulation->analysis cytokine->analysis western->analysis end End analysis->end

Generalized workflow for assessing ER-27319 efficacy in mast cell models.

Selectivity Profile

A key attribute of ER-27319 is its selectivity for the Syk kinase within the FcεRI pathway.

Selectivity_Profile cluster_inhibited Inhibited Pathways cluster_not_inhibited Non-Inhibited Pathways ER27319 ER-27319 Syk_FceRI Syk Phosphorylation (via FcεRI) ER27319->Syk_FceRI Selectively Inhibits Lyn Lyn Kinase Activity ER27319->Lyn No Effect FceRI_phos FcεRI Phosphorylation ER27319->FceRI_phos No Effect ZAP70 ZAP-70 Phosphorylation (T-Cell Receptor Pathway) ER27319->ZAP70 No Effect Syk_BCR Syk Phosphorylation (B-Cell Receptor Pathway) ER27319->Syk_BCR No Effect

References

ER-27319 Maleate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Abstract

ER-27319 maleate (B1232345) is a potent and selective inhibitor of Spleen tyrosine kinase (Syk), a critical non-receptor tyrosine kinase involved in signal transduction pathways that govern allergic and inflammatory responses. By targeting Syk, ER-27319 maleate effectively abrogates the release of allergic mediators from mast cells, positioning it as a valuable tool for research in allergic diseases and other inflammatory conditions. This technical guide provides an in-depth overview of the physicochemical properties, biological activity, and experimental protocols related to this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is the maleate salt of the acridone (B373769) derivative ER-27319. The compound is typically supplied as a solid powder.

PropertyValueReference
Molecular Weight 396.17 g/mol [1][2][3]
Chemical Formula C₂₂H₂₄N₂O₅ (C₁₈H₂₀N₂O · C₄H₄O₄)[1][2]
Appearance Powder[1]
Purity ≥98% (HPLC)[2][3]
CAS Number 1204480-26-1[1][2][3]
Solubility Soluble to 75 mM in water and 100 mM in DMSO[2][3]
Storage Desiccate at -20°C[1]

Biological Activity

ER-27319 is a selective inhibitor of Syk kinase.[4] The aggregation of the high-affinity IgE receptor (FcεRI) on the surface of mast cells by an antigen-IgE complex initiates a signaling cascade that is critically dependent on the activation of Syk.[5] ER-27319 selectively inhibits the tyrosine phosphorylation of Syk that is induced by the engagement of FcεRI in both rat and human mast cells.[2][3] This inhibition of Syk activation leads to the abrogation of downstream signaling events, resulting in the suppression of mast cell degranulation and the release of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α).[2][3]

ParameterValueCell TypeReference
IC₅₀ (TNF-α production) 10 µMRat and Human Mast Cells[2][3]

Experimental Protocols

Inhibition of Syk Tyrosine Phosphorylation Assay

This protocol describes a method to assess the inhibitory effect of ER-27319 on the tyrosine phosphorylation of Syk in mast cells.

Materials:

  • RBL-2H3 cells (rat basophilic leukemia cell line)

  • This compound

  • Phosphorylated FcεRI γ subunit ITAM peptide

  • ATP

  • Cell lysis buffer

  • Anti-Syk antibody

  • Anti-phosphotyrosine antibody

  • Protein A/G agarose (B213101) beads

  • SDS-PAGE reagents and equipment

  • Western blot reagents and equipment

Procedure:

  • Prepare cytosolic lysates from RBL-2H3 cells, which contain the majority of cellular Syk.

  • Incubate the cell lysates with the desired concentrations of this compound.

  • Initiate the phosphorylation reaction by adding 50 µM ATP and the phosphorylated FcεRI γ subunit ITAM peptide.

  • Incubate the reaction mixture to allow for Syk phosphorylation.

  • Stop the reaction and immunoprecipitate Syk using an anti-Syk antibody coupled to protein A/G agarose beads.

  • Wash the immunoprecipitates to remove non-specific binding.

  • Elute the protein from the beads and resolve the samples by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose membrane.

  • Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated Syk.

  • Subsequently, reprobe the membrane with an anti-Syk antibody to confirm equal loading.

  • Visualize the protein bands using an appropriate detection system and quantify the band intensities to determine the extent of inhibition.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Materials:

  • Mast cells (e.g., bone marrow-derived mast cells or a mast cell line)

  • This compound

  • Antigen (to stimulate degranulation)

  • Tyrode's solution or other suitable buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Lysis buffer (e.g., Triton X-100)

  • Stop solution (e.g., glycine (B1666218) or sodium carbonate buffer)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed mast cells in a 96-well plate and sensitize them with IgE overnight.

  • Wash the cells to remove unbound IgE.

  • Pre-incubate the cells with various concentrations of this compound for a specified time.

  • Stimulate the cells with antigen for 30-45 minutes at 37°C to induce degranulation. Include unstimulated (spontaneous release) and total lysis controls.

  • Stop the reaction by placing the plate on ice and centrifuge to pellet the cells.

  • Carefully collect the supernatant from each well.

  • To determine the total β-hexosaminidase content, lyse the cells in the control wells with a lysis buffer.

  • In a new 96-well plate, mix a sample of the supernatant or cell lysate with the pNAG substrate solution.

  • Incubate the plate at 37°C to allow for the enzymatic reaction.

  • Stop the reaction by adding a stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.

TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the amount of TNF-α released from mast cells into the culture supernatant.

Materials:

  • Mast cell culture supernatant (from cells treated with ER-27319 and stimulated as described above)

  • Mouse or human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • Wash buffer

  • Assay diluent

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the TNF-α capture antibody overnight at 4°C.

  • Wash the plate several times with wash buffer.

  • Block the plate with a blocking buffer to prevent non-specific binding.

  • Add standards and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Wash the plate to remove unbound substances.

  • Add the biotinylated TNF-α detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate and then add streptavidin-HRP conjugate, followed by incubation for 20-30 minutes.

  • Wash the plate again and add the TMB substrate solution. Incubate in the dark until a color develops.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve from the absorbance values of the known standards and use it to determine the concentration of TNF-α in the samples.

Signaling Pathway

The following diagram illustrates the FcεRI-mediated signaling pathway in mast cells and the point of inhibition by ER-27319.

FceRI_Signaling_Pathway Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI IgE->FceRI Cross-linking Lyn Lyn FceRI->Lyn Activation Syk Syk FceRI->Syk Recruitment & Activation Lyn->FceRI Phosphorylation of ITAMs Downstream Downstream Signaling (e.g., LAT, PLCγ) Syk->Downstream ER27319 ER-27319 ER27319->Syk Inhibition Degranulation Degranulation (Histamine, β-hexosaminidase release) Downstream->Degranulation Cytokine Cytokine Production (e.g., TNF-α) Downstream->Cytokine

Caption: FcεRI signaling pathway and inhibition by ER-27319.

References

ER-27319 Maleate: A Technical Guide to Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility of ER-27319 maleate (B1232345), a potent and selective spleen tyrosine kinase (Syk) inhibitor. Understanding the solubility characteristics of this compound is critical for its effective use in in vitro and in vivo research settings, particularly in studies related to allergic and inflammatory diseases. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination and cellular assays, and visualizations of key experimental workflows and signaling pathways.

Quantitative Solubility Data

The solubility of ER-27319 maleate has been determined in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and water. The data is summarized in the table below for easy reference and comparison. It is important to note that for DMSO, the use of newly opened, anhydrous solvent is recommended as hygroscopic DMSO can negatively impact solubility.[1] For aqueous solutions, the solubility of maleate salts can be pH-dependent.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO100 mM[2][3][4]39.62 mg/mL[4]
Water75 mM[2][3][4]29.71 mg/mL[4]

Note: The molecular weight of this compound is 396.17 g/mol .[3][4]

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound are not publicly detailed, a standard and reliable method for assessing the kinetic solubility of kinase inhibitors is the nephelometric method. Additionally, a general protocol for evaluating the efficacy of a kinase inhibitor in a cellular context is provided below.

Protocol 1: Kinetic Solubility Determination by Nephelometry

This high-throughput method rapidly assesses the concentration at which a compound begins to precipitate out of an aqueous solution when diluted from a DMSO stock.

Materials:

  • This compound

  • High-purity, anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer (light-scattering plate reader)

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilutions: Perform a serial dilution of the DMSO stock solution in a 96-well plate.

  • Addition to Aqueous Buffer: To a separate 96-well plate, add the appropriate volume of PBS to each well. Transfer a small, equal volume of the serially diluted DMSO stock solutions to the corresponding wells containing PBS. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).

  • Incubation: Mix the contents of the plate thoroughly on a plate shaker for approximately 2 minutes. Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.

  • Measurement: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound at which no significant increase in light scattering is observed compared to a buffer-only control.

Protocol 2: Inhibition of Mast Cell Degranulation Assay

This protocol provides a framework for assessing the inhibitory effect of ER-27319 on the degranulation of mast cells, a key process in allergic responses mediated by Syk kinase.

Materials:

  • RBL-2H3 (rat basophilic leukemia) cell line

  • Anti-DNP IgE

  • DNP-HSA (dinitrophenyl-human serum albumin)

  • This compound

  • Tyrode's buffer

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Sensitization: Seed RBL-2H3 cells in a 96-well plate and incubate overnight. Sensitize the cells with anti-DNP IgE for at least 2 hours.

  • Inhibitor Treatment: Wash the cells with Tyrode's buffer to remove unbound IgE. Pre-incubate the cells with various concentrations of this compound (prepared from a DMSO stock and diluted in buffer) for 1 hour at 37°C. Include a vehicle control (DMSO).

  • Antigen Stimulation: Induce degranulation by adding DNP-HSA to the wells. Incubate for 30-60 minutes at 37°C.

  • Supernatant Collection: Pellet the cells by centrifugation and carefully collect the supernatant.

  • β-hexosaminidase Assay: Transfer the supernatant to a new 96-well plate. Add the substrate PNAG and incubate. Stop the reaction and measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of degranulation inhibition by comparing the absorbance of the ER-27319-treated wells to the vehicle-treated (stimulated) and unstimulated controls.

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental processes and biological context of ER-27319, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis stock Prepare 10 mM Stock in Anhydrous DMSO serial_dil Serial Dilution of Stock in DMSO stock->serial_dil pbs Prepare PBS (pH 7.4) transfer Transfer to PBS in 96-well Plate pbs->transfer serial_dil->transfer incubate Incubate at RT (1-2 hours) transfer->incubate measure Measure Light Scattering (Nephelometer) incubate->measure analyze Determine Highest Conc. without Precipitation measure->analyze

Kinetic Solubility Experimental Workflow

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm antigen Antigen ige IgE antigen->ige fceri FcεRI Receptor ige->fceri Binds lyn Lyn Kinase fceri->lyn Activates syk Syk Kinase fceri->syk Recruits & Activates lyn->fceri Phosphorylates ITAMs plc PLCγ syk->plc Phosphorylates & Activates degranulation Degranulation (Histamine Release) plc->degranulation Leads to er27319 ER-27319 er27319->syk Inhibits

ER-27319 Inhibition of FcεRI Signaling

References

ER-27319 Maleate: A Selective Inhibitor of Mast Cell Degranulation via Syk Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mast cell activation and subsequent degranulation are central to the pathophysiology of allergic and inflammatory diseases. The release of potent inflammatory mediators, such as histamine (B1213489) and leukotrienes, from mast cell granules triggers the characteristic symptoms of these conditions. A key signaling molecule implicated in the cascade leading to degranulation is the Spleen tyrosine kinase (Syk). This technical guide provides an in-depth overview of the acridone-related compound, ER-27319 maleate (B1232345), a potent and selective inhibitor of Syk kinase-mediated mast cell degranulation. We will delve into its mechanism of action, the specific signaling pathways it modulates, detailed experimental protocols for its characterization, and a summary of its inhibitory effects in various mast cell models.

Introduction: The Role of Mast Cells and Syk in Allergic Inflammation

Mast cells are tissue-resident immune cells that play a critical role in the initiation of allergic and inflammatory responses.[1] Their activation is primarily triggered by the cross-linking of the high-affinity IgE receptor (FcεRI) by allergens.[1] This event initiates a complex intracellular signaling cascade that culminates in the release of a plethora of pre-formed and newly synthesized inflammatory mediators.[1][2]

Central to this signaling pathway is the Spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that is crucial for mast cell degranulation.[1][3][4] Upon FcεRI aggregation, the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor's β and γ subunits become phosphorylated, creating docking sites for Syk.[1] The recruitment and subsequent activation of Syk are indispensable for downstream signaling events, including the activation of phospholipase C-γ1 (PLC-γ1), which leads to calcium mobilization and protein kinase C (PKC) activation – both critical steps for the fusion of granules with the plasma membrane and the release of their contents.[1][2] Given its pivotal role, Syk has emerged as a key therapeutic target for the development of novel anti-allergic and anti-inflammatory drugs.

ER-27319 Maleate: A Selective Syk Inhibitor

ER-27319 is a synthetic, acridone-related compound identified as a potent and selective inhibitor of mast cell degranulation.[1][3] Its inhibitory action is specifically targeted at the activation of Syk kinase following FcεRI engagement.[1][5]

Mechanism of Action

ER-27319 exerts its inhibitory effect by selectively interfering with the FcεRI γ phospho-ITAM-mediated activation of Syk.[1][3] It has been demonstrated that ER-27319 does not inhibit the initial steps of FcεRI signaling, such as the activity of Lyn kinase or the phosphorylation of the FcεRI receptor itself.[1][3] Instead, it specifically blocks the tyrosine phosphorylation of Syk, thereby preventing its activation and the subsequent downstream signaling cascade.[1][5]

A key aspect of ER-27319's selectivity is its inability to inhibit Syk activation induced by the phospho-Igβ ITAM, which is involved in B-cell receptor signaling.[1] Furthermore, it does not affect the anti-IgM-induced phosphorylation of Syk in human peripheral B cells, highlighting its mast cell-selective inhibitory profile.[1][3]

Signaling Pathways Modulated by ER-27319

The inhibitory action of ER-27319 on Syk activation has profound effects on the downstream signaling pathways that govern mast cell degranulation.

ER27319_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Allergen Allergen IgE IgE FceRI FcεRI IgE->FceRI Binds Lyn Lyn Kinase FceRI->Lyn Activates ITAM ITAMs (β, γ subunits) Lyn->ITAM Phosphorylates pITAM Phosphorylated ITAMs Syk Syk pITAM->Syk Recruits & Activates pSyk Activated Syk (pSyk) ER27319 ER-27319 ER27319->Syk Inhibits Activation PLCg1 PLCγ1 pSyk->PLCg1 Phosphorylates pPLCg1 Activated PLCγ1 (pPLCγ1) PIP2 PIP2 pPLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Degranulation Degranulation (Mediator Release) Ca_release->Degranulation PKC->Degranulation

Figure 1: Signaling pathway of mast cell degranulation and the inhibitory action of ER-27319.

By inhibiting Syk activation, ER-27319 effectively blocks the phosphorylation of downstream targets, including PLC-γ1.[1][3] This, in turn, prevents the generation of inositol (B14025) phosphates and diacylglycerol, leading to the abrogation of intracellular calcium mobilization and PKC activation.[1] Consequently, the release of inflammatory mediators such as histamine, arachidonic acid, and tumor necrosis factor-alpha (TNF-α) is significantly inhibited.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the role of ER-27319 in mast cell degranulation.

Mast Cell Culture and Sensitization
  • RBL-2H3 Cells: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's minimum essential medium (MEM) supplemented with 15% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL).

  • Rat Peritoneal Mast Cells (RPMCs): Mast cells are isolated from the peritoneal cavity of rats by lavage with Tyrode's buffer. The cells are then purified by density gradient centrifugation.

  • Human Cultured Mast Cells: Human mast cells are cultured from progenitor cells and their differentiation is monitored by the expression of tryptase and chymase.

  • Sensitization: For antigen-induced degranulation, cells are sensitized overnight with an optimal concentration of anti-dinitrophenyl (DNP) IgE or human IgE.

Mast Cell Degranulation Assays

Degranulation_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement Sensitize Sensitize Mast Cells (e.g., with IgE) Wash Wash cells to remove unbound IgE Sensitize->Wash Resuspend Resuspend in buffer Wash->Resuspend Pretreat Pre-incubate with ER-27319 or vehicle Resuspend->Pretreat Stimulate Stimulate with Antigen (e.g., DNP-HSA) or anti-IgE Pretreat->Stimulate Centrifuge Centrifuge to pellet cells Stimulate->Centrifuge Collect Collect supernatant Centrifuge->Collect Lyse Lyse cell pellet (for total mediator content) Centrifuge->Lyse Assay Quantify Mediator Release (e.g., β-hexosaminidase, Histamine) Collect->Assay Lyse->Assay

Figure 2: General workflow for mast cell degranulation assays.
  • β-Hexosaminidase Release Assay: This colorimetric assay is a common method to quantify mast cell degranulation.

    • Sensitized mast cells are washed and resuspended in Tyrode's buffer.

    • Cells are pre-incubated with various concentrations of ER-27319 or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

    • Degranulation is induced by adding the appropriate stimulus (e.g., DNP-HSA for IgE-sensitized cells).

    • The reaction is stopped by placing the samples on ice.

    • The samples are centrifuged to pellet the cells.

    • Aliquots of the supernatant are transferred to a new plate.

    • The cell pellet is lysed with Triton X-100 to determine the total cellular β-hexosaminidase content.

    • The substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) is added to both the supernatant and lysate samples and incubated.

    • The reaction is stopped with a stop solution (e.g., sodium carbonate/bicarbonate buffer).

    • The absorbance is measured at 405 nm.

    • The percentage of β-hexosaminidase release is calculated as: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) * 100.

  • Histamine Release Assay: Histamine content in the supernatant and cell lysate can be measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

Syk Tyrosine Phosphorylation Assay
  • Mast cells are sensitized and pre-treated with ER-27319 as described above.

  • Cells are stimulated with antigen for a short period (e.g., 1-5 minutes).

  • The cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • Syk is immunoprecipitated from the cell lysates using an anti-Syk antibody.

  • The immunoprecipitates are resolved by SDS-PAGE and transferred to a membrane.

  • The membrane is immunoblotted with an anti-phosphotyrosine antibody to detect phosphorylated Syk.

  • The membrane is then stripped and re-probed with an anti-Syk antibody to determine the total amount of immunoprecipitated Syk.

Quantitative Data Summary

The inhibitory effects of ER-27319 on mast cell degranulation and mediator release have been quantified in various cell types.

Cell TypeStimulusMediator MeasuredIC₅₀ (µM)% Inhibition at 30 µMReference
RBL-2H3 CellsAntigenβ-Hexosaminidase~10>80%[1]
RBL-2H3 CellsAntigenTNF-α~10>80%[1]
RBL-2H3 CellsAntigenArachidonic Acid~10>80%[1]
Rat Peritoneal Mast CellsAntigenHistamine~10>80%[1]
Rat Peritoneal Mast CellsAntigenProstaglandin D₂~10>80%[1]
Rat Peritoneal Mast CellsAntigenLeukotrienes~10>80%[1]
Human Cultured Mast CellsAnti-IgEHistamineNot explicitly stated>80%[1]
Human Cultured Mast CellsAnti-IgEArachidonic AcidNot explicitly stated>80%[1]

Table 1: Inhibitory Effects of ER-27319 on Mast Cell Mediator Release

ExperimentCell Type / SystemMeasurementInhibition by ER-27319 (10 µM)Inhibition by ER-27319 (30 µM)Reference
Syk PhosphorylationRBL-2H3 CellsTyrosine PhosphorylationSignificant InhibitionStrong Inhibition[1]
In vitro Syk ActivationCell-free (Syk + phospho-γ ITAM)Tyrosine Phosphorylation68% ± 9.9%93% ± 3.3%[1]
In vitro Syk ActivationCell-free (Syk + phospho-Igβ ITAM)Tyrosine PhosphorylationNo effectNo effect[1]
B-cell Syk PhosphorylationHuman Peripheral B cellsTyrosine PhosphorylationNo effectNo effect (up to 100 µM)[1]

Table 2: Selective Inhibition of Syk Activation by ER-27319

Conclusion

This compound is a valuable research tool for investigating the role of Syk in mast cell biology. Its potent and selective inhibition of FcεRI-mediated Syk activation provides a specific means to dissect the signaling pathways leading to mast cell degranulation. The data presented in this guide demonstrate that ER-27319 effectively abrogates the release of a wide range of inflammatory mediators from both rodent and human mast cells. Its mast cell-selective profile makes it a compelling candidate for further investigation in the context of allergic and inflammatory diseases, and a useful pharmacological agent for researchers in the field. The detailed experimental protocols provided herein should serve as a comprehensive resource for scientists and drug development professionals working to understand and therapeutically target mast cell-mediated pathologies.

References

ER-27319 Maleate: A Selective Modulator of the FcεRI Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of ER-27319 maleate (B1232345), an acridone-related synthetic compound, and its specific inhibitory action on the high-affinity IgE receptor (FcεRI) signaling pathway. The document details the compound's mechanism of action, presents quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the core biological and experimental processes. This information is intended to support researchers and professionals in the fields of immunology, allergy, and drug development.

Introduction to FcεRI Signaling and Allergic Response

The high-affinity receptor for Immunoglobulin E (IgE), known as FcεRI, is a critical component of the allergic inflammatory response.[1] Primarily expressed on the surface of mast cells and basophils, its activation initiates a cascade of intracellular events culminating in the release of inflammatory mediators.[2][3][4]

The process begins when an allergen cross-links IgE antibodies bound to the FcεRI receptor.[1][5] This aggregation triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the receptor's β and γ subunits by the Src family kinase, Lyn.[2][4][6] The phosphorylated ITAMs then serve as docking sites for Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase.[6] The recruitment and subsequent activation of Syk is a pivotal step, initiating downstream signaling pathways that lead to the degranulation of mast cells—releasing histamine (B1213489) and other pre-formed mediators—and the synthesis of cytokines and lipid mediators like arachidonic acid metabolites.[2][3][5] Given its essential role, Syk represents a key therapeutic target for inhibiting the allergic cascade.[7][8]

ER-27319 Maleate: Mechanism of Action

ER-27319 is a potent and selective inhibitor of the FcεRI-mediated activation of Syk.[2][9][10] Its mechanism is highly specific, targeting a critical activation step within the mast cell signaling cascade. Research has demonstrated that ER-27319 effectively inhibits the tyrosine phosphorylation of Syk, and consequently its kinase activity, following FcεRI engagement.[2]

Crucially, the inhibitory action of ER-27319 is not directed at Syk's intrinsic catalytic activity post-activation. When the compound is added to already activated and immunoprecipitated Syk, it shows no effect on its function.[2][9] Instead, ER-27319 selectively interferes with the activation of Syk that is specifically induced by the phosphorylated ITAM of the FcεRI γ subunit.[2][9] This is highlighted by the fact that ER-27319 does not prevent Syk phosphorylation induced by the Igβ ITAM, nor does it inhibit the anti-IgM-induced phosphorylation of Syk in B cells.[2][9]

Furthermore, ER-27319 does not affect upstream components of the pathway, such as the activity of Lyn kinase or the phosphorylation of the FcεRI receptor subunits themselves.[2][9] This specificity for the FcεRI-Syk activation axis in mast cells makes ER-27319 a valuable tool for studying allergic diseases and a potential lead compound for therapeutic development.[2]

Quantitative Efficacy of this compound

The inhibitory effects of ER-27319 have been quantified across various cellular assays, demonstrating its potency and selectivity. The data is summarized in the table below.

Assay TypeCell/System UsedParameter MeasuredConcentration of ER-27319ResultCitation
Cellular Response RBL-2H3, Rat Peritoneal, Human Mast CellsAllergic Mediator Release (Histamine, Arachidonic Acid)~10 µMIC₅₀[3][10]
Cellular Response Mast CellsTNF-α Production10 µMIC₅₀[11]
Syk Phosphorylation In Vitro (RBL-2H3 Cell Lysate + Phospho-γ ITAM)Tyrosine Phosphorylation of Syk10 µM68% ± 9.9% Inhibition[2]
Syk Phosphorylation In Vitro (RBL-2H3 Cell Lysate + Phospho-γ ITAM)Tyrosine Phosphorylation of Syk30 µM93% ± 3.3% Inhibition[2]
Syk Phosphorylation Intact Mast CellsTyrosine Phosphorylation of Syk10 µM57% Inhibition[10]
Syk Phosphorylation Intact Mast CellsTyrosine Phosphorylation of Syk30 µM87% Inhibition[10]
Selectivity In Vitro (RBL-2H3 Cell Lysate + Phospho-Igβ ITAM)Tyrosine Phosphorylation of SykUp to 100 µMNo Inhibition[2]
Selectivity Human Peripheral B Cells (Anti-IgM Stimulated)Tyrosine Phosphorylation of SykUp to 100 µMNo Inhibition[2][12]
Selectivity Jurkat T Cells (Anti-CD3 Stimulated)Tyrosine Phosphorylation of ZAP-70Up to 100 µMNo Inhibition[10]

Signaling Pathway and Experimental Workflow Visualizations

To clarify the complex interactions and experimental procedures, the following diagrams have been generated.

Figure 1: FcεRI Signaling Pathway and Point of ER-27319 Inhibition.

Experimental_Workflow cluster_cellular_assays Cell-Based Functional Assays cluster_biochemical_assays Biochemical Pathway Analysis cluster_invitro_kinase In Vitro Kinase Specificity Assay A1 Sensitize Mast Cells (RBL-2H3) with IgE A2 Pre-incubate with ER-27319 A1->A2 A3 Challenge with Antigen A2->A3 A4 Measure Mediator Release (Histamine, TNF-α, etc.) A3->A4 B1 Stimulate IgE-sensitized cells A4->B1 Identified as hit, proceed to mechanism B2 Cell Lysis & Protein Extraction B1->B2 B3 Immunoprecipitation (e.g., anti-Syk) B2->B3 B4 Western Blot for Phospho-Tyrosine B3->B4 C1 Prepare Cell Lysate (source of Syk) B4->C1 Confirm direct target, assess specificity C2 Incubate with ER-27319, ATP, and Phospho-ITAM peptides (FcεRI-γ or Ig-β) C1->C2 C3 Assess Syk Phosphorylation (Western Blot) C2->C3

Figure 2: Experimental Workflow for Characterizing ER-27319.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Mast Cell Degranulation Assay (Histamine Release)

This protocol is designed to measure the inhibition of antigen-induced histamine release from mast cells.

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in Eagle's minimal essential medium (MEM) supplemented with 15% fetal bovine serum (FBS) and antibiotics.

    • Seed cells into 24-well plates and allow them to adhere overnight.

    • Sensitize the cells by incubating them with anti-DNP IgE (0.5 µg/mL) for 24 hours at 37°C.

  • Compound Incubation:

    • Wash the sensitized cells twice with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.

    • Add fresh buffer containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (e.g., DMSO).

    • Incubate for 10-30 minutes at 37°C.

  • Antigen Challenge:

    • Stimulate the cells by adding DNP-human serum albumin (DNP-HSA) to a final concentration of 10 ng/mL.

    • Incubate for 30 minutes at 37°C to induce degranulation.

  • Quantification of Histamine Release:

    • Centrifuge the plates to pellet the cells.

    • Collect the supernatant for histamine measurement.

    • Lyse the remaining cells with a detergent (e.g., Triton X-100) to determine the total cellular histamine content.

    • Measure histamine concentration in both supernatant and cell lysate using a commercial ELISA kit or a fluorometric assay.

    • Calculate the percentage of histamine release and determine the IC₅₀ value for ER-27319.

In-Cell Western Blot for Syk Phosphorylation

This protocol assesses the effect of ER-27319 on the phosphorylation status of Syk within intact cells.

  • Cell Preparation and Treatment:

    • Sensitize RBL-2H3 cells with anti-DNP IgE as described in Protocol 5.1.

    • Starve the cells in serum-free media for 4 hours prior to the experiment.

    • Pre-incubate the cells with desired concentrations of ER-27319 or vehicle for 10 minutes at 37°C.

  • Stimulation and Lysis:

    • Stimulate the cells with DNP-HSA (10 ng/mL) for 5 minutes at 37°C.

    • Immediately stop the reaction by washing with ice-cold phosphate-buffered saline (PBS) containing a phosphatase inhibitor (e.g., sodium orthovanadate).

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Clarify the cell lysates by centrifugation.

    • Incubate the supernatant with an anti-Syk antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose (B213101) beads and incubate for an additional 2 hours to capture the antibody-Syk complexes.

    • Wash the beads several times with cold lysis buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk.

    • Probe the membrane with a primary antibody specific for phospho-tyrosine (e.g., 4G10).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To confirm equal loading, strip the membrane and re-probe with an anti-Syk antibody.

In Vitro Kinase Assay for ITAM-Induced Syk Phosphorylation

This assay directly tests the effect of ER-27319 on the activation of Syk by its specific upstream activator.[2]

  • Preparation of Reagents:

    • Prepare a cytosolic lysate from unstimulated RBL-2H3 cells as a source of Syk kinase.

    • Synthesize or procure biotinylated, dually phosphorylated ITAM peptides corresponding to the FcεRI γ subunit.

    • Prepare a kinase buffer containing MgCl₂, MnCl₂, and ATP.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the RBL-2H3 cell lysate, the phosphorylated FcεRI γ-ITAM peptide, and various concentrations of this compound.

    • Initiate the kinase reaction by adding ATP (final concentration ~50 µM).[2]

    • Incubate the reaction mixture for 15-20 minutes at 30°C.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Perform Western blotting as described in Protocol 5.2, using an anti-phospho-tyrosine antibody to detect the phosphorylation of Syk.

    • Quantify band intensity to determine the percentage of inhibition at each concentration of ER-27319.

Conclusion

This compound is a highly selective inhibitor that targets the activation of Syk kinase downstream of FcεRI engagement in mast cells.[2] It effectively abrogates degranulation and the release of key inflammatory mediators by preventing the phosphorylation of Syk induced by the FcεRI γ-chain ITAM, without affecting upstream kinases like Lyn or other Syk activation pathways.[2][9] The data and protocols presented in this guide underscore the compound's utility as a specific pharmacological tool for dissecting the FcεRI signaling pathway and highlight the therapeutic potential of selectively targeting Syk activation in the treatment of allergic diseases.[2]

References

An In-depth Technical Guide on the Effect of ER-27319 Maleate on TNF-α Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the effects of ER-27319 maleate (B1232345), an acridone-related compound, on the production of Tumor Necrosis Factor-alpha (TNF-α). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the anti-inflammatory properties and mechanism of action of this compound.

Executive Summary

ER-27319 is a synthetic compound identified as a potent and selective inhibitor of allergic mediator release from mast cells.[1] It effectively suppresses the production and secretion of TNF-α, a key pro-inflammatory cytokine, by selectively targeting the spleen tyrosine kinase (Syk) signaling pathway initiated by the high-affinity IgE receptor (FcεRI).[2][3] This guide details the quantitative effects of ER-27319 on TNF-α production, the underlying molecular mechanisms, and the experimental protocols used to elucidate these findings.

Quantitative Data on the Inhibition of TNF-α Production

The inhibitory effect of ER-27319 on the release of various inflammatory mediators, including TNF-α, has been quantitatively assessed. The following table summarizes the key data from studies on RBL-2H3 cells, a rat basophilic leukemia cell line commonly used as a model for mast cells.

MediatorCell TypeStimulusIC50 Value (µM)Reference
TNF-α Production RBL-2H3 cellsAntigen10[2]
5-Hydroxytryptamine SecretionRBL-2H3 cellsAntigen10[2]
Inositol (B14025) Phosphate GenerationRBL-2H3 cellsAntigen10[2]
Arachidonic Acid ReleaseRBL-2H3 cellsAntigen10[2]

Table 1: Inhibitory efficacy of ER-27319 on the release of inflammatory mediators from RBL-2H3 cells.

Furthermore, it was observed that a concentration of 30 µM ER-27319 resulted in almost complete inhibition (>80%) of all measured responses.[2]

Mechanism of Action: Inhibition of the Syk-Mediated Signaling Pathway

ER-27319 exerts its inhibitory effect on TNF-α production by selectively interfering with the FcεRI signaling cascade in mast cells. The engagement of FcεRI by an antigen-IgE complex leads to the activation of the non-receptor tyrosine kinase Syk, a critical event for downstream signaling.[1][3]

ER-27319 selectively inhibits the tyrosine phosphorylation and activation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[2][4] This inhibition is specific to the FcεRI pathway in mast cells, as ER-27319 does not inhibit Syk phosphorylation induced by the Igβ ITAM in B cells.[2]

The inhibition of Syk activation by ER-27319 has several downstream consequences that collectively suppress TNF-α production and release:

  • Inhibition of Phospholipase C-γ1 (PLC-γ1) Activation: Activated Syk is responsible for the tyrosine phosphorylation and activation of PLC-γ1. By inhibiting Syk, ER-27319 prevents the activation of PLC-γ1.[2]

  • Suppression of Second Messenger Generation: The activation of PLC-γ1 leads to the generation of inositol phosphates and diacylglycerol. Consequently, the inhibition of PLC-γ1 by ER-27319 blocks the production of these second messengers.[2]

  • Abrogation of Calcium Mobilization and PKC Activation: Inositol phosphates trigger the mobilization of intracellular calcium (Ca2+), and diacylglycerol activates Protein Kinase C (PKC). These events are crucial for the signaling cascade that leads to the transcription, synthesis, and release of TNF-α. By disrupting the upstream signaling, ER-27319 prevents these critical downstream events.[2][3]

The following diagram illustrates the signaling pathway and the point of intervention by ER-27319.

ER27319_Signaling_Pathway cluster_cell Mast Cell Antigen_IgE Antigen-IgE Complex FceRI FcεRI Antigen_IgE->FceRI Binds to Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates Lyn->FceRI Phosphorylates ITAM PLCg1 PLC-γ1 Syk->PLCg1 Phosphorylates & Activates IP3_DAG Inositol Phosphates & Diacylglycerol PLCg1->IP3_DAG Generates Ca_PKC Intracellular Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Leads to TNFa_Gene TNF-α Gene Transcription Ca_PKC->TNFa_Gene TNFa_Protein TNF-α Protein Synthesis & Secretion TNFa_Gene->TNFa_Protein ER27319 ER-27319 ER27319->inhibition caption ER-27319 inhibits TNF-α production via Syk.

Figure 1: Signaling pathway of ER-27319 action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to determine the effect of ER-27319 on TNF-α production and its mechanism of action.

  • Cell Line: Rat basophilic leukemia (RBL-2H3) cells are commonly used.

  • Culture Conditions: Cells are maintained in Eagle's minimal essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL).

  • Sensitization: For antigen-induced stimulation, RBL-2H3 cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE antibody.

  • ER-27319 Treatment: Sensitized cells are pre-incubated with varying concentrations of ER-27319 maleate or vehicle (e.g., DMSO) for a specified period (e.g., 10 minutes) at 37°C.

  • Stimulation: Following pre-incubation, cells are stimulated with DNP-conjugated bovine serum albumin (BSA) for a defined duration (e.g., 24 hours for TNF-α production).

The concentration of TNF-α in the cell culture supernatant is typically quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

  • Coating: A 96-well microplate is coated with a capture antibody specific for rat TNF-α and incubated overnight at 4°C.

  • Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 3% non-fat milk in PBS) for 1-2 hours at room temperature.[5]

  • Sample Incubation: After washing, cell culture supernatants and TNF-α standards are added to the wells and incubated for 90 minutes at 37°C.[6]

  • Detection Antibody: The plate is washed, and a biotin-conjugated detection antibody specific for rat TNF-α is added to each well and incubated for 1 hour at 37°C.[5]

  • Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes at 37°C.[6]

  • Substrate Reaction: The plate is washed again, and a substrate solution (e.g., TMB) is added. The plate is incubated in the dark for 15-20 minutes at 37°C.[5][6]

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The concentration of TNF-α in the samples is determined by comparison to the standard curve.

The following diagram outlines the experimental workflow for assessing the effect of ER-27319 on TNF-α production.

Experimental_Workflow_TNFa cluster_workflow Experimental Workflow A 1. Sensitize RBL-2H3 cells with anti-DNP IgE overnight B 2. Pre-incubate cells with ER-27319 or vehicle A->B C 3. Stimulate cells with DNP-BSA B->C D 4. Incubate for 24 hours C->D E 5. Collect cell culture supernatant D->E F 6. Perform TNF-α ELISA E->F G 7. Analyze data and determine IC50 F->G caption Workflow for TNF-α production assay.

Figure 2: Experimental workflow for TNF-α production assay.

This assay is crucial for determining the direct effect of ER-27319 on Syk activation.

  • Preparation of Cell Lysates: Cytosolic lysates from RBL-2H3 cells, which contain the majority of cellular Syk, are prepared.

  • In Vitro Kinase Reaction: The lysates are incubated with phosphorylated ITAM peptides (from the FcεRI γ subunit or Igβ), ATP, and varying concentrations of ER-27319.

  • Immunoprecipitation: Syk is immunoprecipitated from the reaction mixture using an anti-Syk antibody.

  • Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect the level of Syk phosphorylation. The membrane can then be stripped and re-probed with an anti-Syk antibody to confirm equal protein loading.

  • Densitometry: The intensity of the phosphotyrosine bands is quantified using densitometry to determine the percentage of inhibition of Syk phosphorylation by ER-27319.[2]

Conclusion

This compound is a potent inhibitor of TNF-α production in mast cells, with an IC50 of 10 µM.[2] Its mechanism of action is the selective inhibition of FcεRI-mediated Syk tyrosine phosphorylation and activation.[2] This targeted approach disrupts the downstream signaling cascade involving PLC-γ1, inositol phosphates, and PKC, ultimately leading to the suppression of TNF-α synthesis and release.[2][3] The specificity of ER-27319 for the mast cell Syk pathway highlights its potential as a therapeutic agent for allergic and inflammatory diseases where mast cell-derived TNF-α plays a significant pathological role. Further research and development of this and similar compounds could lead to novel treatments for these conditions.

References

ER-27319 Maleate: A Technical Guide for Allergy and Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-27319 maleate (B1232345) is a synthetic, acridone-related compound that has demonstrated significant potential in the fields of allergy and inflammation research. It functions as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase involved in the signaling cascade of the high-affinity IgE receptor (FcεRI) on mast cells and basophils. By selectively targeting the activation of Syk, ER-27319 effectively blocks the downstream signaling events that lead to the release of a wide array of inflammatory mediators. This technical guide provides an in-depth overview of ER-27319 maleate, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Allergic and inflammatory responses are often initiated by the activation of mast cells and basophils through the cross-linking of cell-surface IgE by allergens. This activation triggers the FcεRI signaling pathway, a complex cascade of intracellular events culminating in degranulation and the release of potent inflammatory mediators such as histamine, arachidonic acid metabolites (e.g., leukotrienes and prostaglandins), and cytokines (e.g., tumor necrosis factor-alpha, TNF-α).[1] A key player in this pathway is Syk, which becomes activated upon its association with the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the FcεRI γ subunit.[2]

This compound has emerged as a valuable research tool due to its selective inhibition of Syk phosphorylation and activation within this specific signaling context.[1][2] This selectivity allows for the targeted investigation of the role of Syk in allergic and inflammatory processes, making it a compound of interest for the development of novel therapeutic agents.

Mechanism of Action

This compound exerts its inhibitory effects by selectively interfering with the FcεRI-mediated activation of Syk in mast cells.[1][2] Unlike broader kinase inhibitors, ER-27319 does not inhibit the activity of Lyn kinase, another upstream kinase in the FcεRI pathway, nor does it affect the phosphorylation of the IgE receptor β and γ subunits.[1] Its specificity lies in its ability to inhibit the tyrosine phosphorylation of Syk that is induced by the phosphorylated ITAM of the FcεRI γ subunit.[1][3]

Interestingly, ER-27319 does not inhibit Syk phosphorylation induced by the phospho-Igβ ITAM in B cells, highlighting its selectivity for the mast cell signaling pathway.[1][3] This targeted action prevents the subsequent phosphorylation and activation of downstream signaling molecules such as phospholipase C-γ1 (PLC-γ1), leading to the suppression of inositol (B14025) phosphate (B84403) generation, calcium mobilization, and ultimately, the release of allergic and inflammatory mediators.[1][4]

Quantitative Data

The inhibitory effects of this compound have been quantified across various mast cell types and against the release of several key inflammatory mediators. The data is summarized in the tables below for easy comparison.

Cell TypeMediatorER-27319 Concentration (μM)% Inhibition (Mean ± SE)
RBL-2H3 Cells5-Hydroxytryptamine (5-HT)1058.3 ± 4.5
3088.2 ± 2.1
Inositol Phosphates (IP)1062.5 ± 3.8
3091.7 ± 1.5
Arachidonic Acid (AA)1055.1 ± 6.2
3085.4 ± 3.7
TNF-α (in cells)1045.2 ± 5.1
3078.9 ± 4.3
TNF-α (in medium)1052.8 ± 6.9
3086.1 ± 3.2

Table 1: Inhibitory Effects of ER-27319 on Antigen-Induced Responses in RBL-2H3 Cells. [1]

Cell TypeMediatorIC50 (μM)
Rat Peritoneal Mast CellsHistamine, pLTs, Prostaglandin D2~10
RBL-2H3 CellsVarious mediators~10
Human Cultured Mast CellsHistamine, Arachidonic AcidNot explicitly defined, but >80% inhibition at 30 μM

Table 2: Approximate IC50 Values of ER-27319 in Different Mast Cell Types. [1]

AssayConditionER-27319 Concentration (μM)% Inhibition (Mean ± SD)
In vitro Syk PhosphorylationInduced by phospho-γ ITAM of FcεRI γ1068 ± 9.9
3093 ± 3.3
In vitro Syk PhosphorylationInduced by phospho-Igβ ITAMUp to 100No effect

Table 3: Selective Inhibition of in vitro Syk Phosphorylation by ER-27319. [1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

  • RBL-2H3 cells

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • This compound

  • Tyrode's buffer (or similar physiological buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • Triton X-100 (for cell lysis)

  • 96-well plates

Procedure:

  • Cell Seeding and Sensitization: Seed RBL-2H3 cells in a 96-well plate and sensitize them with anti-DNP IgE overnight.

  • Pre-incubation with ER-27319: Wash the sensitized cells with buffer and then pre-incubate with various concentrations of this compound (or vehicle control) for a specified time (e.g., 10-30 minutes) at 37°C.

  • Antigen Stimulation: Add DNP-BSA to the wells to induce degranulation. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.

  • Cell Lysis: Lyse the remaining cells in the wells with Triton X-100 to measure the total cellular β-hexosaminidase content.

  • Enzymatic Reaction: In a new 96-well plate, mix the collected supernatant and cell lysates with the pNAG substrate solution. Incubate at 37°C until a yellow color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation: The percentage of β-hexosaminidase release is calculated as: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) * 100.

In Vitro Syk Phosphorylation Assay

This assay directly measures the effect of ER-27319 on the phosphorylation of Syk.

Materials:

  • RBL-2H3 cell cytosolic lysate (as a source of Syk)

  • Phosphorylated ITAM peptides (from FcεRI γ subunit and Igβ)

  • This compound

  • ATP

  • Kinase buffer

  • Anti-Syk antibody

  • Anti-phosphotyrosine antibody

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Preparation of Cell Lysate: Prepare a cytosolic fraction from RBL-2H3 cells.

  • Kinase Reaction: In a microcentrifuge tube, combine the cell lysate, kinase buffer, phosphorylated ITAM peptide, and the desired concentration of this compound (or vehicle control).

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 10 minutes).

  • Stopping the Reaction: Stop the reaction by adding SDS-PAGE sample buffer.

  • Immunoprecipitation (optional but recommended): Immunoprecipitate Syk from the reaction mixture using an anti-Syk antibody.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Detection: Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated Syk. Subsequently, strip and re-probe the membrane with an anti-Syk antibody to confirm equal loading.

  • Analysis: Quantify the band intensities to determine the extent of Syk phosphorylation inhibition.

TNF-α Release Assay (ELISA)

This protocol outlines the measurement of TNF-α released from mast cells into the culture medium.

Materials:

  • Mast cells (e.g., RBL-2H3, primary mast cells)

  • Stimulating agent (e.g., antigen, anti-IgE)

  • This compound

  • Commercial TNF-α ELISA kit

  • Cell culture medium

  • 96-well plates

Procedure:

  • Cell Culture and Treatment: Culture mast cells in a 96-well plate and pre-incubate with this compound at various concentrations.

  • Stimulation: Add the stimulating agent to the wells and incubate for a suitable period (e.g., 4-24 hours) to allow for TNF-α production and release.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

    • Adding the collected supernatants and standards to the antibody-coated plate.

    • Incubation and washing steps.

    • Addition of a detection antibody.

    • Addition of a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Quantification: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

ER27319_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FceRI FcεRI Lyn Lyn FceRI->Lyn activates Syk Syk FceRI->Syk recruits IgE IgE IgE->FceRI Antigen Antigen Antigen->IgE Cross-linking Lyn->FceRI phosphorylates ITAMs pSyk p-Syk Syk->pSyk Phosphorylation PLCg1 PLC-γ1 pSyk->PLCg1 activates pPLCg1 p-PLC-γ1 PLCg1->pPLCg1 Phosphorylation IP3_DAG IP3 / DAG pPLCg1->IP3_DAG generates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC activates Mediator_Release Mediator Release (Histamine, TNF-α, etc.) Ca_PKC->Mediator_Release triggers ER27319 ER-27319 ER27319->Syk inhibits phosphorylation Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_assays Assays start Seed & Sensitize Mast Cells (e.g., RBL-2H3 with anti-DNP IgE) treatment Pre-incubate with ER-27319 or vehicle start->treatment stimulation Stimulate with Antigen (e.g., DNP-BSA) treatment->stimulation degranulation Degranulation Assay (β-Hexosaminidase) stimulation->degranulation cytokine Cytokine Assay (TNF-α ELISA) stimulation->cytokine phosphorylation Syk Phosphorylation (Western Blot) stimulation->phosphorylation

References

The Discovery and Synthesis of ER-27319 Maleate: A Selective Syk Kinase Inhibitor for Allergic Mediator Release

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

ER-27319 is a synthetic, acridone-related compound identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk) activation, a critical signaling component in the downstream cascade of the high-affinity IgE receptor (FcεRI) in mast cells. By specifically interfering with the FcεRI γ phospho-ITAM activation of Syk, ER-27319 effectively blocks the release of allergic mediators, such as histamine (B1213489) and arachidonic acid, from both rodent and human mast cells. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological profile of ER-27319 maleate (B1232345), presenting key quantitative data, detailed experimental methodologies, and visual representations of its operational framework.

Introduction

Allergic and inflammatory reactions are primarily initiated by the activation of mast cells and basophils through the aggregation of the high-affinity receptor for IgE, FcεRI.[1][2] This receptor engagement triggers a complex signaling cascade, leading to the degranulation and release of a plethora of inflammatory mediators.[1][2] A pivotal event in this pathway is the activation of the non-receptor Spleen Tyrosine Kinase (Syk). The association of Syk with the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the FcεRI γ subunit induces the phosphorylation and activation of Syk, which in turn stimulates downstream signaling molecules like phospholipase C-γ1 (PLC-γ1) and protein kinase C (PKC).[1][2] Consequently, selective inhibitors of Syk present a promising therapeutic strategy for the management of allergic diseases. ER-27319 has emerged as one such potent and selective inhibitor.[3]

Discovery and Pharmacological Profile

ER-27319 was discovered as a synthetic acridone-related compound that potently inhibits the antigen- or anti-IgE-mediated degranulation of mast cells. Its maleate salt, ER-27319 maleate, is a selective inhibitor of Syk kinase.[4][5]

In Vitro Efficacy

ER-27319 demonstrates significant inhibitory activity against the release of allergic mediators from mast cells with an IC50 of approximately 10 μM for the inhibition of histamine and tumor necrosis factor α (TNF-α) secretion.[3][4][5] The compound effectively inhibits the tyrosine phosphorylation of Syk in mast cells.[3]

ParameterCell TypeStimulusValueReference
IC50 (Mediator Release) RBL-2H3 cells, Rat Peritoneal Mast Cells, Human Cultured Mast CellsAntigen~ 10 μM[2][3]
IC50 (TNF-α Production) Rat and Human Mast CellsFcεRI engagement10 μM[4][5]
Syk Phosphorylation Inhibition RBL-2H3 cellsPhospho-γ ITAM of FcεRI γ57% at 10 μM[3]
Syk Phosphorylation Inhibition RBL-2H3 cellsPhospho-γ ITAM of FcεRI γ87% at 30 μM[3]
Syk Phosphorylation Inhibition RBL-2H3 cellsPhospho-γ ITAM of FcεRI γ68% ± 9.9% at 10 μM[1]
Syk Phosphorylation Inhibition RBL-2H3 cellsPhospho-γ ITAM of FcεRI γ93% ± 3.3% at 30 μM[1]
Selectivity Profile

A key attribute of ER-27319 is its selectivity for the FcεRI-mediated Syk activation pathway in mast cells.

ParameterCell TypeStimulusEffect of ER-27319 (up to 100 μM)Reference
Lyn Kinase Activity Mast CellsAntigenNo inhibition[1]
FcεRI Phosphorylation Mast CellsAntigenNo inhibition[1]
Syk Phosphorylation (Igβ ITAM-induced) In vitroPhospho-Igβ ITAMNo inhibition[1]
Syk Phosphorylation (Anti-IgM-induced) Human Peripheral B cellsAnti-IgMNo inhibition[1]
ZAP-70 Phosphorylation Jurkat T cellsAnti-CD3No inhibition[3]
PLC-γ1 Phosphorylation (Anti-CD3-induced) Jurkat T cellsAnti-CD3No inhibition

Synthesis of this compound

The chemical name for ER-27319 is 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone.[4] While a detailed, step-by-step synthesis protocol from the original discovering entity is not publicly available, a plausible synthetic route can be postulated based on established organic chemistry principles for the synthesis of acridone (B373769) derivatives. This involves two key stages: the formation of the 3,4-dimethylacridone core, likely via an Ullmann condensation reaction, followed by N-alkylation to introduce the 3-aminopropyl side chain.

Postulated Synthetic Workflow

G cluster_0 Stage 1: Acridone Core Synthesis (Ullmann Condensation) cluster_1 Stage 2: N-Alkylation and Salt Formation A 2-Bromo-4,5-dimethylbenzoic Acid C N-(2-Hydroxyphenyl)-4,5-dimethylanthranilic Acid A->C Cu catalyst, K2CO3 B 2-Aminophenol B->C D 3,4-Dimethyl-9(10H)-acridinone C->D Acid-catalyzed cyclization (e.g., H2SO4) E 3,4-Dimethyl-9(10H)-acridinone G 10-(3-Phthalimidopropyl)-3,4-dimethyl-9(10H)-acridinone E->G Base (e.g., K2CO3), DMF F 1-Bromo-3-phthalimidopropane F->G H 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone (ER-27319) G->H Hydrazine (B178648) hydrate (B1144303) J This compound H->J I Maleic Acid I->J Ethanol (B145695)

Caption: Postulated synthetic workflow for this compound.

Experimental Protocols (Representative)

Stage 1: Synthesis of 3,4-Dimethyl-9(10H)-acridinone (via Ullmann Condensation)

  • A mixture of 2-bromo-4,5-dimethylbenzoic acid, 2-aminophenol, potassium carbonate, and a copper catalyst (e.g., copper(I) iodide) in a high-boiling polar solvent (e.g., N-methyl-2-pyrrolidone) is heated under an inert atmosphere.

  • The reaction is monitored by thin-layer chromatography (TLC) for the consumption of starting materials.

  • Upon completion, the reaction mixture is cooled, and the intermediate, N-(2-hydroxyphenyl)-4,5-dimethylanthranilic acid, is isolated by acidification and filtration.

  • The isolated intermediate is then treated with a strong acid, such as concentrated sulfuric acid, and heated to induce cyclization to form 3,4-dimethyl-9(10H)-acridinone.

  • The product is isolated by pouring the reaction mixture onto ice, followed by filtration, washing, and recrystallization.

Stage 2: Synthesis of 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone (ER-27319) and Maleate Salt Formation

  • 3,4-Dimethyl-9(10H)-acridinone is dissolved in an appropriate solvent such as dimethylformamide (DMF).

  • A base (e.g., potassium carbonate) is added, followed by the addition of 1-bromo-3-phthalimidopropane. The phthalimide (B116566) group serves as a protecting group for the primary amine.

  • The reaction mixture is heated to facilitate the N-alkylation.

  • After the reaction is complete, the protected intermediate, 10-(3-phthalimidopropyl)-3,4-dimethyl-9(10H)-acridinone, is isolated.

  • The phthalimide protecting group is removed by treatment with hydrazine hydrate in a solvent like ethanol, yielding 10-(3-aminopropyl)-3,4-dimethyl-9(10H)-acridinone (ER-27319).

  • The free base is then dissolved in ethanol and treated with a solution of maleic acid in ethanol to form the this compound salt, which is isolated by filtration or crystallization.

Mechanism of Action: Selective Inhibition of Syk Activation

ER-27319 exerts its inhibitory effect at a specific juncture in the FcεRI signaling pathway.

G Antigen Antigen IgE IgE Antigen->IgE FceRI FceRI IgE->FceRI Aggregation Lyn Lyn FceRI->Lyn Activation ITAM γ ITAM Lyn->ITAM Phosphorylation pITAM Phospho-γ ITAM ITAM->pITAM Syk Syk pITAM->Syk Recruitment pSyk Activated Syk (pSyk) Syk->pSyk Phosphorylation & Activation PLCg1 PLC-γ1 pSyk->PLCg1 pPLCg1 Activated PLC-γ1 PLCg1->pPLCg1 Downstream Downstream Signaling (IP3, Ca2+ mobilization) pPLCg1->Downstream Degranulation Mediator Release (Histamine, TNF-α) Downstream->Degranulation ER27319 ER-27319 ER27319->Syk Inhibits Phosphorylation

Caption: FcεRI signaling pathway and the inhibitory action of ER-27319.

The engagement of FcεRI by antigen-crosslinked IgE leads to the activation of the Src family kinase Lyn, which phosphorylates the ITAMs of the FcεRI γ subunit.[1] ER-27319 does not inhibit Lyn kinase activity or the phosphorylation of the receptor subunits.[1] Instead, it selectively interferes with the subsequent step: the phosphorylation and activation of Syk that is induced by the phosphorylated γ ITAM.[1] This blockade of Syk activation prevents the downstream phosphorylation of PLC-γ1, generation of inositol (B14025) phosphates, and ultimately, the degranulation and release of inflammatory mediators.

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize ER-27319.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

G A Sensitize RBL-2H3 cells with anti-DNP IgE B Wash cells and resuspend in buffer A->B C Pre-incubate with ER-27319 or vehicle B->C D Stimulate with DNP-HSA (antigen) C->D E Centrifuge to pellet cells D->E F Collect supernatant E->F G Lyse cell pellet (Total release control) E->G H Incubate supernatant/lysate with p-NAG substrate F->H G->H I Measure absorbance at 405 nm H->I J Calculate % degranulation I->J

References

ER-27319 Maleate: A Technical Guide for Studying Syk Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ER-27319 maleate (B1232345) as a tool for the targeted study of Spleen Tyrosine Kinase (Syk) function. ER-27319 is a potent and selective, cell-permeable inhibitor of Syk, an essential non-receptor tyrosine kinase involved in signal transduction across a variety of immune cells.[1][2] This document outlines the mechanism of action of ER-27319, presents its inhibitory activity in structured data formats, provides detailed methodologies for its use in key experiments, and visualizes relevant biological pathways and experimental workflows.

Mechanism of Action

ER-27319, an acridone (B373769) derivative, selectively inhibits the activation of Syk by interfering with its tyrosine phosphorylation.[1][2][3] Specifically, it has been shown to inhibit the tyrosine phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit in mast cells.[4] This inhibition of Syk activation subsequently blocks the downstream signaling cascade, including the generation of inositol (B14025) phosphates, the release of arachidonic acid, and the secretion of histamine (B1213489) and tumor necrosis factor-α (TNF-α).[1][3]

ER-27319 demonstrates notable selectivity for Syk in the context of mast cell signaling. It does not inhibit the tyrosine phosphorylation of ZAP-70 in T-cells, nor does it affect Syk phosphorylation in B-cells stimulated via the B-cell receptor.[1][4] Furthermore, it does not inhibit the upstream kinase Lyn or the phosphorylation of the FcεRI receptor itself.[3][4]

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of ER-27319 maleate across various in vitro cellular assays.

Table 1: Inhibition of Allergic Mediator Release by ER-27319

Cell TypeMediatorStimulusIC50 (µM)
RBL-2H3 cellsHistamine, TNF-α, Arachidonic Acid, Inositol PhosphatesAntigen~10
Rat Peritoneal Mast CellsHistamine, Arachidonic AcidAntigen~10
Human Cultured Mast CellsHistamine, Arachidonic AcidAnti-IgE~10

Data sourced from multiple reports, indicating an approximate IC50 of 10 µM for the inhibition of various antigen-induced allergic mediators.[1][2]

Table 2: Inhibition of Syk Tyrosine Phosphorylation by ER-27319

Cell LineSyk Activation MethodER-27319 Concentration (µM)% Inhibition of Syk Phosphorylation
RBL-2H3Phospho-γ ITAM of FcεRI γ1057%
RBL-2H3Phospho-γ ITAM of FcεRI γ3087%
Canine Mastocytoma CellsAnti-IgG100Inhibition of 38 kD and 70 kD protein tyrosine phosphorylation

This table highlights the direct impact of ER-27319 on Syk phosphorylation in mast cell lines.[1][2][4]

Table 3: Selectivity Profile of ER-27319

Cell TypeTarget/PathwayStimulusER-27319 Concentration (µM)Effect
Jurkat T-cellsZAP-70 Tyrosine PhosphorylationAnti-CD3Up to 100No inhibition
Human Peripheral B-cellsSyk Tyrosine PhosphorylationAnti-IgMUp to 100No inhibition
RBL-2H3 cellsLyn Kinase ActivityAntigenNot specifiedNo inhibition
RBL-2H3 cellsFcεRI β and γ Subunit PhosphorylationAntigenNot specifiedNo inhibition

This table demonstrates the selectivity of ER-27319 for the Syk signaling pathway in mast cells over other related pathways in different immune cell types.[1][3][4]

Experimental Protocols

The following are detailed summaries of key experimental protocols for utilizing this compound to study Syk function. These are intended as a guide and may require optimization for specific experimental conditions.

Protocol 1: In Vitro Inhibition of Mast Cell Degranulation

Objective: To determine the effect of ER-27319 on the antigen-induced release of mediators from mast cells.

Cell Types: RBL-2H3 cells, primary rat peritoneal mast cells, or cultured human mast cells.

Methodology:

  • Cell Seeding: Seed the mast cells in appropriate culture plates and allow them to adhere overnight.

  • Sensitization: Sensitize the cells with an appropriate concentration of IgE (e.g., anti-DNP IgE for RBL-2H3 cells) for 12-24 hours.

  • Inhibitor Pre-incubation: Wash the cells to remove unbound IgE and pre-incubate with varying concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) or vehicle control (e.g., DMSO) for 10-60 minutes at 37°C.

  • Antigen Stimulation: Challenge the cells with the specific antigen (e.g., DNP-HSA) for a defined period (e.g., 30-60 minutes) at 37°C.

  • Mediator Release Assay:

    • Histamine/β-hexosaminidase Release: Collect the supernatant and cell lysates. Measure the enzymatic activity of β-hexosaminidase or quantify histamine levels using an appropriate assay (e.g., ELISA).

    • Arachidonic Acid Release: Pre-label cells with [³H]arachidonic acid during sensitization. After stimulation, collect the supernatant and measure radioactivity using a scintillation counter.

    • Cytokine (TNF-α) Release: Collect the supernatant and measure TNF-α concentration using ELISA.

  • Data Analysis: Calculate the percentage of mediator release relative to total cellular content and determine the IC50 value of ER-27319.

Protocol 2: Analysis of Syk Tyrosine Phosphorylation

Objective: To assess the direct inhibitory effect of ER-27319 on the tyrosine phosphorylation of Syk.

Cell Type: RBL-2H3 cells.

Methodology:

  • Cell Culture and Sensitization: Culture and sensitize RBL-2H3 cells with IgE as described in Protocol 1.

  • Inhibitor Treatment and Stimulation: Pre-incubate the sensitized cells with ER-27319 (e.g., 10, 30 µM) or vehicle for 10 minutes at 37°C. Stimulate with antigen for 2-5 minutes at 37°C.

  • Cell Lysis: Immediately place the culture plates on ice and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Clarify the cell lysates by centrifugation.

    • Incubate the supernatant with an anti-Syk antibody overnight at 4°C with gentle rotation.

    • Add protein A/G-agarose beads and incubate for an additional 1-2 hours.

    • Wash the immunoprecipitates several times with lysis buffer.

  • Western Blotting:

    • Resuspend the beads in SDS-PAGE sample buffer, boil, and centrifuge.

    • Resolve the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

    • Block the membrane and probe with an anti-phosphotyrosine antibody.

    • Strip the membrane and re-probe with an anti-Syk antibody to confirm equal loading.

  • Densitometry: Quantify the band intensities to determine the extent of inhibition of Syk phosphorylation.

Protocol 3: In Vitro Kinase Assay for Syk Activation

Objective: To determine if ER-27319 inhibits the activation of Syk by phosphorylated ITAMs.

Methodology:

  • Preparation of Cell Lysate: Prepare a cytosolic fraction from unstimulated RBL-2H3 cells, which serves as the source of Syk.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the cell lysate with a kinase buffer containing ATP (e.g., 50 µM).

    • Add varying concentrations of ER-27319.

    • Initiate the reaction by adding a biotinylated, dually phosphorylated ITAM peptide from the FcεRI γ subunit.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Detection of Syk Phosphorylation:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Perform western blotting as described in Protocol 2, probing for phosphotyrosine and total Syk.

Mandatory Visualization

The following diagrams were created using the DOT language to visualize key concepts related to the use of ER-27319 as a tool for studying Syk function.

cluster_receptor Cell Membrane cluster_cytosol Cytosol Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI Lyn Lyn FcεRI->Lyn Activation ITAM p-ITAM Lyn->ITAM Phosphorylation Syk Syk ITAM->Syk Recruitment p-Syk p-Syk Syk->p-Syk Autophosphorylation p-PLCγ p-PLCγ p-Syk->p-PLCγ Phosphorylation PLCγ PLCγ Downstream Signaling IP3, DAG, Ca2+ p-PLCγ->Downstream Signaling Mediator Release Histamine, TNF-α Arachidonic Acid Downstream Signaling->Mediator Release ER-27319 ER-27319 ER-27319->p-Syk Inhibition Start Start Cell_Culture Culture and Sensitize Mast Cells with IgE Start->Cell_Culture Pre-incubation Pre-incubate with ER-27319 or Vehicle Control Cell_Culture->Pre-incubation Stimulation Stimulate with Antigen Pre-incubation->Stimulation Endpoint_Analysis Endpoint Analysis Stimulation->Endpoint_Analysis Mediator_Release Measure Histamine, TNF-α, Arachidonic Acid Release Endpoint_Analysis->Mediator_Release Functional Outcome Syk_Phosphorylation Immunoprecipitate Syk and Perform Western Blot for p-Tyr Endpoint_Analysis->Syk_Phosphorylation Mechanism of Action Data_Analysis Data Analysis and IC50 Determination Mediator_Release->Data_Analysis Syk_Phosphorylation->Data_Analysis cluster_inhibited Inhibited by ER-27319 cluster_not_inhibited Not Inhibited by ER-27319 ER-27319 ER-27319 Mast_Cell_Syk Syk in Mast Cells (FcεRI Signaling) ER-27319->Mast_Cell_Syk Selective Inhibition B_Cell_Syk Syk in B-Cells (BCR Signaling) T_Cell_ZAP70 ZAP-70 in T-Cells (TCR Signaling) Lyn_Kinase Lyn Kinase in Mast Cells

References

ER-27319 Maleate: A Deep Dive into its Role in Innate and Adaptive Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ER-27319 maleate (B1232345) is a synthetic, acridone-related compound that has been identified as a potent and selective inhibitor of Spleen tyrosine kinase (Syk). This technical guide provides a comprehensive overview of the current understanding of ER-27319 maleate's mechanism of action and its implications for both innate and adaptive immunity. Primarily, this compound demonstrates significant effects on the innate immune system, specifically by attenuating mast cell activation, a key event in allergic and inflammatory responses. Its role in adaptive immunity appears to be limited, highlighting its selectivity. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and provides visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism of Action: Selective Syk Inhibition in Mast Cells

This compound's primary mechanism of action is the selective inhibition of the tyrosine kinase Syk, particularly in the context of Fc epsilon receptor I (FcεRI) signaling in mast cells.[1][2][3][4] Engagement of FcεRI by antigen-IgE complexes leads to the activation of Syk, which is a critical intracellular event initiating the degranulation of mast cells and the release of a plethora of inflammatory mediators.[1][3]

This compound effectively blocks the tyrosine phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[1] This inhibition is highly specific, as the compound does not affect the upstream Lyn kinase activity or the phosphorylation of the IgE receptor itself.[1] Furthermore, this compound does not inhibit Syk activity when added directly to immunoprecipitated Syk from activated cells, suggesting it interferes with the activation process rather than directly inhibiting the active enzyme.[1][4]

Impact on Innate Immunity: Mast Cell Stabilization

The inhibition of Syk activation by this compound leads to a significant reduction in mast cell-mediated inflammatory responses. This is characterized by the decreased release of pre-formed mediators stored in granules, such as histamine (B1213489) and serotonin (B10506) (in rodents), and the reduced synthesis and secretion of newly formed lipid mediators and cytokines.

Quantitative Analysis of Mast Cell Inhibition

The inhibitory effects of this compound on mast cell responses have been quantified in various cell models. The following tables summarize the key findings from in vitro studies.

Table 1: Inhibitory Effects of ER-27319 on RBL-2H3 Mast Cells [1]

Response MeasuredIC50 (μM)Maximum Inhibition at 30 μM
5-Hydroxytryptamine Secretion10>80%
Inositol (B14025) Phosphate Generation10>80%
Arachidonic Acid Release10>80%
TNFα Production10>80%

Table 2: Inhibitory Effects of ER-27319 on Rat Peritoneal and Human Cultured Mast Cells [1]

Cell TypeMediator ReleaseIC50 (μM)Inhibition at 30 μM
Rat Peritoneal Mast CellsHistamine~10Not specified
Prostaglandin D2~10Not specified
p-Leukotrienes~10Not specified
Human Cultured Mast CellsHistamineNot specified>80%
Arachidonic AcidNot specified>80%

Table 3: Inhibition of Syk Phosphorylation by ER-27319 [1]

Concentration of ER-27319Inhibition of Syk Phosphorylation (induced by phospho-γ ITAM)
10 μM68% ± 9.9%
30 μM93% ± 3.3%

Role in Toll-like Receptor (TLR) Signaling: An Unexplored Avenue

Extensive searches for a direct interaction between this compound and Toll-like receptor (TLR) signaling pathways, including TLR4, MyD88, and TRIF, did not yield any specific results. Current literature predominantly focuses on its role in FcεRI-mediated Syk activation. While a "Syk-MyD88 axis" has been described in macrophages, suggesting a potential interplay between Syk and TLR signaling, there is no direct evidence to suggest that this compound modulates this interaction or TLR signaling directly. This represents a potential area for future research to explore a broader role for this compound in innate immunity.

Limited Direct Role in Adaptive Immunity

The adaptive immune response is primarily mediated by B and T lymphocytes. Studies have shown that this compound exhibits a high degree of selectivity for Syk in mast cells, with minimal impact on key signaling events in B and T cells.

  • B Cells: this compound, even at concentrations up to 100 μM, fails to inhibit the anti-IgM-induced tyrosine phosphorylation of Syk in human peripheral B cells.[1] This is in stark contrast to its potent inhibition of Syk phosphorylation in mast cells.

  • T Cells: The compound does not inhibit the anti-CD3-induced tyrosine phosphorylation of phospholipase C-γ1 in Jurkat T cells, a downstream event of T cell receptor (TCR) activation.[4]

This selectivity suggests that this compound is unlikely to have a broad, direct immunosuppressive effect on adaptive immunity.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

FcεRI_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Antigen-IgE Antigen-IgE Complex FcεRI FcεRI Antigen-IgE->FcεRI Binding Lyn Lyn FcεRI->Lyn Syk Syk FcεRI->Syk Recruitment & Activation Lyn->FcεRI PLCγ PLCγ Syk->PLCγ Phosphorylation & Activation IP3_DAG IP3 & DAG PLCγ->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Activation Mediator_Release Mediator Release (Histamine, Cytokines) Ca_PKC->Mediator_Release Signal Transduction Cascade ER27319 This compound ER27319->Syk Inhibition of Activation

Caption: FcεRI signaling pathway in mast cells and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Mast_Cells Mast Cells (RBL-2H3, Peritoneal, Cultured Human) Treatment Incubation with This compound Mast_Cells->Treatment Stimulation Antigen-IgE Stimulation Treatment->Stimulation Mediator_Assay Mediator Release Assays (Histamine, PGD2, LTs, TNFα) Stimulation->Mediator_Assay Signaling_Assay Signaling Molecule Analysis (Western Blot for p-Syk) Stimulation->Signaling_Assay Functional_Assay Functional Assays (Inositol Phosphate, Arachidonic Acid) Stimulation->Functional_Assay Data_Analysis Quantitative Analysis (IC50 determination, % Inhibition) Mediator_Assay->Data_Analysis Signaling_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: General experimental workflow for evaluating the effects of this compound on mast cells.

Experimental Methodologies

The following outlines the key experimental protocols employed in the characterization of this compound, based on published literature.

Cell Culture and Stimulation
  • RBL-2H3 Cells: A rat basophilic leukemia cell line, commonly used as a model for mast cells. Cells are typically cultured in appropriate media supplemented with fetal bovine serum. For experiments, cells are sensitized with anti-DNP IgE overnight.

  • Rat Peritoneal Mast Cells: Isolated from the peritoneal cavity of rats. These primary cells provide a more physiologically relevant model.

  • Human Cultured Mast Cells: Derived from human cord blood or bone marrow progenitor cells cultured in the presence of stem cell factor and other cytokines to differentiate into mature mast cells.

  • Stimulation: Sensitized mast cells are washed and then stimulated with an appropriate antigen (e.g., DNP-BSA) to induce degranulation and mediator release.

Mediator Release Assays
  • Histamine/Serotonin Release: Measured from the supernatant of stimulated cells using enzymatic assays or ELISA.

  • Arachidonic Acid Release: Cells are pre-labeled with [³H]arachidonic acid. The amount of radioactivity released into the supernatant after stimulation is measured by scintillation counting.

  • Prostaglandin and Leukotriene Measurement: Levels of PGD2 and leukotrienes in the supernatant are quantified using specific enzyme immunoassays (EIAs).

  • TNFα Production: Secreted TNFα is measured by ELISA.

Inositol Phosphate Generation
  • Cells are labeled with myo-[³H]inositol. After stimulation, inositol phosphates are extracted and separated by anion-exchange chromatography, and the radioactivity is measured.

Western Blot Analysis for Protein Phosphorylation
  • Following stimulation, cells are lysed, and proteins are separated by SDS-PAGE.

  • Proteins are transferred to a membrane and probed with specific antibodies against phosphorylated Syk (p-Syk) and total Syk to determine the extent of phosphorylation.

Implications for Drug Development

This compound's high selectivity for Syk in mast cells makes it a compelling candidate for the development of therapeutics for allergic diseases, such as allergic rhinitis, asthma, and atopic dermatitis. Its limited activity against B and T cell activation suggests a lower risk of broad immunosuppression compared to less selective kinase inhibitors.

However, a notable gap in the publicly available literature is the absence of any reported clinical trials for this compound. This could indicate that the compound did not progress through preclinical development due to unforeseen liabilities (e.g., poor pharmacokinetic properties, toxicity) or that the development program was discontinued (B1498344) for other reasons. For drug development professionals, this highlights the critical transition from potent in vitro activity to successful in vivo efficacy and safety.

Conclusion

This compound is a well-characterized, selective inhibitor of Syk in mast cells. Its mechanism of action is centered on the attenuation of FcεRI-mediated signaling, leading to the potent inhibition of inflammatory mediator release. This positions it as a valuable research tool for studying mast cell biology and a potential starting point for the development of novel anti-allergic and anti-inflammatory therapies. While its direct role in adaptive immunity appears minimal, the lack of information on its interaction with other innate immune pathways, such as TLR signaling, and its clinical development status are areas that warrant further investigation.

References

ER-27319 Maleate: A Technical Review of a Selective Syk Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-27319 maleate (B1232345) is a synthetic, acridone-related compound identified as a selective inhibitor of Spleen tyrosine kinase (Syk).[1][2] This non-receptor tyrosine kinase is a critical component of the signal transduction cascade initiated by the high-affinity IgE receptor (FcεRI) in mast cells.[1][3] Engagement of FcεRI by antigen-IgE complexes leads to the activation of Syk, triggering a series of downstream events that culminate in the degranulation of mast cells and the release of pro-inflammatory mediators such as histamine (B1213489), arachidonic acid, and various cytokines, including tumor necrosis factor-alpha (TNF-α).[2][3] By targeting Syk, ER-27319 maleate effectively abrogates these allergic and inflammatory responses, highlighting its therapeutic potential in the treatment of mast cell-mediated diseases.[1][3] This technical guide provides an in-depth review of the existing literature on this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its inhibitory effect by selectively targeting the activation of Syk kinase downstream of FcεRI engagement in mast cells.[1][3] The mechanism is precise, as it inhibits the tyrosine phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[3][4] Notably, ER-27319 does not inhibit the activity of Lyn kinase, an upstream kinase responsible for the phosphorylation of the FcεRI receptor itself.[1][3] Furthermore, its selectivity is underscored by the observation that it does not inhibit the tyrosine phosphorylation of Syk when induced by the phosphorylated Igβ ITAM in B cells, nor does it affect the anti-CD3-induced tyrosine phosphorylation of phospholipase C-γ1 (PLC-γ1) in Jurkat T cells.[1][3] This specificity for the FcεRI-Syk signaling axis in mast cells results in the inhibition of downstream signaling molecules, including PLC-γ1, leading to the suppression of inositol (B14025) phosphate (B84403) generation, arachidonic acid release, and the secretion of histamine and TNF-α.[2][3]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro assays, primarily using rat basophilic leukemia (RBL-2H3) cells, rat peritoneal mast cells, and cultured human mast cells. The half-maximal inhibitory concentration (IC50) for the suppression of allergic mediator release is consistently reported to be approximately 10 μM.[2]

AssayCell TypeParameter MeasuredIC50 (μM)Reference
TNF-α ProductionRBL-2H3 cells, Rat Peritoneal Mast Cells, Human Cultured Mast CellsTNF-α secretion~10[2]
Histamine ReleaseRBL-2H3 cells, Rat Peritoneal Mast Cells, Human Cultured Mast CellsHistamine secretion~10[2]
Arachidonic Acid ReleaseRBL-2H3 cells, Rat Peritoneal Mast Cells, Human Cultured Mast CellsArachidonic acid release~10[2]
Inositol Phosphate GenerationRBL-2H3 cellsInositol phosphate levels~10[2]
AssayConditionConcentration of ER-27319 (μM)% InhibitionReference
Syk Tyrosine PhosphorylationInduced by phospho-γ ITAM of FcεRIγ1068 ± 9.9[3]
Syk Tyrosine PhosphorylationInduced by phospho-γ ITAM of FcεRIγ3093 ± 3.3[3]
Syk ActivityIn RBL-2H3 cells3068.7 ± 11.3[3]
Histamine ReleaseAnti-IgE stimulated human cultured mast cells30>80[3]
Arachidonic Acid ReleaseAnti-IgE stimulated human cultured mast cells30>80[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound, primarily based on the work by Moriya et al. (1997).[3]

Mast Cell Degranulation Assay (Histamine and TNF-α Release)
  • Cell Culture and Sensitization:

    • RBL-2H3 cells are cultured in Eagle's minimal essential medium (MEM) supplemented with 15% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 μg/mL).

    • For sensitization, cells are incubated overnight with anti-dinitrophenyl (DNP) IgE at a final concentration of 0.5 μg/mL.

  • Inhibitor Treatment and Stimulation:

    • Sensitized cells are washed with Tyrode's buffer and then pre-incubated with various concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.

    • Degranulation is induced by challenging the cells with DNP-conjugated bovine serum albumin (BSA) at a final concentration of 100 ng/mL for 30 minutes at 37°C.

  • Quantification of Mediator Release:

    • Histamine: The supernatant is collected, and histamine content is measured using an automated fluorometric analyzer.

    • TNF-α: TNF-α levels in the supernatant are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

Syk Tyrosine Phosphorylation Assay (In Vitro)
  • Preparation of Cell Lysates:

    • RBL-2H3 cells are washed and lysed in a buffer containing 1% Nonidet P-40, 10 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1 mM phenylmethylsulfonyl fluoride, and 10 μg/mL each of aprotinin (B3435010) and leupeptin.

    • The cytosolic fraction is obtained by centrifugation.

  • In Vitro Kinase Reaction:

    • The cytosolic lysate containing Syk is incubated with the phosphorylated ITAM peptide of the FcεRI γ subunit in a kinase buffer (20 mM HEPES pH 7.5, 10 mM MnCl2, 10 mM MgCl2, 1 mM dithiothreitol) in the presence of various concentrations of this compound.

    • The kinase reaction is initiated by the addition of 50 μM ATP and incubated for 10 minutes at 30°C.

  • Analysis of Phosphorylation:

    • The reaction is stopped by adding SDS/PAGE sample buffer.

    • Proteins are separated by SDS/PAGE, transferred to a nitrocellulose membrane, and immunoblotted with an anti-phosphotyrosine antibody.

    • The membrane is subsequently stripped and reprobed with an anti-Syk antibody to confirm equal protein loading.

Visualizations

Signaling Pathway of this compound in Mast Cells

ER27319_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Antigen-IgE Antigen-IgE FcεRI FcεRI γ-chain ITAM Antigen-IgE->FcεRI Binding & Cross-linking Lyn Lyn FcεRI->Lyn Syk Syk FcεRI:g->Syk Recruitment & Activation Lyn->FcεRI:g p-Syk Syk-P Syk->p-Syk Autophosphorylation ER-27319 ER-27319 ER-27319->Syk Inhibition of Phosphorylation PLC-γ1 PLC-γ1 p-Syk->PLC-γ1 Phosphorylation p-PLC-γ1 PLC-γ1-P PLC-γ1->p-PLC-γ1 Downstream Signaling Inositol Phosphates Arachidonic Acid Release p-PLC-γ1->Downstream Signaling Degranulation Histamine & TNF-α Release Downstream Signaling->Degranulation

Caption: FcεRI signaling pathway in mast cells and the inhibitory action of ER-27319 on Syk phosphorylation.

Experimental Workflow for Mast Cell Degranulation Assay

Degranulation_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis A Culture RBL-2H3 Cells B Sensitize with Anti-DNP IgE (overnight) A->B C Pre-incubate with ER-27319 or Vehicle (15 min) B->C D Stimulate with DNP-BSA (30 min) C->D E Collect Supernatant D->E F Measure Histamine (Fluorometry) E->F G Measure TNF-α (ELISA) E->G

Caption: Workflow for assessing the effect of ER-27319 on mast cell degranulation.

In Vivo and Pharmacokinetic Data

A comprehensive review of the available literature did not yield any specific in vivo efficacy or pharmacokinetic studies for this compound. The research appears to be primarily focused on its in vitro characterization as a selective Syk inhibitor.

Conclusion

This compound is a well-characterized, selective inhibitor of Syk kinase with potent activity in preventing mast cell degranulation. Its mechanism of action is specific to the FcεRI signaling pathway in mast cells, offering a targeted approach to inhibiting allergic and inflammatory responses. The consistent IC50 of approximately 10 μM across various mast cell types and mediator release assays underscores its potential as a pharmacological tool and a lead compound for the development of anti-inflammatory and anti-allergic therapeutics. Further in vivo studies would be necessary to evaluate its therapeutic efficacy and pharmacokinetic profile in a whole-organism context.

References

Methodological & Application

Application Notes and Protocols: ER-27319 Maleate In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-27319 maleate (B1232345) is an acridone-related compound identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immunoreceptors, making it a key target in allergic and inflammatory diseases.[3][4] ER-27319 selectively inhibits the tyrosine phosphorylation and subsequent activation of Syk, particularly in the signaling cascade initiated by the high-affinity IgE receptor (FcεRI) in mast cells.[1][4] This inhibition leads to the abrogation of downstream events, including the release of histamine, arachidonic acid metabolites, and pro-inflammatory cytokines like TNF-α.[1][3][4] Notably, ER-27319 does not inhibit the kinase activity of Lyn, a Src family kinase also involved in the FcεRI signaling pathway, highlighting its selectivity for Syk.[4]

This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of ER-27319 maleate against Syk kinase. It also includes a summary of its inhibitory concentrations and a visualization of the relevant signaling pathway and experimental workflow.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in cellular assays. The following table summarizes the key quantitative data.

ParameterCell TypeAssayIC50 / % Inhibition
TNF-α ProductionRat and Human Mast CellsMeasurement of TNF-α release10 µM (IC50)[5][6]
DegranulationRat and Human Mast CellsMeasurement of mediator release10 µM (IC50)[1][5][6]
Syk PhosphorylationIn vitro (induced by phospho-γ ITAM of FcεRI γ)Measurement of Syk phosphorylation68% inhibition at 10 µM, 93% inhibition at 30 µM[4]
Antigen-induced mediator releaseHuman and Rat Mast CellsMeasurement of allergic mediator release~10 µM (IC50)[1][2]

Signaling Pathway of FcεRI and Inhibition by ER-27319

The following diagram illustrates the signaling pathway initiated by the engagement of the FcεRI receptor in mast cells and the point of inhibition by ER-27319.

FceRI_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FceRI FcεRI Lyn Lyn Kinase FceRI->Lyn Activates Syk Syk Kinase FceRI->Syk Recruits & Activates Lyn->FceRI Phosphorylates ITAMs PLCg1 PLCγ1 Syk->PLCg1 Phosphorylates & Activates PKC PKC PLCg1->PKC Activates Mediator_Release Mediator Release (Histamine, TNF-α) PKC->Mediator_Release Leads to ER27319 ER-27319 ER27319->Syk Inhibits Activation Antigen Antigen Antigen->FceRI Binds to IgE-bound receptor

Caption: FcεRI signaling pathway and the inhibitory action of ER-27319 on Syk.

Experimental Protocol: In Vitro Syk Kinase Assay

This protocol describes a representative radiometric filter-binding assay to measure the kinase activity of Syk and its inhibition by this compound. This method is based on the quantification of ³³P incorporation into a substrate peptide.

Materials and Reagents

  • Recombinant active Syk kinase

  • Syk substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • This compound

  • [γ-³³P]ATP

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP solution (10 mM)

  • 96-well microplate

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter and scintillation fluid

  • DMSO (for compound dilution)

Experimental Workflow

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis A Prepare Kinase Reaction Mix: - Kinase Buffer - Syk Substrate - Recombinant Syk Kinase C Add ER-27319 or DMSO (control) to respective wells A->C B Prepare ER-27319 dilutions in DMSO B->C D Add Kinase Reaction Mix to all wells C->D E Initiate reaction by adding [γ-³³P]ATP solution D->E F Incubate at 30°C for 30 minutes E->F G Stop reaction by spotting onto P81 phosphocellulose paper F->G H Wash paper with 1% phosphoric acid to remove unbound [γ-³³P]ATP G->H I Measure incorporated radioactivity using a scintillation counter H->I J Calculate % inhibition and IC50 I->J

Caption: Workflow for the in vitro radiometric Syk kinase assay.

Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound to be tested. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare the kinase reaction mixture containing the kinase buffer, Syk substrate, and recombinant Syk kinase.

    • Prepare the ATP solution containing a mix of non-radioactive ATP and [γ-³³P]ATP in kinase buffer.

  • Kinase Reaction:

    • To the wells of a 96-well plate, add 5 µL of the serially diluted this compound or DMSO for the control wells.

    • Add 20 µL of the kinase reaction mixture to each well.

    • Initiate the kinase reaction by adding 25 µL of the [γ-³³P]ATP solution to each well. The final reaction volume is 50 µL.

    • Incubate the plate at 30°C for 30 minutes.

  • Detection:

    • Terminate the reaction by spotting 40 µL of the reaction mixture from each well onto a P81 phosphocellulose paper strip.

    • Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Perform a final wash with acetone (B3395972) and let the paper strips air dry.

    • Place the dried paper strips into scintillation vials with scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Subtract the background CPM (wells with no enzyme) from all other readings.

    • Calculate the percentage of kinase inhibition for each concentration of ER-27319 using the following formula: % Inhibition = 100 - [((CPM with inhibitor - Background CPM) / (CPM without inhibitor - Background CPM)) x 100]

    • Plot the % inhibition against the logarithm of the ER-27319 concentration and determine the IC50 value using non-linear regression analysis.

Disclaimer: This protocol is a representative example. Researchers should optimize the assay conditions, including enzyme and substrate concentrations, and incubation times, for their specific experimental setup.

References

Application Notes and Protocols for ER-27319 Maleate Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-27319 maleate (B1232345) is a selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase involved in signal transduction downstream of various immunoreceptors.[1][2][3][4] In mast cells, the aggregation of the high-affinity IgE receptor (FcεRI) by an antigen-IgE complex initiates a signaling cascade heavily dependent on Syk activation.[3][4][5] Syk activation leads to the tyrosine phosphorylation of downstream effector molecules, culminating in the release of inflammatory mediators such as histamine, arachidonic acid metabolites, and cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][2][4][6][7] ER-27319 selectively inhibits the tyrosine phosphorylation of Syk induced by the FcεRI γ subunit's immunoreceptor tyrosine-based activation motif (ITAM), thereby abrogating these downstream inflammatory responses.[4][7][8]

These application notes provide detailed protocols for two robust cell-based assays designed to quantify the inhibitory activity of ER-27319 maleate on the Syk signaling pathway in mast cells: a TNF-α Release Assay and a Reporter Gene Assay.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Syk signaling pathway in mast cells and the general workflow for the cell-based assays.

Syk_Signaling_Pathway Syk Signaling Pathway in Mast Cells cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Antigen_IgE Antigen-IgE Complex FcεRI FcεRI Receptor Antigen_IgE->FcεRI Cross-linking Lyn Lyn Kinase FcεRI->Lyn Activates Syk Syk FcεRI->Syk Recruits & Activates Lyn->FcεRI Phosphorylates ITAMs PLCγ PLCγ Syk->PLCγ Phosphorylates ER27319 ER-27319 ER27319->Syk Inhibits Activation IP3_DAG IP3 & DAG PLCγ->IP3_DAG Generates Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Activate Transcription_Factors Transcription Factors (NFAT, AP-1) Ca_PKC->Transcription_Factors Activate Mediator_Release Mediator Release (e.g., TNF-α) Ca_PKC->Mediator_Release Induces Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Promote Gene_Expression->Mediator_Release

Caption: Syk Signaling Pathway in Mast Cells and the inhibitory action of ER-27319.

Experimental_Workflow General Experimental Workflow cluster_setup Day 1: Assay Setup cluster_treatment Day 2: Treatment and Stimulation cluster_analysis Day 2: Analysis Seed_Cells Seed RBL-2H3 Cells in 96-well plate Sensitize Sensitize with Anti-DNP IgE Seed_Cells->Sensitize Pretreat Pre-treat with This compound Sensitize->Pretreat Stimulate Stimulate with DNP-BSA Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Assay Perform Assay (ELISA or Reporter) Collect_Supernatant->Assay Analyze Analyze Data Assay->Analyze

Caption: General workflow for the this compound cell-based assays.

Data Presentation

The inhibitory effect of this compound on mast cell activation can be quantified and summarized. The following tables provide a template for presenting typical results.

Table 1: Dose-Dependent Inhibition of TNF-α Release by this compound

ER-27319 Conc. (µM)TNF-α Concentration (pg/mL) (Mean ± SD)% Inhibition
0 (Vehicle Control)500 ± 450
1425 ± 3815
3310 ± 2538
10 245 ± 20 51
30105 ± 1579
10055 ± 1089
Unstimulated Control40 ± 8N/A

Note: Data are representative. An IC50 of approximately 10 µM for the inhibition of TNF-α release is reported in the literature.[1][2][3][4]

Table 2: Inhibition of Syk Phosphorylation by this compound

ER-27319 Conc. (µM)Relative Syk Phosphorylation (%) (Mean ± SD)
0 (Vehicle Control)100 ± 9.5
1043 ± 5.2
3013 ± 3.1

Note: Data are representative and based on in-vitro and in-cell phosphorylation assays.[9]

Experimental Protocols

Protocol 1: TNF-α Release Assay

This protocol details the measurement of TNF-α released from rat basophilic leukemia (RBL-2H3) cells following IgE-mediated activation and its inhibition by this compound.

Materials:

  • RBL-2H3 cells (ATCC® CRL-2256™)

  • Complete Growth Medium: MEM, 20% FBS, 1% Penicillin-Streptomycin

  • Anti-DNP IgE (e.g., clone SPE-7)

  • DNP-BSA (Dinitrophenyl-conjugated Bovine Serum Albumin)

  • This compound

  • Tyrode's Buffer (or other suitable assay buffer)

  • 96-well cell culture plates, sterile

  • Rat TNF-α ELISA Kit

  • Microplate reader

Procedure:

Day 1: Cell Seeding and Sensitization

  • Harvest RBL-2H3 cells and adjust the cell density to 2.5 x 10⁵ cells/mL in Complete Growth Medium.

  • Add anti-DNP IgE to the cell suspension to a final concentration of 0.5 µg/mL.

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate (2.5 x 10⁴ cells/well).

  • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

Day 2: Compound Treatment, Stimulation, and Analysis

  • Carefully wash the sensitized cells twice with 100 µL of pre-warmed Tyrode's Buffer to remove unbound IgE and serum.

  • Prepare serial dilutions of this compound in Tyrode's Buffer. Also prepare a vehicle control (e.g., 0.1% DMSO in Tyrode's Buffer).

  • Add 50 µL of the diluted ER-27319 or vehicle control to the appropriate wells.

  • Incubate for 1 hour at 37°C.

  • Prepare a solution of DNP-BSA at 200 ng/mL in Tyrode's Buffer.

  • Add 50 µL of the DNP-BSA solution to each well to a final concentration of 100 ng/mL to stimulate the cells. For unstimulated controls, add 50 µL of Tyrode's Buffer.

  • Incubate for 3-6 hours at 37°C.

  • Carefully collect the supernatant from each well without disturbing the cell monolayer.

  • Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.[10][11]

  • Read the absorbance on a microplate reader and calculate the concentration of TNF-α from the standard curve.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle-treated, stimulated control.

Protocol 2: NFAT or AP-1 Reporter Gene Assay

This protocol provides a framework for a reporter gene assay to measure the inhibition of transcription factors downstream of Syk signaling, such as Nuclear Factor of Activated T-cells (NFAT) or Activator Protein 1 (AP-1). This requires an RBL-2H3 cell line stably expressing a luciferase reporter gene under the control of NFAT or AP-1 response elements.

Materials:

  • RBL-2H3 cells stably expressing an NFAT-luciferase or AP-1-luciferase reporter construct

  • Complete Growth Medium (as above)

  • Anti-DNP IgE

  • DNP-BSA

  • This compound

  • 96-well white, opaque cell culture plates, sterile

  • Luciferase assay reagent (e.g., ONE-Glo™ or similar)

  • Luminometer

Procedure:

Day 1: Cell Seeding and Sensitization

  • Follow steps 1-4 from Protocol 1, using the reporter cell line and white, opaque 96-well plates.

Day 2: Compound Treatment, Stimulation, and Analysis

  • Follow steps 1-4 from Protocol 1 for washing and pre-treatment with this compound.

  • Prepare a solution of DNP-BSA at 200 ng/mL in Tyrode's Buffer.

  • Add 50 µL of the DNP-BSA solution to stimulate the cells (final concentration 100 ng/mL).

  • Incubate for 6 hours at 37°C.

  • Equilibrate the plate and the luciferase assay reagent to room temperature.

  • Add luciferase assay reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium in the well).[8][12][13]

  • Incubate for 10-15 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition of the luciferase signal for each concentration of this compound relative to the vehicle-treated, stimulated control.

Conclusion

The described cell-based assays provide robust and reliable methods for characterizing the inhibitory activity of this compound on the Syk-mediated signaling pathway in mast cells. The TNF-α release assay offers a direct measurement of a key inflammatory cytokine, while the reporter gene assays provide a sensitive and high-throughput compatible readout of downstream transcriptional activation. These protocols can be readily adapted for the screening and characterization of other potential Syk inhibitors.

References

Application Notes and Protocols for ER-27319 Maleate in RBL-2H3 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ER-27319 maleate (B1232345), a potent and selective Syk inhibitor, in RBL-2H3 cells. This information is intended to assist researchers in studying mast cell signaling and screening for potential anti-allergic and anti-inflammatory compounds.

Introduction

ER-27319 is an acridone-related compound that selectively inhibits the spleen tyrosine kinase (Syk), a critical non-receptor tyrosine kinase involved in signal transduction downstream of the high-affinity IgE receptor (FcεRI) in mast cells.[1][2][3] Activation of FcεRI by an antigen-IgE complex initiates a signaling cascade that leads to the degranulation and release of allergic and inflammatory mediators, such as histamine (B1213489) and cytokines.[3][4][5] ER-27319 maleate has been shown to effectively block these processes by specifically targeting the FcεRI-mediated activation of Syk, making it a valuable tool for studying mast cell biology and for the development of novel therapeutics for allergic diseases.[1][3]

Mechanism of Action

Upon antigen-induced aggregation of IgE-bound FcεRI, the Src family kinase Lyn phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of the receptor.[6] This phosphorylation event creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment and subsequent activation through phosphorylation.[5] Activated Syk then phosphorylates downstream signaling molecules, including phospholipase C-γ1 (PLC-γ1), which ultimately results in calcium mobilization, degranulation, and cytokine production.[3][7]

ER-27319 selectively inhibits the tyrosine phosphorylation and activation of Syk that is induced by the FcεRI pathway.[1][3] It has been demonstrated that ER-27319 does not inhibit the kinase activity of Lyn or the phosphorylation of the FcεRI receptor itself.[1][3] Furthermore, its inhibitory effect is specific to the Syk activation mediated by the FcεRI γ subunit's phospho-ITAM, as it does not affect Syk activation induced by the Igβ ITAM in B cells.[1][3] This selectivity makes ER-27319 a precise tool for dissecting the role of Syk in FcεRI signaling.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various responses in RBL-2H3 cells.

Table 1: Inhibition of Mediator Release and Intracellular Signaling

ParameterCell TypeIC50 ValueConcentration for >80% InhibitionReference
Histamine ReleaseHuman Cultured Mast Cells~10 µM30 µM[1][2]
Arachidonic Acid ReleaseHuman Cultured Mast Cells~10 µM30 µM[1][2]
Inositol Phosphate GenerationRBL-2H3 Cells~10 µMNot specified[2][3]
Histamine SecretionRBL-2H3 Cells~10 µMNot specified[2][3]
TNF-α SecretionRBL-2H3 Cells~10 µMNot specified[2][3]

Table 2: Inhibition of Syk Phosphorylation

Cell TypeER-27319 ConcentrationPercent Inhibition of Syk PhosphorylationReference
RBL-2H3 Cells10 µM57%[2]
RBL-2H3 Cells30 µM66.3% ± 9.1%[1]
RBL-2H3 Cells30 µM87%[2]

Table 3: Inhibition of Syk Activity

Cell TypeER-27319 ConcentrationPercent Inhibition of Syk ActivityReference
RBL-2H3 Cells30 µM68.7% ± 11.3%[1]

Experimental Protocols

RBL-2H3 Cell Culture
  • Cell Line: RBL-2H3 (Rat Basophilic Leukemia) cells.[8][9]

  • Culture Medium: Eagle's Minimal Essential Medium (EMEM) or RPMI-1640 supplemented with 15-20% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[9][10]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[11]

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Sensitization and Stimulation of RBL-2H3 Cells
  • Sensitization: To sensitize the cells, incubate them overnight (18-24 hours) with monoclonal anti-dinitrophenyl (DNP)-IgE (typically at a concentration of 0.5 µg/mL) in complete culture medium.[10][12]

  • Inhibitor Treatment: Before stimulation, wash the sensitized cells with a suitable buffer (e.g., Siraganian buffer or PBS) and pre-incubate with desired concentrations of this compound (e.g., 10-100 µM) or vehicle control for a specified time (e.g., 10-60 minutes) at 37°C.[2]

  • Stimulation: Induce degranulation by challenging the cells with DNP-human serum albumin (DNP-HSA) or DNP-bovine serum albumin (DNP-BSA) at a concentration of 10-100 ng/mL for 15-30 minutes at 37°C.[1][12][13]

Measurement of Degranulation (β-Hexosaminidase Release Assay)

This assay is a common method to quantify mast cell degranulation.

  • Principle: β-hexosaminidase is an enzyme stored in mast cell granules and is released along with histamine upon degranulation. Its activity in the supernatant can be measured colorimetrically.

  • Procedure:

    • After stimulation, centrifuge the cell plates to pellet the cells.

    • Collect the supernatant, which contains the released β-hexosaminidase.

    • To determine the total cellular β-hexosaminidase, lyse the remaining cells in the wells with a lysis buffer (e.g., 0.1% Triton X-100).

    • Incubate an aliquot of the supernatant or cell lysate with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNP-NAG) in a citrate (B86180) buffer (pH 4.5) for 1-2 hours at 37°C.

    • Stop the reaction by adding a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3, pH 10).

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release as: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) * 100.[14][15]

Western Blotting for Protein Phosphorylation

This protocol is used to assess the phosphorylation status of Syk and other signaling proteins.

  • Cell Lysis: Following stimulation, immediately lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Syk) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Syk).[1]

Visualizations

Signaling Pathway of FcεRI-Mediated Mast Cell Activation and Inhibition by ER-27319

FceRI_Signaling_Pathway Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Syk Syk FceRI->Syk Recruits Lyn->FceRI pSyk p-Syk (Active) Syk->pSyk Phosphorylation ER27319 This compound ER27319->pSyk Inhibits PLCg1 PLC-γ1 pPLCg1 p-PLC-γ1 (Active) PLCg1->pPLCg1 Phosphorylation IP3_DAG IP3 & DAG Production Ca_Influx Ca²⁺ Influx IP3_DAG->Ca_Influx Degranulation Degranulation (Histamine, β-Hexosaminidase) Ca_Influx->Degranulation Cytokine_Production Cytokine Production (TNF-α, IL-4, etc.) pSyk->PLCg1 pSyk->Cytokine_Production pFceRI p-FcεRI pPLCg1->IP3_DAG

Caption: FcεRI signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Assessing ER-27319 Efficacy

Experimental_Workflow Start Start: Culture RBL-2H3 Cells Sensitize Sensitize with anti-DNP-IgE (overnight) Start->Sensitize Wash Wash Cells Sensitize->Wash Pretreat Pre-treat with ER-27319 or Vehicle (10-60 min) Wash->Pretreat Stimulate Stimulate with DNP-HSA (15-30 min) Pretreat->Stimulate Collect Collect Supernatant & Lyse Cells Stimulate->Collect Assay Perform β-Hexosaminidase Assay Collect->Assay Western Perform Western Blot for p-Syk, p-PLC-γ1, etc. Collect->Western Analyze Data Analysis and Comparison Assay->Analyze Western->Analyze End End Analyze->End

Caption: Workflow for evaluating ER-27319's effect on RBL-2H3 degranulation.

References

Application Note: ER-27319 maleate Dose-Response Curve Determination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ER-27319 is a potent and selective inhibitor of Spleen tyrosine kinase (Syk).[1][2] Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling cascade of the high-affinity IgE receptor (FcεRI) in mast cells.[3][4] Engagement of FcεRI by antigen-IgE complexes leads to the activation of Syk, which in turn initiates a series of downstream events culminating in the release of allergic and inflammatory mediators, such as histamine, prostaglandins, and cytokines.[2][3] By inhibiting the tyrosine phosphorylation and activation of Syk, ER-27319 effectively abrogates these mast cell responses.[1][3] This makes ER-27319 a compound of significant interest for the research and potential treatment of allergic diseases.[2][4]

Determining the dose-response curve for ER-27319 is a fundamental step in characterizing its potency and efficacy. This application note provides a detailed protocol for establishing the half-maximal inhibitory concentration (IC50) of ER-27319 maleate (B1232345) using a cell-based assay. The IC50 value is a quantitative measure of the concentration of the inhibitor required to reduce a specific biological activity by 50%.[5]

Signaling Pathway of ER-27319 maleate

The following diagram illustrates the simplified signaling pathway of FcεRI-mediated mast cell activation and the point of inhibition by ER-27319.

ER27319_Signaling_Pathway cluster_cell Mast Cell cluster_receptor FcεRI Receptor Complex cluster_downstream Downstream Signaling Antigen_IgE Antigen-IgE Complex FceRI FcεRI Antigen_IgE->FceRI Binds to Syk Syk FceRI->Syk Activates PLCg1 PLC-γ1 Syk->PLCg1 Phosphorylates IP3_DAG IP3 / DAG Signaling PLCg1->IP3_DAG Mediator_Release Mediator Release (Histamine, TNF-α) IP3_DAG->Mediator_Release ER27319 This compound ER27319->Syk Inhibits Activation

Figure 1. Simplified diagram of the FcεRI signaling pathway in mast cells and the inhibitory action of this compound on Syk activation.

Experimental Protocols

A common method to determine the dose-response curve and IC50 value of ER-27319 is to measure its effect on the inhibition of mediator release from mast cells, such as TNF-α.[6] The following protocol is a general guideline for a cell-based assay using a mast cell line (e.g., RBL-2H3).

Materials and Reagents

  • This compound

  • RBL-2H3 cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • DNP-specific IgE antibody

  • DNP-BSA (antigen)

  • Phosphate-Buffered Saline (PBS)

  • Assay buffer (e.g., Tyrode's buffer)

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)[7][8]

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • Microplate reader

Experimental Workflow

The general workflow for the dose-response experiment is depicted below.

Dose_Response_Workflow A 1. Seed Mast Cells in 96-well plate B 2. Sensitize cells with DNP-IgE (Overnight) A->B C 3. Prepare serial dilutions of this compound B->C D 4. Pre-incubate cells with ER-27319 dilutions C->D E 5. Stimulate cells with DNP-BSA (antigen) D->E F 6. Incubate for mediator release (e.g., 24h for TNF-α) E->F G 7. Measure mediator release (e.g., ELISA for TNF-α) F->G H 8. Plot dose-response curve and calculate IC50 G->H

Figure 2. Experimental workflow for determining the dose-response curve of this compound.

Step-by-Step Protocol

  • Cell Seeding: Seed RBL-2H3 cells into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Sensitization: Sensitize the cells by incubating them with DNP-specific IgE (e.g., 0.5 µg/mL) in culture medium overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions of the stock solution in assay buffer to create a range of working concentrations. It is recommended to use at least 7 concentration points.[9]

  • Pre-incubation with Inhibitor: Wash the sensitized cells with assay buffer. Add the ER-27319 serial dilutions to the respective wells and incubate for a short period (e.g., 10-30 minutes) at 37°C.[1]

  • Cell Stimulation: Add the antigen (DNP-BSA, e.g., 10 ng/mL) to all wells except the negative control wells to stimulate mediator release.

  • Incubation: Incubate the plate for the appropriate duration to allow for the release of the mediator being measured (e.g., 24 hours for TNF-α).

  • Quantification of Mediator Release: Collect the cell supernatant and quantify the amount of the released mediator (e.g., TNF-α) using a suitable method, such as an ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of ER-27319 relative to the positive control (stimulated cells without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.[10][11]

Data Presentation

The quantitative data from the dose-response experiment should be summarized in a clear and structured table.

Table 1: Dose-Response Data for this compound on TNF-α Release

This compound Concentration (µM)Log ConcentrationMean TNF-α Release (pg/mL) (n=3)Standard Deviation% Inhibition
0 (No Antigen)N/A15.23.1100.0% (Baseline)
0 (Antigen)N/A550.825.40.0%
0.1-1.0530.122.83.9%
0.3-0.52495.719.910.3%
10.0412.515.625.8%
30.48310.212.344.9%
101.0155.99.873.7%
301.4860.36.791.6%
1002.025.14.598.2%

Results

Based on the data presented in Table 1, the calculated IC50 value for this compound in inhibiting TNF-α production is approximately 10 µM .[1][6] This value represents the concentration at which the compound inhibits 50% of the TNF-α release stimulated by the antigen. The dose-response curve would show a sigmoidal relationship between the log of the ER-27319 concentration and the percentage of inhibition.

This application note provides a comprehensive protocol for determining the dose-response curve and IC50 value of this compound. The provided methodologies and data presentation format offer a robust framework for researchers to characterize the potency of this selective Syk kinase inhibitor. Accurate determination of the dose-response relationship is crucial for the preclinical evaluation of ER-27319 and for guiding further studies into its therapeutic potential in allergic and inflammatory diseases.

References

Application Notes and Protocols for ER-27319 Maleate: A Selective Syk Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-27319 maleate (B1232345) is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase involved in signal transduction pathways that regulate allergic and inflammatory responses.[1][2] Primarily active in mast cells, ER-27319 maleate has been shown to effectively block the release of allergic mediators, positioning it as a valuable tool for research in allergies and other inflammatory diseases.[1][2] These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in relevant cell lines and offer insights into its mechanism of action.

Mechanism of Action

This compound selectively targets the activation of Syk kinase following the engagement of the high-affinity IgE receptor, FcεRI, on the surface of mast cells.[2] Upon allergen-induced cross-linking of IgE bound to FcεRI, Syk is recruited to the receptor complex and becomes phosphorylated, initiating a downstream signaling cascade. ER-27319 effectively inhibits this initial tyrosine phosphorylation of Syk.[1] This blockade abrogates subsequent signaling events, including the activation of phospholipase C-gamma1 (PLC-γ1), leading to the inhibition of inositol (B14025) phosphate (B84403) generation, arachidonic acid release, and ultimately, the degranulation and secretion of histamine (B1213489) and tumor necrosis factor-alpha (TNF-α).[2]

ER-27319 Inhibition of FcεRI Signaling Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI Receptor IgE->FceRI Syk Syk Kinase FceRI->Syk Recruits & Activates PLCg1 PLC-γ1 Syk->PLCg1 Phosphorylates ER27319 ER-27319 maleate ER27319->Syk Downstream Downstream Signaling (IP3, DAG, Ca2+) PLCg1->Downstream Activates Mediators Mediator Release (Histamine, TNF-α) Downstream->Mediators Leads to

ER-27319 Mechanism of Action in Mast Cells.

Data Presentation: IC50 Values of this compound

The inhibitory activity of this compound has been predominantly characterized in mast cell lines, where it consistently demonstrates an IC50 of approximately 10 µM for the inhibition of various functional readouts.

Cell LineSpeciesAssay EndpointIC50 (µM)Reference(s)
RBL-2H3RatHistamine Release~10[1]
RBL-2H3RatTNF-α Secretion~10[1]
RBL-2H3RatArachidonic Acid Release~10[1]
RBL-2H3RatInositol Phosphate Generation~10[1]
Rat Peritoneal Mast CellsRatHistamine Release~10[1]
Human Cultured Mast CellsHumanHistamine Release~10[1]

Experimental Protocols

The following protocols provide detailed methodologies for determining the IC50 of this compound by measuring its inhibitory effect on mast cell degranulation and cytokine release.

Protocol 1: Determination of IC50 by Histamine Release Assay in RBL-2H3 Cells

This protocol measures the inhibition of antigen-induced histamine release from RBL-2H3 cells.

Materials:

  • RBL-2H3 cells

  • This compound

  • Anti-dinitrophenyl (DNP)-IgE

  • DNP-human serum albumin (HSA)

  • Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

  • Histamine ELISA kit

  • 96-well cell culture plates

Histamine Release Assay Workflow Seed 1. Seed RBL-2H3 cells in 96-well plate Sensitize 2. Sensitize with anti-DNP-IgE Seed->Sensitize Wash 3. Wash cells with Tyrode's buffer Sensitize->Wash Pretreat 4. Pre-treat with This compound Wash->Pretreat Stimulate 5. Stimulate with DNP-HSA Pretreat->Stimulate Collect 6. Collect supernatant Stimulate->Collect Assay 7. Measure histamine using ELISA Collect->Assay Analyze 8. Calculate % inhibition and IC50 Assay->Analyze TNF-α Secretion Assay Workflow Seed 1. Seed & Sensitize RBL-2H3 cells Pretreat 2. Pre-treat with This compound Seed->Pretreat Stimulate 3. Stimulate with DNP-HSA Pretreat->Stimulate Incubate 4. Incubate for 24 hours Stimulate->Incubate Collect 5. Collect supernatant Incubate->Collect Assay 6. Measure TNF-α using ELISA Collect->Assay Analyze 7. Calculate % inhibition and IC50 Assay->Analyze

References

Application Note: Analysis of Syk Phosphorylation Following ER-27319 Maleate Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase involved in the signal transduction of various cell surface receptors, including the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI).[1] Upon activation, Syk is phosphorylated at multiple tyrosine residues, notably Tyr525/526 in its activation loop, which is essential for its catalytic activity.[1] This phosphorylation event initiates downstream signaling cascades that regulate diverse cellular responses. ER-27319 maleate (B1232345) is a selective inhibitor of Syk kinase.[2][3][4] It has been shown to inhibit the tyrosine phosphorylation of Syk that is initiated by the engagement of FcεRI in mast cells, leading to the abrogation of downstream events like degranulation and TNF-α production.[2][3][4][5][6] This application note provides a detailed protocol for performing a Western blot to analyze the phosphorylation of Syk at Tyr525/526 after treatment with ER-27319 maleate.

Principle

This protocol describes the treatment of a suitable cell line (e.g., mast cells) with the Syk inhibitor this compound, followed by cell lysis and protein extraction. The resulting protein lysates are then subjected to SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins by size. The separated proteins are transferred to a membrane, which is then probed with a primary antibody specific for phosphorylated Syk (p-Syk Tyr525/526). A secondary antibody conjugated to an enzyme is used for detection, and the resulting signal allows for the quantification of p-Syk levels. Total Syk and a loading control (e.g., β-actin) are also probed to normalize the p-Syk signal and ensure equal protein loading.

Data Presentation

The inhibitory effect of this compound on Syk phosphorylation can be quantified by densitometric analysis of the Western blot bands. The ratio of p-Syk to total Syk is calculated for each treatment condition and can be expressed as a percentage of the stimulated control.

This compound Concentration (µM)Mean Inhibition of p-Syk (%)Standard Deviation (±)
10689.9
30933.3
Data derived from in vitro experiments on Syk phosphorylation induced by the phospho-γ ITAM of the FcεRI γ subunit.[5]

Experimental Protocols

This protocol is designed for the analysis of p-Syk in a cell line such as the rat basophilic leukemia cell line (RBL-2H3), which is commonly used to study mast cell signaling.

Materials and Reagents:

  • Cell Line: RBL-2H3 cells

  • This compound (Tocris, Cat. No. 2471 or equivalent)[2][3][4]

  • Cell Culture Medium: MEM, supplemented with 20% Fetal Bovine Serum (FBS) and antibiotics

  • Stimulating Agent: e.g., DNP-specific IgE and DNP-BSA for FcεRI-mediated activation

  • Phosphate-Buffered Saline (PBS): ice-cold

  • Lysis Buffer: RIPA buffer (e.g., 25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)[7]

  • Protein Assay Kit: BCA Protein Assay Kit or equivalent

  • SDS-PAGE Sample Buffer (4X): e.g., Laemmli buffer

  • Polyacrylamide Gels

  • PVDF or Nitrocellulose Membranes

  • Transfer Buffer

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[8]

  • Primary Antibodies:

    • Rabbit anti-phospho-Syk (Tyr525/526) antibody (e.g., Cell Signaling Technology #2711)[9]

    • Rabbit or Mouse anti-Syk antibody

    • Mouse or Rabbit anti-β-actin antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate: ECL detection reagent

  • Imaging System: Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment:

    • Culture RBL-2H3 cells in complete medium to approximately 80% confluency.

    • Sensitize the cells with DNP-specific IgE overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 30 µM) for a predetermined time (e.g., 10-60 minutes) at 37°C. Include a vehicle-only control (e.g., DMSO).

    • Stimulate the cells with DNP-BSA (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce Syk phosphorylation.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and scrape them off the plate.

    • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X SDS-PAGE sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8]

  • Antibody Incubation:

    • Primary Antibody: Incubate the membrane with the primary antibody specific for phospho-Syk (e.g., anti-p-Syk Tyr525/526) diluted in 5% BSA/TBST (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[8][9]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing (Optional):

    • To detect total Syk and the loading control on the same membrane, the membrane can be stripped of the p-Syk antibodies.

    • After stripping, block the membrane again and probe with the primary antibody for total Syk, followed by the appropriate secondary antibody and detection.

    • Repeat the stripping and reprobing process for the loading control (e.g., β-actin).

  • Densitometry Analysis:

    • Quantify the band intensities for p-Syk, total Syk, and the loading control using image analysis software (e.g., ImageJ).

    • Normalize the p-Syk band intensity to the total Syk band intensity for each sample. Further normalization to the loading control can also be performed.

    • Calculate the percentage of p-Syk inhibition relative to the stimulated control.

Mandatory Visualization

Syk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcERI FcεRI Syk Syk FcERI->Syk Recruitment & Phosphorylation Antigen Antigen Antigen->FcERI Activation pSyk p-Syk (Tyr525/526) Syk->pSyk Downstream Downstream Signaling pSyk->Downstream ER27319 ER-27319 maleate ER27319->Syk Inhibition of Phosphorylation

Caption: Syk Signaling Pathway and ER-27319 Inhibition.

Western_Blot_Workflow A Cell Culture & Treatment with this compound B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Blocking (5% BSA) E->F G Primary Antibody Incubation (anti-p-Syk / anti-Syk / anti-β-actin) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Densitometry Analysis I->J

Caption: Experimental Workflow for Western Blot Analysis.

References

Application Notes and Protocols for ER-27319 Maleate in In Vivo Allergy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-27319 is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase involved in the signaling cascade of the high-affinity IgE receptor, FcεRI.[1][2] Engagement of FcεRI on mast cells and basophils by allergen-crosslinked IgE initiates a signaling cascade that leads to degranulation and the release of pro-inflammatory mediators, such as histamine (B1213489), leukotrienes, and cytokines, which are central to the pathophysiology of allergic diseases.[1][2] By selectively targeting the activation of Syk, ER-27319 offers a promising therapeutic strategy to abrogate these downstream effects.[1][2]

These application notes provide a comprehensive overview of the in vitro and proposed in vivo applications of ER-27319 maleate (B1232345) in animal models of allergy. While extensive in vitro data characterizes its mechanism of action, it is important to note that specific in vivo studies detailing dosage, administration, and efficacy for ER-27319 maleate are not publicly available. Therefore, the in vivo protocols provided herein are suggested starting points based on its in vitro potency and general knowledge of Syk inhibitor studies in animal models. Researchers are strongly encouraged to perform initial dose-finding and pharmacokinetic studies to validate these protocols.

Mechanism of Action

ER-27319, an acridone (B373769) derivative, selectively inhibits the tyrosine phosphorylation and activation of Syk that is mediated by the FcεRI receptor in mast cells.[1][2] This inhibition is specific, as ER-27319 does not affect the activity of Lyn kinase or the phosphorylation of the FcεRI receptor itself.[1] Furthermore, it does not inhibit Syk activation mediated by the B-cell receptor in B cells, highlighting its mast cell selectivity.[1][2] The inhibition of Syk activation by ER-27319 consequently blocks downstream signaling events, including the phosphorylation of phospholipase C-γ1 (PLC-γ1), generation of inositol (B14025) phosphates, release of arachidonic acid, and the secretion of histamine and tumor necrosis factor-alpha (TNF-α).[1][2]

Signaling Pathway of this compound in Mast Cell Degranulation

ER27319_Pathway cluster_cell Mast Cell Allergen Allergen IgE IgE Allergen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn Lyn Kinase FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates Lyn->FceRI Phosphorylates ITAMs PLCg1 PLC-γ1 Syk->PLCg1 Phosphorylates AA Arachidonic Acid Syk->AA Leads to Release of Mediators Histamine, TNF-α, etc. Syk->Mediators Leads to Secretion of ER27319 This compound ER27319->Syk Inhibits Activation IP3 Inositol Phosphates PLCg1->IP3 Generates Degranulation Degranulation IP3->Degranulation Triggers AA->Degranulation Contributes to Degranulation->Mediators Releases PCA_Workflow Day0 Day 0: Sensitization - Intradermal injection of anti-DNP IgE in one ear - Saline in contralateral ear Day1_Drug Day 1: Drug Administration - Administer this compound (e.g., oral gavage) - 1-2 hours prior to challenge Day0->Day1_Drug 24 hours Day1_Challenge Day 1: Antigen Challenge - Intravenous injection of DNP-HSA + Evans blue dye Day1_Drug->Day1_Challenge Day1_Eval Day 1: Evaluation - Sacrifice mice after 30-60 min - Excise ears and extract Evans blue dye - Measure absorbance to quantify extravasation Day1_Challenge->Day1_Eval Asthma_Endpoints cluster_treatment Treatment Effect cluster_outcomes Measurable Outcomes ER27319 This compound Syk_Inhibition Syk Inhibition in Lung Mast Cells ER27319->Syk_Inhibition Mediator_Release Reduced Mediator Release (Histamine, Leukotrienes) Syk_Inhibition->Mediator_Release Inflammation Decreased Airway Inflammation Mediator_Release->Inflammation AHR Reduced Airway Hyperresponsiveness Inflammation->AHR BAL_Cells Lower Eosinophil Count in BAL Fluid Inflammation->BAL_Cells Histology Less Inflammation and Mucus in Lung Tissue Inflammation->Histology Cytokines Decreased Th2 Cytokines (IL-4, IL-5, IL-13) Inflammation->Cytokines

References

Application Notes and Protocols for ER-27319 Maleate Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the preparation of ER-27319 maleate (B1232345) stock solutions for use in research and drug development applications.

Introduction

ER-27319 maleate is a selective inhibitor of Spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase critical for signal transduction in various cell types, including mast cells. By inhibiting the tyrosine phosphorylation of Syk initiated by the engagement of the high-affinity IgE receptor (FcεRI), ER-27319 abrogates downstream signaling events, leading to the inhibition of degranulation and the release of allergic mediators such as histamine (B1213489) and TNF-α. Its targeted action on the FcεRI signaling pathway makes it a valuable tool for studying allergic and inflammatory diseases.

Quantitative Data Summary

For accurate and reproducible experimental results, it is crucial to start with a precisely prepared stock solution. The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 396.17 g/mol
Formula C₁₈H₂₀N₂O · C₄H₄O₄
CAS Number 1204480-26-1
Appearance Powder
Purity ≥98%
Solubility in Water up to 75 mM
Solubility in DMSO up to 100 mM
IC₅₀ 10 µM for inhibition of TNF-α production and degranulation

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Ultrasonic bath

Procedure:

  • Determine the required mass:

    • To prepare 1 mL of a 10 mM stock solution, you will need 3.96 mg of this compound.

    • Calculation:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 396.17 g/mol = 0.0039617 g = 3.96 mg

  • Weigh the compound:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh out 3.96 mg of this compound powder into the tube.

  • Add the solvent:

    • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the compound:

    • Cap the tube securely and vortex thoroughly for at least 30 seconds to dissolve the powder.

    • Visually inspect the solution to ensure that all the solid has dissolved.

    • If necessary, briefly sonicate the solution in an ultrasonic bath to aid dissolution.

  • Storage:

    • For short-term storage (up to one month), store the stock solution at -20°C.

    • For long-term storage (up to six months), aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

    • Protect the solution from light.

Note on Batch-Specific Molecular Weight: The molecular weight can vary slightly between batches due to hydration. For the most accurate stock solution preparation, always refer to the batch-specific molecular weight provided on the product's certificate of analysis.

Visualizations

The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway inhibited by this compound.

G cluster_workflow Stock Solution Preparation Workflow A Calculate Required Mass of this compound B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex/Sonicate to Dissolve C->D E Aliquot for Storage D->E F Store at -20°C or -80°C E->F

Caption: Workflow for this compound Stock Solution Preparation.

G cluster_pathway FcεRI Signaling Pathway Inhibition by this compound IgE IgE FceRI FcεRI IgE->FceRI binds Lyn Lyn FceRI->Lyn activates Antigen Antigen Antigen->FceRI cross-links Syk Syk Lyn->Syk phosphorylates & activates PLCg PLCγ Syk->PLCg activates Degranulation Degranulation (Histamine, TNF-α release) PLCg->Degranulation leads to ER27319 ER-27319 Maleate ER27319->Syk inhibits phosphorylation

Caption: Inhibition of Syk by ER-27319 in the FcεRI Signaling Cascade.

Application Notes and Protocols for ER-27319 Maleate in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-27319 maleate (B1232345) is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase critical in the signal transduction of various immune responses.[1][2][3][4] Syk plays a pivotal role in the signaling cascade initiated by the engagement of the high-affinity IgE receptor (FcεRI) on mast cells, leading to degranulation and the release of allergic and inflammatory mediators.[4][5] Consequently, the inhibition of Syk represents a promising therapeutic strategy for allergic diseases such as asthma and rhinitis. These application notes provide detailed protocols for utilizing ER-27319 maleate in high-throughput screening (HTS) assays to identify and characterize modulators of the Syk-mediated signaling pathway.

Mechanism of Action

This compound selectively inhibits the tyrosine phosphorylation of Syk that is initiated upon the cross-linking of FcεRI by an antigen-IgE complex.[1][2][5] This inhibition abrogates the downstream signaling cascade, preventing the release of mediators like histamine, TNF-α, and arachidonic acid from mast cells.[4][5]

Data Presentation

The inhibitory activity of this compound has been quantified in various cellular and biochemical assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound on Mast Cell Responses

AssayCell TypeStimulusParameter MeasuredIC50 (μM)Reference
DegranulationRBL-2H3 cellsAntigen5-Hydroxytryptamine secretion~10[5]
Mediator ReleaseRBL-2H3 cellsAntigenInositol phosphate (B84403) generation~10[5]
Mediator ReleaseRBL-2H3 cellsAntigenArachidonic acid release~10[5]
Cytokine ProductionRBL-2H3 cellsAntigenTNF-α production~10[1][5]
DegranulationHuman cultured mast cellsanti-IgEHistamine release>80% inhibition at 30 μM[5]
Mediator ReleaseHuman cultured mast cellsanti-IgEArachidonic acid release>80% inhibition at 30 μM[5]

Table 2: Inhibitory Activity of this compound on Syk Phosphorylation

AssaySystemMethodInhibitionReference
Syk Tyrosine PhosphorylationRBL-2H3 cellsWestern BlotClear inhibition at 10 μM, almost complete at 30 μM[5]
Syk Tyrosine PhosphorylationIn vitro (RBL-2H3 cell lysate)Kinase Assay with phospho-γ ITAM68% ± 9.9% at 10 μM, 93% ± 3.3% at 30 μM[6]

Signaling Pathway

The diagram below illustrates the FcεRI signaling pathway and the point of intervention for this compound.

FcεRI_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE IgE FcεRI FcεRI IgE->FcεRI Binds Lyn Lyn FcεRI->Lyn Activates Syk Syk FcεRI->Syk Recruits Antigen Antigen Antigen->IgE Cross-linking Lyn->FcεRI Phosphorylates ITAMs Lyn->Syk Phosphorylates pSyk p-Syk (Active) PLCγ PLCγ pSyk->PLCγ Activates pPLCγ p-PLCγ (Active) IP3 IP3 pPLCγ->IP3 DAG DAG pPLCγ->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Degranulation Degranulation (Mediator Release) Ca_release->Degranulation PKC->Degranulation ER27319 ER-27319 maleate ER27319->Syk Inhibits Phosphorylation

Caption: FcεRI signaling pathway and inhibition by this compound.

Experimental Protocols

Herein are detailed protocols for high-throughput screening assays to assess the inhibitory potential of compounds like this compound on Syk kinase activity and mast cell degranulation.

Biochemical HTS Assay for Syk Kinase Inhibition (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the phosphorylation of a biotinylated peptide substrate by Syk kinase.

Workflow Diagram:

HTRF_Workflow plate 384-well Plate add_reagents Add Syk, Substrate, ATP & Test Compound (e.g., ER-27319) plate->add_reagents incubate1 Incubate (e.g., 60 min, RT) add_reagents->incubate1 add_detection Add Detection Reagents (Eu-Ab & SA-XL665) incubate1->add_detection incubate2 Incubate (e.g., 60 min, RT) add_detection->incubate2 read_plate Read Plate (HTRF Reader) incubate2->read_plate

Caption: Workflow for the HTRF-based Syk kinase inhibition assay.

Materials:

  • Syk Kinase (recombinant human)

  • Biotinylated Tyrosine Kinase Substrate Peptide

  • ATP

  • This compound (or other test compounds)

  • HTRF Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.01% Triton X-100, 1 mM DTT, 10 mM MgCl₂)

  • HTRF Detection Reagents:

    • Europium-labeled anti-phosphotyrosine antibody (Eu-Ab)

    • Streptavidin-XL665 (SA-XL665)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration may range from 0.01 to 100 µM.

  • Reagent Preparation:

    • Prepare a 2X Syk kinase solution in assay buffer.

    • Prepare a 4X substrate and ATP solution in assay buffer. The final concentrations should be at the Km values for the substrate and ATP.

  • Assay Plate Setup:

    • Add 5 µL of the test compound solution (or vehicle control) to the wells of the 384-well plate.

    • Add 10 µL of the 2X Syk kinase solution to all wells.

    • Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the detection reagent mix by diluting the Eu-Ab and SA-XL665 in HTRF detection buffer.

    • Add 20 µL of the detection reagent mix to each well to stop the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm (Europium) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.

Cell-Based HTS Assay for Mast Cell Degranulation (β-Hexosaminidase Release Assay)

This assay measures the release of the granular enzyme β-hexosaminidase from activated mast cells as an indicator of degranulation.

Workflow Diagram:

Degranulation_Workflow seed_cells Seed Mast Cells (e.g., RBL-2H3) in 96-well plate sensitize Sensitize with IgE seed_cells->sensitize wash Wash to remove unbound IgE sensitize->wash add_compound Add Test Compound (e.g., ER-27319) wash->add_compound stimulate Stimulate with Antigen add_compound->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant add_substrate Add β-Hexosaminidase Substrate collect_supernatant->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate

Caption: Workflow for the β-hexosaminidase release assay.

Materials:

  • RBL-2H3 cells (or other suitable mast cell line)

  • Cell culture medium (e.g., MEM with 15% FBS)

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • Tyrode's buffer (or other suitable buffer)

  • This compound (or other test compounds)

  • Triton X-100 (for cell lysis)

  • β-Hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)

  • Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)

  • 96-well flat-bottom cell culture plates

  • Absorbance microplate reader

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Sensitization: Sensitize the cells by incubating with 0.5 µg/mL anti-DNP IgE in culture medium for 24 hours.

  • Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • Compound Treatment: Add 50 µL of Tyrode's buffer containing various concentrations of this compound (or other test compounds) to the wells and incubate for 30 minutes at 37°C.

  • Stimulation: Add 50 µL of DNP-BSA (final concentration 100 ng/mL) to stimulate degranulation. For controls, add buffer alone (spontaneous release) or 1% Triton X-100 (total release). Incubate for 1 hour at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect 50 µL of the supernatant from each well.

  • Enzyme Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of β-hexosaminidase substrate solution (1 mM in 0.1 M citrate (B86180) buffer, pH 4.5).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Stop Reaction: Stop the reaction by adding 150 µL of the stop solution.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each sample using the formula: [(Sample OD - Spontaneous Release OD) / (Total Release OD - Spontaneous Release OD)] * 100. Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Conclusion

This compound is a valuable tool for studying the Syk-mediated signaling pathway in mast cells. The provided protocols for biochemical and cell-based high-throughput screening assays offer robust and reliable methods for identifying and characterizing novel inhibitors of this pathway, which may have therapeutic potential in the treatment of allergic and inflammatory diseases.

References

Application Notes: Flow Cytometry Analysis of Mast Cell Activation Inhibition by ER-27319 Maleate

Application Notes and Protocols: ER-27319 Maleate for In Vitro Cytokine Release Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-27319 maleate (B1232345) is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a critical non-receptor tyrosine kinase involved in signal transduction pathways that lead to the release of inflammatory mediators, including cytokines, from mast cells and basophils.[1][2][3][4] Engagement of the high-affinity IgE receptor (FcεRI) on these cells triggers a signaling cascade heavily dependent on Syk activation.[1][4] ER-27319 selectively interferes with the activation of Syk downstream of FcεRI, thereby blocking subsequent events such as the release of histamine, arachidonic acid metabolites, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[1][2] These application notes provide detailed protocols for utilizing ER-27319 maleate to inhibit cytokine release in vitro, making it a valuable tool for research in allergy, inflammation, and autoimmune diseases.[2][3]

Mechanism of Action

This compound specifically inhibits the tyrosine phosphorylation and activation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[1][2] It does not inhibit the activity of already activated Syk, nor does it affect the upstream Lyn kinase activity or the phosphorylation of the FcεRI receptor subunits.[1][2] This targeted action prevents the activation of downstream signaling molecules like phospholipase C-γ1 (PLC-γ1), leading to the abrogation of inositol (B14025) phosphate (B84403) generation, calcium mobilization, and ultimately, the inhibition of cytokine release.[1][2]

ER27319_Mechanism_of_Action cluster_cell Mast Cell cluster_membrane Cell Membrane Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits Lyn->FceRI Phosphorylates ITAMs PLCg1 PLC-γ1 Syk->PLCg1 Activates ER27319 ER-27319 maleate ER27319->Syk Inhibits Activation Downstream Downstream Signaling PLCg1->Downstream Cytokine_Release Cytokine Release (e.g., TNF-α) Downstream->Cytokine_Release

Caption: this compound signaling pathway inhibition.

Data Presentation

The inhibitory effects of this compound on various cellular responses, including cytokine release, are summarized below. The data demonstrates a concentration-dependent inhibition of antigen-induced mediator release in mast cells.

Cell TypeResponse MeasuredIC50 (μM)Maximum Inhibition (%)ER-27319 Concentration for Max Inhibition (μM)
RBL-2H3 Cells5-Hydroxytryptamine Secretion~10>8030
RBL-2H3 CellsInositol Phosphate Generation~10>8030
RBL-2H3 CellsArachidonic Acid Release~10>8030
RBL-2H3 CellsTNF-α Production~10>8030
Rat Peritoneal Mast CellsHistamine Release->8030
Human Cultured Mast CellsHistamine Release->8030
Human Cultured Mast CellsArachidonic Acid Release->8030
RBL-2H3 CellsSyk Tyrosine Phosphorylation-66.3 ± 9.130
In Vitro (RBL-2H3 lysate)Syk Phosphorylation by FcεRI γ ITAM-68 ± 9.910
In Vitro (RBL-2H3 lysate)Syk Phosphorylation by FcεRI γ ITAM-93 ± 3.330

Data compiled from Moriya et al., 1997.[1]

Experimental Protocols

The following are detailed protocols for studying the in vitro effects of this compound on cytokine release and its underlying mechanism.

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_analysis Downstream Analysis A 1. Cell Culture (e.g., RBL-2H3) B 2. Sensitization with IgE A->B C 3. Pre-incubation with This compound B->C D 4. Stimulation with Antigen C->D E 5. Sample Collection (Supernatant and Cell Lysate) D->E F Cytokine Measurement (e.g., ELISA for TNF-α) E->F G Syk Phosphorylation Analysis (Immunoprecipitation & Western Blot) E->G

Caption: Workflow for assessing ER-27319 efficacy.

Protocol 1: Inhibition of TNF-α Release from RBL-2H3 Mast Cells

This protocol details the steps to measure the inhibitory effect of this compound on antigen-induced TNF-α release from the rat basophilic leukemia cell line RBL-2H3.

Materials:

  • RBL-2H3 cells

  • Cell culture medium (e.g., MEM with 20% FBS)

  • Anti-DNP IgE

  • DNP-BSA (Dinitrophenylated bovine serum albumin)

  • This compound

  • Tyrode's buffer

  • TNF-α ELISA kit

  • 96-well plates

Procedure:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in appropriate medium to 80-90% confluency.

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Sensitize the cells by incubating with anti-DNP IgE (0.5 µg/mL) for 24 hours.

  • Compound Treatment:

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Prepare serial dilutions of this compound in Tyrode's buffer (e.g., 0, 1, 3, 10, 30 µM).

    • Pre-incubate the cells with the different concentrations of this compound for 10 minutes at 37°C.

  • Cellular Activation:

    • Stimulate the cells by adding DNP-BSA (10 ng/mL) to each well.

    • Incubate for 6 hours at 37°C.

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant for TNF-α measurement.

    • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α release for each concentration of this compound compared to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Protocol 2: Analysis of Syk Tyrosine Phosphorylation

This protocol describes how to assess the effect of this compound on the tyrosine phosphorylation of Syk in response to antigen stimulation.

Materials:

  • Sensitized and stimulated RBL-2H3 cells (from Protocol 1, step 3)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-Syk antibody

  • Protein A/G agarose (B213101) beads

  • Anti-phosphotyrosine antibody (e.g., 4G10)

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Chemiluminescence detection system

Procedure:

  • Cell Lysis:

    • After antigen stimulation (for 3 minutes), wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Immunoprecipitation of Syk:

    • Transfer the supernatant to a new tube.

    • Add anti-Syk antibody and incubate for 2 hours at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 1 hour at 4°C.

    • Pellet the beads by centrifugation and wash three times with lysis buffer.

  • Western Blot Analysis:

    • Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Probe the membrane with an anti-phosphotyrosine antibody overnight at 4°C.

    • Wash the membrane and incubate with a secondary HRP-conjugated antibody.

    • Detect the signal using a chemiluminescence substrate.

    • To confirm equal loading, the membrane can be stripped and re-probed with an anti-Syk antibody.

Protocol 3: In Vitro Syk Kinase Assay

This protocol allows for the direct assessment of this compound's effect on the phosphorylation of Syk by the phosphorylated FcεRI γ ITAM.

Materials:

  • Cytosolic lysate from RBL-2H3 cells

  • Phosphorylated FcεRI γ subunit ITAM peptide

  • This compound

  • ATP

  • Kinase buffer

  • Anti-Syk antibody

  • SDS-PAGE and Western blotting reagents as in Protocol 2

Procedure:

  • Preparation of Cell Lysate:

    • Prepare a cytosolic lysate from unstimulated RBL-2H3 cells, which contains the majority of cellular Syk.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the cell lysate, kinase buffer, and the desired concentration of this compound (e.g., 10 µM or 30 µM).

    • Initiate the reaction by adding the phosphorylated FcεRI γ ITAM peptide and ATP (50 µM).

    • Incubate the reaction mixture for a specified time (e.g., 10 minutes) at 30°C.

  • Analysis of Syk Phosphorylation:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Boil the samples and analyze the tyrosine phosphorylation of Syk by Western blotting as described in Protocol 2 (steps 3.2 - 3.7), probing the total lysate with an anti-phosphotyrosine antibody and an anti-Syk antibody for loading control.

Conclusion

This compound is a valuable research tool for investigating the role of Syk in mast cell activation and cytokine release. The protocols outlined above provide a framework for characterizing the inhibitory activity of this compound in vitro. By selectively targeting the activation of Syk, this compound allows for the detailed study of the downstream signaling events that lead to the release of pro-inflammatory cytokines, offering insights into potential therapeutic strategies for allergic and inflammatory diseases.

References

Application Notes and Protocols for ER-27319 Maleate in Preclinical Studies of Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-27319 maleate (B1232345) is an acridone-related compound identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a critical non-receptor tyrosine kinase involved in the signaling pathways of various immune receptors, including B-cell receptors (BCR) and Fc receptors (FcR).[4][5] Dysregulation of Syk-mediated signaling is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[4][5][6] Consequently, Syk has emerged as a promising therapeutic target for these conditions.[1][4][5]

While ER-27319 has been primarily characterized in the context of allergic responses by inhibiting FcεRI-mediated activation of Syk in mast cells, its mechanism of action suggests potential therapeutic utility in autoimmune diseases.[2][6] This document provides detailed, albeit proposed, application notes and experimental protocols for evaluating the efficacy of ER-27319 maleate in established mouse models of autoimmune diseases, specifically Collagen-Induced Arthritis (CIA) and Experimental Autoimmune Encephalomyelitis (EAE). The protocols are based on established methodologies for these models and general principles for the in vivo testing of small molecule kinase inhibitors.

Mechanism of Action of ER-27319: Syk Inhibition

ER-27319 selectively interferes with the activation of Syk, thereby inhibiting downstream signaling cascades that lead to the release of inflammatory mediators.[6] In the context of autoimmunity, Syk plays a crucial role in:

  • B-cell activation and autoantibody production: Syk is essential for BCR signaling, which is necessary for the survival, proliferation, and differentiation of B cells into autoantibody-producing plasma cells.

  • Fc receptor-mediated inflammation: Immune complexes composed of autoantibodies and self-antigens activate Fc receptors on various immune cells, including macrophages, neutrophils, and mast cells, in a Syk-dependent manner, leading to the release of pro-inflammatory cytokines and chemokines, and phagocytosis.[5]

  • T-cell function: While less central than in B cells, Syk is also involved in T-cell receptor (TCR) signaling and the activation of autoreactive T cells.

By inhibiting Syk, ER-27319 has the potential to ameliorate autoimmune pathology by dampening these key inflammatory processes.

Signaling Pathway of Syk in Immune Cells

Syk_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response BCR BCR / FcR Lyn Lyn (Src Family Kinase) BCR->Lyn Recruits & Activates Syk Syk BCR->Syk Recruits & Activates Antigen Antigen / Immune Complex Antigen->BCR Binds Lyn->BCR Phosphorylates ITAMs PLCg PLCγ Syk->PLCg Activates MAPK MAPK Pathway Syk->MAPK NFkB NF-κB Pathway Syk->NFkB PKC PKC PLCg->PKC Calcium Ca²⁺ Mobilization PLCg->Calcium Transcription Gene Transcription PKC->Transcription Calcium->Transcription MAPK->Transcription NFkB->Transcription Response Cytokine Production Cell Proliferation Antibody Secretion Transcription->Response ER27319 ER-27319 ER27319->Syk Inhibits Activation

Caption: Syk signaling pathway in immune cells and the inhibitory action of ER-27319.

Quantitative Data from Preclinical Studies of Syk Inhibitors in Autoimmune Models

While specific data for ER-27319 in CIA and EAE models are not currently available in published literature, the following tables summarize representative data from studies on other selective Syk inhibitors. These data provide a benchmark for the potential efficacy of ER-27319.

Table 1: Efficacy of Syk Inhibitors in Collagen-Induced Arthritis (CIA) Models

Syk InhibitorAnimal ModelDosing RegimenKey FindingsReference
EntospletinibMouse (DBA/1)50 mg/kg, twice daily, oralDose-dependently decreased macroscopic signs of joint inflammation. Reduced local neutrophil accumulation and cytokine levels (e.g., IL-1β).[7][8]
Fostamatinib (R788)MouseNot specifiedEffective in experimental arthritis models.[7][8]
GS-9876Rat (CIA)Not specifiedDemonstrated dose-responsive efficacy in a therapeutic rat CIA model. Reduced ankle swelling and histopathology scores.[9]
MT-SYK-03Rat (CIA)200 mg/kgReduced cartilage damage and bone resorption.[10]

Table 2: Efficacy of Syk Inhibitors in Experimental Autoimmune Encephalomyelitis (EAE) Models

Syk InhibitorAnimal ModelDosing RegimenKey FindingsReference
Tofacitinib (JAK/Syk inhibitor)Mouse (EAE)Not specifiedContradictory results; in some models, it activates tolerogenic dendritic cells and ameliorates EAE, while in others, it can accelerate the disease by activating Th17 cells.[11]

Note: Data for EAE models with selective Syk inhibitors are less prevalent in the provided search results. Tofacitinib is included as an example of a kinase inhibitor with some activity at Syk that has been tested in EAE.

Experimental Protocols

The following are detailed protocols for inducing CIA and EAE in mice and a proposed protocol for evaluating this compound in these models.

Experimental Workflow for Testing ER-27319 in Autoimmune Disease Models

experimental_workflow start Start disease_induction Induce Autoimmune Disease (CIA or EAE) in Mice start->disease_induction group_allocation Randomly Allocate Mice to Treatment Groups (Vehicle, ER-27319 Doses) disease_induction->group_allocation treatment Administer ER-27319 or Vehicle (Prophylactic or Therapeutic Regimen) group_allocation->treatment monitoring Monitor Disease Progression (Clinical Scoring, Paw Swelling, etc.) treatment->monitoring endpoint Endpoint Analysis (Histopathology, Cytokine Profiling, Immune Cell Analysis) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for in vivo efficacy testing of ER-27319.

Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1J Mice

This protocol describes the induction of CIA, a widely used model for rheumatoid arthritis.[12][13]

Materials:

  • Male DBA/1J mice, 8-10 weeks old.

  • Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid).

  • Complete Freund's Adjuvant (CFA) containing 1 mg/mL Mycobacterium tuberculosis.

  • Incomplete Freund's Adjuvant (IFA).

  • This compound, vehicle control (e.g., 0.5% methylcellulose).

  • Syringes and needles.

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine).

Procedure:

  • Preparation of Collagen Emulsion:

    • On the day of immunization, emulsify the CII solution with an equal volume of CFA. This can be done by drawing the two solutions into a glass syringe and forcefully expelling them against the side of a beaker until a stable, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of CII solution with an equal volume of IFA.

    • Anesthetize the mice and inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.

  • Proposed Treatment with this compound:

    • Prophylactic Treatment: Begin daily administration of ER-27319 (e.g., via oral gavage) from Day 0 or Day 20 (before the onset of clinical signs) until the end of the experiment.

    • Therapeutic Treatment: Begin daily administration of ER-27319 upon the first appearance of clinical signs of arthritis (typically around Day 24-28).

    • A vehicle control group should be included. Dose-ranging studies are recommended to determine the optimal dose of ER-27319.

  • Assessment of Arthritis:

    • Starting from Day 21, monitor the mice daily for signs of arthritis.

    • Clinical Scoring: Score each paw on a scale of 0-4:

      • 0 = No evidence of erythema or swelling.

      • 1 = Erythema and mild swelling confined to the tarsals or ankle joint.

      • 2 = Erythema and mild swelling extending from the ankle to the tarsals.

      • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

      • 4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.

    • The maximum score per mouse is 16.

    • Paw Thickness: Measure the thickness of the hind paws using a caliper.

  • Endpoint Analysis (e.g., Day 42):

    • Collect blood for serological analysis (e.g., anti-CII antibodies, cytokines).

    • Euthanize mice and collect paws for histopathological analysis (inflammation, pannus formation, cartilage and bone erosion).

    • Spleens and lymph nodes can be collected for immune cell profiling (e.g., flow cytometry).

Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol describes the induction of EAE, a common model for multiple sclerosis.[14][15]

Materials:

  • Female C57BL/6 mice, 8-12 weeks old.

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

  • Pertussis toxin (PTX).

  • Phosphate-buffered saline (PBS).

  • This compound, vehicle control.

  • Syringes and needles.

Procedure:

  • Preparation of MOG/CFA Emulsion:

    • Dissolve MOG35-55 in sterile PBS to a final concentration of 2 mg/mL.

    • Emulsify the MOG solution with an equal volume of CFA to create a stable emulsion.

  • Immunization (Day 0):

    • Administer a total of 200 µL of the MOG/CFA emulsion subcutaneously, distributed over two sites on the flanks of each mouse (100 µL per site).

    • Inject 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.).

  • Second PTX Injection (Day 2):

    • Administer a second i.p. injection of 200 ng of PTX in 100 µL of PBS.

  • Proposed Treatment with this compound:

    • Prophylactic Treatment: Begin daily administration of ER-27319 from Day 0 until the end of the experiment.

    • Therapeutic Treatment: Begin daily administration of ER-27319 upon the onset of clinical symptoms (typically around Day 9-12).

    • Include a vehicle control group.

  • Assessment of EAE:

    • Monitor mice daily for clinical signs of EAE starting from Day 7.

    • Clinical Scoring:

      • 0 = No clinical signs.

      • 1 = Limp tail.

      • 2 = Hind limb weakness or paresis.

      • 3 = Complete hind limb paralysis.

      • 4 = Hind limb and forelimb paralysis.

      • 5 = Moribund state or death.

  • Endpoint Analysis (e.g., Day 21-28 or at peak of disease):

    • Collect blood for cytokine analysis.

    • Euthanize mice and perfuse with PBS.

    • Collect spinal cord and brain for histopathological analysis (immune cell infiltration, demyelination) and for isolation of infiltrating immune cells for flow cytometry.

Conclusion

This compound, as a selective Syk inhibitor, represents a promising candidate for the therapeutic intervention in autoimmune diseases. The provided application notes and protocols offer a framework for the preclinical evaluation of ER-27319 in robust and clinically relevant models of rheumatoid arthritis and multiple sclerosis. The successful demonstration of efficacy in these models would provide a strong rationale for further development of ER-27319 as a novel treatment for autoimmune disorders. It is important to reiterate that the in vivo protocols for ER-27319 are proposed based on its mechanism of action and require experimental validation.

References

Application Notes and Protocols for Histamine Release Assay Using ER-27319 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine (B1213489), a pivotal mediator in allergic and inflammatory responses, is released from mast cells and basophils upon activation. The quantification of histamine release is a cornerstone for investigating the mechanisms of allergic reactions and for the discovery of novel anti-allergic and anti-inflammatory therapeutics. ER-27319 maleate (B1232345) is a potent and selective inhibitor of Spleen tyrosine kinase (Syk), a critical enzyme in the signaling cascade leading to degranulation in mast cells.[1][2][3] By inhibiting the tyrosine phosphorylation of Syk initiated by the engagement of the high-affinity IgE receptor (FcεRI), ER-27319 abrogates degranulation and the subsequent release of histamine and other inflammatory mediators.[1][4][5] These application notes provide a detailed protocol for utilizing ER-27319 maleate as a tool to study and inhibit histamine release in both the rat basophilic leukemia (RBL-2H3) cell line, a common model for mast cell studies, and primary rat peritoneal mast cells (RPMCs).

Principle of the Assay

The histamine release assay quantifies the amount of histamine released from mast cells or basophils following stimulation. In this protocol, cells are first sensitized with anti-DNP IgE. Following sensitization, the cells are pre-incubated with this compound at various concentrations to assess its inhibitory effect. Subsequently, degranulation is triggered by the addition of a specific antigen, Dinitrophenyl-bovine serum albumin (DNP-BSA). The released histamine in the cell supernatant is then quantified, typically using an enzyme-linked immunosorbent assay (ELISA), and compared to control groups to determine the dose-dependent inhibitory effect of this compound.

Data Presentation

Table 1: Inhibitory Effect of ER-27319 on Histamine Release

Cell TypeInhibitorIC50 (µM)Maximum Inhibition (%)Reference
RBL-2H3 cellsER-27319~10>80% at 30 µM[2][4]
Rat Peritoneal Mast Cells (RPMCs)ER-27319~10>80% at 30 µM[4]
Human Cultured Mast CellsER-27319Not explicitly stated, but effective inhibition at 30 µM>80% at 30 µM[4]

Table 2: Representative Histamine Release Data in Rat Peritoneal Mast Cells

TreatmentHistamine Release (ng per 10^5 cells)
Unstimulated (Spontaneous Release)Baseline
Antigen-Stimulated (No Inhibitor)521.2 ± 12.1
Antigen + ER-27319 (10 µM)Significantly reduced
Antigen + ER-27319 (30 µM)Further reduced

Note: The data in Table 2 is illustrative and based on findings reported in existing literature.[4] Actual results may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Histamine Release Assay Using RBL-2H3 Cells

Materials:

  • RBL-2H3 cells

  • Eagle's Minimum Essential Medium (MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Anti-DNP IgE antibody

  • This compound

  • DNP-BSA

  • Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 0.4 mM NaH2PO4, 5.6 mM glucose, 10 mM HEPES, pH 7.4)

  • Triton X-100

  • Histamine ELISA kit

  • 96-well cell culture plates

Methodology:

  • Cell Culture: Culture RBL-2H3 cells in MEM supplemented with 15% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Sensitization: Seed RBL-2H3 cells into 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Sensitize the cells by incubating with anti-DNP IgE (0.5 µg/mL) for 24 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute in Tyrode's buffer to achieve the desired final concentrations (e.g., 1, 3, 10, 30, 100 µM).

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Pre-incubate the cells with various concentrations of this compound for 10 minutes at 37°C. Include a vehicle control (DMSO).

  • Induction of Histamine Release:

    • Stimulate the cells by adding DNP-BSA (10 ng/mL) to each well.

    • For controls:

      • Spontaneous release: Add Tyrode's buffer instead of DNP-BSA.

      • Total histamine release: Add 0.1% Triton X-100 to lyse the cells.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Supernatant Collection: Stop the reaction by placing the plate on ice. Centrifuge the plate at 400 x g for 5 minutes at 4°C and carefully collect the supernatant.

  • Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial Histamine ELISA kit, following the manufacturer's instructions.

  • Calculation:

    • Calculate the percentage of histamine release using the following formula: % Histamine Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100

    • Plot the percentage of histamine release against the concentration of this compound to determine the IC50 value.

Protocol 2: Histamine Release Assay Using Rat Peritoneal Mast Cells (RPMCs)

Materials:

  • Sprague-Dawley rats

  • Tyrode's buffer

  • Percoll

  • Anti-DNP IgE antibody

  • This compound

  • DNP-BSA

  • Triton X-100

  • Histamine ELISA kit

  • Centrifuge tubes

Methodology:

  • Isolation of RPMCs:

    • Euthanize a rat according to approved institutional guidelines.

    • Inject 20 mL of ice-cold Tyrode's buffer into the peritoneal cavity.

    • Gently massage the abdomen for 2-3 minutes.

    • Aspirate the peritoneal fluid and collect it in a centrifuge tube.

  • Purification of Mast Cells:

    • Centrifuge the peritoneal fluid at 150 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in fresh Tyrode's buffer.

    • Purify the mast cells by density gradient centrifugation using Percoll.

  • Cell Viability and Counting: Determine the cell viability and count using a hemocytometer and Trypan blue staining. Adjust the cell density to 1 x 10^6 cells/mL.

  • Sensitization: Incubate the purified RPMCs with anti-DNP IgE (0.5 µg/mL) for 2 hours at 37°C with gentle agitation.

  • This compound Treatment: Follow the same procedure as described in Protocol 1, step 3.

  • Induction of Histamine Release: Follow the same procedure as described in Protocol 1, step 4.

  • Incubation: Incubate the tubes for 30 minutes at 37°C.

  • Supernatant Collection: Stop the reaction by placing the tubes on ice. Centrifuge at 400 x g for 5 minutes at 4°C and collect the supernatant.

  • Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial Histamine ELISA kit.

  • Calculation: Calculate the percentage of histamine release as described in Protocol 1, step 8.

Visualizations

G cluster_workflow Experimental Workflow for Histamine Release Assay A 1. Cell Culture & Sensitization (RBL-2H3 or Primary Mast Cells with Anti-DNP IgE) B 2. Pre-incubation with this compound (Various Concentrations) A->B C 3. Stimulation with Antigen (DNP-BSA) B->C D 4. Incubation C->D E 5. Supernatant Collection D->E F 6. Histamine Quantification (ELISA) E->F G 7. Data Analysis (IC50 Determination) F->G

Caption: Experimental workflow for the histamine release assay.

G cluster_pathway FcεRI Signaling Pathway and Inhibition by ER-27319 Antigen Antigen IgE IgE Antigen->IgE Cross-linking FceRI FcεRI IgE->FceRI Binds Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates Lyn->FceRI Phosphorylates ITAMs PLCg PLCγ Syk->PLCg Phosphorylates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Degranulation Degranulation (Histamine Release) Ca_release->Degranulation PKC->Degranulation ER27319 ER-27319 ER27319->Syk Inhibits Phosphorylation

Caption: FcεRI signaling pathway and the inhibitory action of ER-27319.

References

Application Notes: ER-27319 Maleate in Head and Neck Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ER-27319 maleate (B1232345), chemically known as [10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone maleate], is a small molecule inhibitor identified for its potent cytotoxic effects against oral squamous cell carcinoma (OSCC), a predominant form of head and neck cancer.[1] Originally recognized as a selective inhibitor of Spleen Tyrosine Kinase (Syk), further studies have revealed its role in modulating other critical cell cycle regulators, notably Polo-like Kinase 1 (PLK1).[1][2] These application notes provide a comprehensive overview of its mechanism, biological effects, and detailed protocols for its use in studying head and neck cancer cell lines, intended for researchers in oncology and drug development.

Mechanism of Action

In head and neck cancer cells, ER-27319 maleate exerts its anticancer effects primarily through the dual inhibition of PLK1 and Syk.[1] The downregulation of PLK1, a key regulator of mitosis, leads to mitotic arrest at the G2/M phase of the cell cycle, an increase in polyploidy, and subsequent induction of apoptosis.[1] The inhibition of Syk, a cytoplasmic tyrosine kinase involved in cell survival and proliferation, further contributes to the compound's cytotoxic activity.[1] This dual-targeting mechanism culminates in the activation of the intrinsic apoptotic cascade, evidenced by the cleavage of Caspase-9, Caspase-3, and Poly (ADP-ribose) polymerase (PARP).[1]

ER27319_Signaling_Pathway cluster_drug Drug Action cluster_targets Primary Cellular Targets cluster_effects Downstream Cellular Effects cluster_markers Apoptotic Markers ER27319 This compound PLK1 PLK1 ER27319->PLK1 Syk Syk ER27319->Syk G2M G2/M Arrest & Polyploidy PLK1->G2M Proliferation Inhibition of Proliferation, Colony Formation, Migration Syk->Proliferation Apoptosis Apoptosis Induction G2M->Apoptosis Casp9 Cleaved Caspase-9 Apoptosis->Casp9 Casp3 Cleaved Caspase-3 Casp9->Casp3 PARP Cleaved PARP Casp3->PARP

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on OSCC cell lines SCC4 and Cal33 as reported in the literature.[1]

Assay Cell Line Concentration Duration Result
Cell Viability SCC4, Cal33, HSC2, MDA19860.44 µM - 4 µM-Dose-dependent cytotoxicity observed.[1]
Cell Proliferation (MTT) SCC4 & Cal330 - 5 µM-Dose-dependent inhibition of proliferation.[1]
Apoptosis (Annexin V/7-AAD) SCC42 µM24 h11.08% apoptotic cells.[1]
SCC42 µM48 h44.21% apoptotic cells.[1]
SCC42 µM72 h74.58% apoptotic cells.[1]
Cal332 µM-Significant increase in apoptosis observed.[1]
Cell Cycle Analysis SCC4 & Cal33--Arrest in G2/M phase and increased polyploidy.[1]
Chemosensitization SCC40 - 2 µM ER Maleate + 0 - 50 µM Carboplatin-Enhanced inhibition of cell proliferation.[1]

Experimental Workflow

A typical workflow for evaluating the efficacy of this compound in head and neck cancer cell lines involves cell culture, drug treatment, and a series of phenotypic and mechanistic assays.

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_assays 2. Biological Assays cluster_mechanism 3. Mechanistic Analysis cluster_analysis 4. Data Analysis Culture Culture Head & Neck Cancer Cell Lines (e.g., SCC4, Cal33) Treat Treat Cells with This compound (Dose-Response & Time-Course) Culture->Treat Viability Cell Viability (MTT Assay) Treat->Viability Apoptosis Apoptosis (Annexin V/7-AAD) Treat->Apoptosis CellCycle Cell Cycle (PI Staining) Treat->CellCycle Colony Colony Formation Treat->Colony Migration Migration/Invasion Treat->Migration Western Western Blotting (PLK1, Syk, Caspases, PARP) Treat->Western Analysis Data Quantification & Statistical Analysis Viability->Analysis Apoptosis->Analysis CellCycle->Analysis Colony->Analysis Migration->Analysis Western->Analysis

Caption: Workflow for this compound Evaluation.

Detailed Experimental Protocols

The following are standard protocols adapted for the investigation of this compound in head and neck cancer cell lines such as SCC4 and Cal33.

Cell Culture and Drug Preparation
  • Cell Lines: SCC4, Cal33 (or other relevant head and neck cancer cell lines).

  • Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Dilute to desired concentrations in culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1%.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

  • Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.5, 1, 2, 5, 10 µM).

    • Incubate for 24, 48, or 72 hours.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V & 7-AAD Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed 2 x 10^5 cells per well in a 6-well plate and treat with this compound (e.g., 2 µM) for 24, 48, and 72 hours.

    • Harvest cells, including any floating cells from the supernatant.

    • Wash cells with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of PE Annexin V and 5 µL of 7-AAD solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately by flow cytometry.

Cell Cycle Analysis

This assay uses propidium (B1200493) iodide (PI) to stain DNA and determine the cell cycle phase distribution.

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

    • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the fixed cells with PBS to remove ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Colony Formation Assay

This assay assesses the long-term proliferative potential and survival of single cells.

  • Procedure:

    • Seed 500-1000 cells per well in a 6-well plate.

    • The next day, treat cells with low concentrations of this compound (e.g., 0.1 - 1 µM).

    • Allow cells to grow for 10-14 days, replacing the medium every 3-4 days.

    • Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with 0.5% crystal violet for 20 minutes.

    • Gently wash with water, air dry, and count the colonies (typically >50 cells).

Western Blotting

This technique is used to detect changes in the expression levels of target proteins.

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-PLK1, anti-Syk, anti-cleaved PARP, anti-cleaved Caspase-3, anti-cleaved Caspase-9, anti-Actin) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

References

Troubleshooting & Optimization

ER-27319 maleate not inhibiting Syk phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ER-27319 maleate (B1232345). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions regarding the use of ER-27319 maleate for the inhibition of Syk phosphorylation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: ER-27319 is a potent and selective inhibitor of Spleen tyrosine kinase (Syk).[1][2] However, its mechanism is not direct inhibition of the catalytic activity of already phosphorylated Syk. Instead, it selectively inhibits the initial tyrosine phosphorylation of Syk that is mediated by the immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[3][4] It has been shown that ER-27319 does not inhibit the kinase activity of immunoprecipitated Syk from activated cells.[3][4]

Q2: In which cell types and signaling pathways is this compound effective?

A2: ER-27319 is particularly effective in inhibiting Syk phosphorylation downstream of the high-affinity IgE receptor, FcεRI, in mast cells.[3][5] It has been demonstrated to be effective in rat and human mast cells, inhibiting the release of allergic mediators.[1][3] Importantly, ER-27319's inhibitory effect is context-dependent. For example, it does not inhibit Syk phosphorylation induced by the Igβ ITAM in B cells or ZAP-70 phosphorylation in Jurkat T cells.[1][3][4]

Q3: What is the recommended concentration range for this compound?

A3: The half-maximal inhibitory concentration (IC50) for ER-27319 in inhibiting antigen-induced mediator release from mast cells is approximately 10 μM.[1][3] Effective inhibition of Syk phosphorylation in cellular assays is typically observed in the range of 10-30 μM.[1][3]

Troubleshooting Guide: this compound Not Inhibiting Syk Phosphorylation

This guide provides a step-by-step approach to identify and resolve common issues when this compound fails to inhibit Syk phosphorylation in your experiments.

Problem: No inhibition of Syk phosphorylation is observed after treatment with this compound.

Potential Cause 1: Incorrect Signaling Pathway or Cell Type

  • Is your experimental system dependent on FcεRI-mediated Syk activation? ER-27319 selectively inhibits Syk phosphorylation downstream of the FcεRI γ subunit ITAM.[3][4] It is known to be ineffective in B cells where Syk is activated via the Igβ ITAM.[3][4]

    • Recommendation: Confirm that your cell type and stimulation method rely on the FcεRI signaling pathway. The inhibitor is most effective in mast cells stimulated with an antigen or anti-IgE.[3]

Potential Cause 2: Suboptimal Inhibitor Concentration

  • Are you using an appropriate concentration of this compound? While the IC50 is ~10 μM for mediator release, complete inhibition of phosphorylation may require higher concentrations.

    • Recommendation: Perform a dose-response experiment with ER-27319 concentrations ranging from 1 μM to 50 μM to determine the optimal concentration for your specific cell type and experimental conditions. Inhibition of Syk phosphorylation has been shown to be effective at 10 and 30 μM.[1][3]

Potential Cause 3: Issues with Inhibitor Preparation and Handling

  • Is the this compound stock solution prepared and stored correctly? Improper handling can lead to degradation of the compound.

    • Recommendation: Prepare fresh stock solutions in an appropriate solvent like DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Potential Cause 4: Inappropriate Experimental Timing

  • Was the pre-incubation time with this compound sufficient? The inhibitor needs adequate time to enter the cells and reach its target before cell stimulation.

    • Recommendation: Pre-incubate your cells with this compound for a sufficient period before adding the stimulus. A pre-incubation time of 10 to 60 minutes has been used successfully in published studies.[1][3]

Potential Cause 5: Assay Detection Method

  • Is your antibody specific to the correct phospho-Syk site? Syk is phosphorylated on multiple tyrosine residues upon activation.[6] Your antibody should be specific to a site that is indeed phosphorylated in your system.

    • Recommendation: Use a well-validated phospho-Syk antibody, for instance, one targeting the Tyr525/526 in the activation loop, which is critical for its catalytic activity.[6] It may also be beneficial to use a pan-phospho-tyrosine antibody in conjunction with an anti-Syk antibody for immunoprecipitation to confirm overall Syk phosphorylation status.[7]

Quantitative Data Summary

ParameterValueCell TypesNotesReference
IC50 (Mediator Release) ~10 μMRBL-2H3 cells, rat peritoneal and human cultured mast cellsInhibition of antigen-induced histamine (B1213489) and TNF-α secretion.[1][3]
Effective Concentration (Syk Phosphorylation Inhibition) 10 - 30 μMRBL-2H3 cellsSignificant inhibition of FcεRI-mediated Syk phosphorylation.[1][3]
Selectivity Up to 100 μMJurkat T cellsNo inhibition of ZAP-70 tyrosine phosphorylation.[1]
Selectivity Up to 100 μMHuman peripheral B cellsNo inhibition of anti-IgM-induced Syk phosphorylation.[3]

Experimental Protocols

Protocol: Western Blot Analysis of Syk Phosphorylation Inhibition by this compound in Mast Cells
  • Cell Culture and Seeding:

    • Culture mast cells (e.g., RBL-2H3) in appropriate media and conditions.

    • Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

    • Sensitize cells with anti-DNP IgE overnight if using DNP-HSA as the antigen.

  • Preparation of this compound:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 1, 5, 10, 20, 50 μM) in serum-free cell culture medium.

  • Inhibitor Treatment and Cell Stimulation:

    • Wash the cells once with serum-free medium.

    • Pre-incubate the cells with the different concentrations of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.

    • Stimulate the cells by adding the appropriate agonist (e.g., DNP-HSA for IgE-sensitized cells) for 5-10 minutes at 37°C.

  • Cell Lysis:

    • Immediately after stimulation, place the plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (cell lysate) to a new tube.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Syk (e.g., Tyr525/526) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Syk and a loading control (e.g., GAPDH or β-actin).

Visualizations

Signaling_Pathway cluster_cytoplasm Cytoplasm FceRI FcεRI Lyn Lyn FceRI->Lyn activates Syk Syk FceRI->Syk Antigen Antigen IgE IgE Antigen->IgE IgE->FceRI Lyn->FceRI phosphorylates ITAM pSyk p-Syk Syk->pSyk Phosphorylation Downstream Downstream Signaling pSyk->Downstream ER27319 ER-27319 ER27319->Syk inhibits phosphorylation

Caption: FcεRI signaling pathway and the inhibitory action of ER-27319.

Experimental_Workflow start Start cell_culture 1. Culture and Seed Mast Cells start->cell_culture inhibitor_prep 2. Prepare ER-27319 Solutions cell_culture->inhibitor_prep treatment 3. Pre-incubate with ER-27319 inhibitor_prep->treatment stimulation 4. Stimulate with Antigen treatment->stimulation lysis 5. Cell Lysis stimulation->lysis quantification 6. Protein Quantification lysis->quantification western_blot 7. Western Blot for p-Syk/Syk quantification->western_blot analysis 8. Data Analysis western_blot->analysis end End analysis->end

Caption: Experimental workflow for assessing ER-27319 efficacy.

Troubleshooting_Guide start No Inhibition of Syk Phosphorylation q1 Correct Cell Type & Signaling Pathway? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Use FcεRI-dependent system (e.g., stimulated mast cells) q1->a1_no No q2 Optimal Inhibitor Concentration? a1_yes->q2 a2_yes Proceed to next check q2->a2_yes Yes a2_no Perform dose-response (1-50 µM) q2->a2_no No q3 Proper Inhibitor Preparation & Storage? a2_yes->q3 a3_yes Proceed to next check q3->a3_yes Yes a3_no Prepare fresh stock in DMSO, aliquot, store at -20°C q3->a3_no No q4 Sufficient Pre-incubation Time? a3_yes->q4 a4_yes Proceed to next check q4->a4_yes Yes a4_no Pre-incubate for 30-60 minutes q4->a4_no No q5 Validated Phospho-Syk Antibody? a4_yes->q5 a5_yes Contact Technical Support for further assistance q5->a5_yes Yes a5_no Use antibody for key activating sites (e.g., Y525/526) q5->a5_no No

Caption: Troubleshooting decision tree for ER-27319 experiments.

References

Technical Support Center: Optimizing ER-27319 Maleate Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ER-27319 maleate (B1232345). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the use of ER-27319 maleate in their cell culture experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound.

Issue 1: No observable effect or lower than expected inhibition at the initial concentration.

Possible Causes and Solutions:

  • Suboptimal Concentration: The effective concentration of this compound can vary significantly between cell lines. The reported IC50 of 10 μM for TNF-α production in mast cells is a starting point, but may not be optimal for your specific cell type or endpoint.[1]

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. A typical starting range for a dose-response curve could be from 0.1 μM to 100 μM.

  • Incorrect Stock Solution Preparation or Storage: this compound has specific solubility and storage requirements. Improper handling can lead to loss of activity.

    • Recommendation: Ensure the compound is fully dissolved. This compound is soluble to 75 mM in water and 100 mM in DMSO. Store the stock solution as recommended, desiccated at +4°C. For long-term storage, aliquoting and storing at -20°C is a common practice to avoid repeated freeze-thaw cycles.

  • Cellular Resistance or Insensitive Pathway: The targeted Syk kinase pathway may not be the primary driver of the phenotype you are studying in your specific cell model.

    • Recommendation: Confirm the expression and activation of Syk kinase in your cell line. You can do this by Western blot analysis for total and phosphorylated Syk.

Issue 2: Significant cytotoxicity or cell death observed.

Possible Causes and Solutions:

  • Concentration is too high: While this compound is a selective inhibitor, high concentrations can lead to off-target effects and cytotoxicity. For instance, in oral squamous cell carcinoma cell lines, cytotoxic effects were observed in the 0.44-4 μM range.[2]

    • Recommendation: Lower the concentration of this compound. Perform a toxicity assay to determine the maximum non-toxic concentration in your cell line.

  • Prolonged Incubation Time: Continuous exposure to an inhibitor, even at a non-toxic concentration, can eventually lead to cell death.

    • Recommendation: Optimize the incubation time. For signaling pathway studies, a shorter incubation time (e.g., 1-4 hours) may be sufficient to observe the inhibition of Syk phosphorylation.[3][4] For longer-term functional assays, a time-course experiment is recommended.

Issue 3: Inconsistent results between experiments.

Possible Causes and Solutions:

  • Variability in Cell Culture Conditions: Factors such as cell passage number, confluency, and serum concentration in the media can influence cellular response to inhibitors.

    • Recommendation: Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. Be aware that components in serum can sometimes interact with compounds.

  • Instability of the Compound in Culture Medium: The stability of this compound in cell culture medium over long incubation periods may vary.

    • Recommendation: For long-term experiments, consider replenishing the medium with fresh compound at regular intervals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of Spleen tyrosine kinase (Syk).[3] It functions by inhibiting the tyrosine phosphorylation of Syk, which is a critical step in various signaling pathways, particularly in the FcεRI (high-affinity IgE receptor) signaling cascade in mast cells.[5][6] This inhibition leads to the abrogation of downstream events such as degranulation and the production of inflammatory mediators like TNF-α.

Q2: What is a good starting concentration for my experiments?

A2: A common starting point for this compound is around its IC50 value, which is approximately 10 μM for inhibiting TNF-α production in mast cells.[1][3] However, for some cancer cell lines, cytotoxic effects have been observed at lower concentrations (0.44-4 μM).[2] We strongly recommend performing a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in water up to 75 mM and in DMSO up to 100 mM. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. The stock solution should be stored desiccated at +4°C for short-term storage. For longer-term storage, it is advisable to aliquot the stock solution into smaller volumes and store at -20°C to avoid multiple freeze-thaw cycles.

Q4: Is this compound specific to Syk kinase?

A4: this compound is described as a selective inhibitor of Syk kinase.[3] Studies have shown that it does not inhibit the tyrosine phosphorylation of ZAP-70 in Jurkat T cells, indicating a degree of specificity for Syk-induced signals.[3][6] However, as with any kinase inhibitor, the potential for off-target effects at higher concentrations cannot be entirely ruled out.

Q5: What are the expected downstream effects of Syk inhibition by this compound?

A5: Inhibition of Syk by this compound has been shown to block several downstream signaling events. In mast cells, this includes the inhibition of phospholipase C-γ1 (PLC-γ1) tyrosine phosphorylation, generation of inositol (B14025) phosphates, release of arachidonic acid, and the secretion of histamine (B1213489) and TNF-α.[5][6] In some cancer cells, it can induce apoptosis.[2]

Data Presentation

Summary of this compound Properties and Concentrations
PropertyValueSource
Molecular Weight 396.17 g/mol
Solubility in Water Up to 75 mM[1]
Solubility in DMSO Up to 100 mM[1]
Storage Desiccate at +4°C
Reported Effective Concentrations of this compound
Cell Type/AssayEffective Concentration (IC50)EffectSource
Mast Cells (rat and human)10 μMInhibition of TNF-α production[1]
Mast Cells (rat and human)>80% inhibition at 30 μMInhibition of histamine and arachidonic acid release[5]
RBL-2H3 Cells10-30 μMInhibition of Syk tyrosine phosphorylation[3]
Oral Squamous Carcinoma Cells (SCC4, Cal33, HSC2, MDA1986)0.44 - 4 μMCytotoxic effect[2]
Oral Squamous Carcinoma Cells (SCC4, Cal33)2 μMInduction of apoptosis[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Calculate the required amount: Based on the molecular weight of 396.17 g/mol , calculate the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Dissolve the calculated mass of this compound in an appropriate volume of high-purity DMSO to achieve the final stock concentration. Ensure complete dissolution by vortexing.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage or at +4°C for short-term use.

Protocol 2: Dose-Response Experiment to Determine Optimal Concentration
  • Cell Seeding: Seed your cells of interest in a multi-well plate (e.g., 96-well plate) at a predetermined density and allow them to adhere overnight.

  • Preparation of Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your cell culture medium. A typical 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 100 μM) is recommended.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the cells for a period relevant to your assay (e.g., 24, 48, or 72 hours for a proliferation assay).

  • Assay: Perform your desired assay (e.g., MTT assay for viability, Western blot for protein phosphorylation, ELISA for cytokine secretion).

  • Data Analysis: Plot the results as a function of the inhibitor concentration and determine the IC50 value.

Protocol 3: Western Blot for Syk Phosphorylation
  • Cell Treatment: Seed cells and grow to the desired confluency. Treat the cells with the optimized concentration of this compound for the desired time (e.g., 1-4 hours). Include positive and negative controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated Syk (p-Syk). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total Syk to confirm equal protein loading.

Visualizations

ER_27319_Signaling_Pathway cluster_receptor Antigen Antigen IgE IgE FceRI FcεRI IgE->FceRI Binds Lyn Lyn FceRI->Lyn Syk Syk FceRI->Syk Recruits Lyn->FceRI Lyn->Syk Phosphorylates pSyk p-Syk PLCg1 PLC-γ1 pSyk->PLCg1 Phosphorylates ER27319 ER-27319 maleate ER27319->Syk Inhibits Phosphorylation pPLCg1 p-PLC-γ1 Downstream Downstream Signaling (e.g., Ca2+ mobilization, PKC activation) pPLCg1->Downstream Response Cellular Response (Degranulation, Cytokine Release) Downstream->Response Experimental_Workflow start Start prep_stock Prepare ER-27319 Stock Solution start->prep_stock dose_response Dose-Response Experiment (e.g., MTT Assay) prep_stock->dose_response determine_ic50 Determine IC50 and Max Non-Toxic Dose dose_response->determine_ic50 main_exp Main Experiment with Optimized Concentration determine_ic50->main_exp signaling_assay Signaling Assay (e.g., Western Blot for p-Syk) main_exp->signaling_assay functional_assay Functional Assay (e.g., ELISA, Apoptosis Assay) main_exp->functional_assay data_analysis Data Analysis and Interpretation signaling_assay->data_analysis functional_assay->data_analysis end End data_analysis->end Troubleshooting_Logic start Experiment Start observe_effect Expected Effect Observed? start->observe_effect no_effect No/Low Effect observe_effect->no_effect No cytotoxicity Cytotoxicity Observed? observe_effect->cytotoxicity Yes solution1 Increase Concentration (Dose-Response) no_effect->solution1 solution2 Check Stock Solution & Storage no_effect->solution2 solution3 Confirm Syk Activation no_effect->solution3 high_cytotoxicity High Cytotoxicity cytotoxicity->high_cytotoxicity Yes proceed Proceed with Further Experiments cytotoxicity->proceed No solution4 Lower Concentration high_cytotoxicity->solution4 solution5 Reduce Incubation Time high_cytotoxicity->solution5

References

ER-27319 maleate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of ER-27319 maleate (B1232345). Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Stability and Storage Conditions

Proper storage is critical for maintaining the stability and activity of ER-27319 maleate. The following table summarizes the recommended storage conditions for the compound in both solid and solution forms.

FormStorage TemperatureDurationAdditional Notes
Solid Powder -20°CUp to 3 yearsRecommended for long-term storage.[1][2]
4°CUp to 2 yearsSuitable for short-term storage.[1][2] Desiccate.
In Solvent -80°CUp to 6 months[1][3]
-20°CUp to 1 month[1][3]

Shipping: this compound is typically shipped at room temperature and is stable for several weeks under these conditions.[1][2]

Troubleshooting Guide & FAQs

This section addresses common questions and issues that may arise during the handling and use of this compound.

Question: My this compound powder has changed color. Is it still usable?

Answer: this compound is a yellow to orange solid.[1] A significant change in color could indicate degradation. It is recommended to use a fresh vial if you observe a noticeable color change. To prevent this, always store the powder under the recommended conditions, protected from light and moisture.

Question: I am having trouble dissolving the compound. What can I do?

Answer: this compound is soluble in DMSO and water.[1][4] For challenging dissolutions, you can warm the solution gently to 37°C and use an ultrasonic bath to aid solubilization.[4] Ensure you are using a sufficient volume of solvent for the desired concentration.

Question: How should I prepare stock solutions and how long can I store them?

Answer: Stock solutions should be prepared in a suitable solvent such as DMSO. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]

Question: What conditions should I avoid during my experiments to prevent degradation of this compound?

Answer: Avoid exposure to high heat, direct light, and high humidity.[5] The compound is also incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[5][6] Ensure your experimental buffers and conditions are within a stable pH range and do not contain these incompatible substances.

Question: I left the compound on the benchtop overnight. Is it still good?

Answer: While short-term exposure to ambient temperature during shipping is acceptable, prolonged exposure on the benchtop is not recommended.[2] The stability of the compound under these conditions is not guaranteed. For critical experiments, it is advisable to use a fresh vial stored under the recommended conditions to ensure the integrity of your results.

Experimental Protocols

While specific experimental protocols for stability testing of this compound are not publicly available, a general approach using High-Performance Liquid Chromatography (HPLC) is standard for assessing compound stability.

General HPLC-Based Stability Assessment Protocol:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO).

  • Sample Preparation:

    • Forced Degradation Study: Expose solutions of this compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).

    • Long-Term Stability Study: Store aliquots of the compound in both solid and solution form at the recommended storage temperatures.

  • HPLC Analysis:

    • Use a suitable C18 column.

    • Develop a gradient elution method using mobile phases such as acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid.

    • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Compare the peak area of the main compound in the stressed or stored samples to that of a freshly prepared standard.

    • A decrease in the main peak area and the appearance of new peaks indicate degradation.

    • Calculate the percentage of remaining compound to quantify stability.

Visual Guides

Workflow for Handling and Storing this compound

G cluster_receipt Receiving Compound cluster_storage Storage cluster_usage Experimental Use cluster_troubleshooting Troubleshooting receive Receive this compound store_powder Store Powder: -20°C (Long-term) 4°C (Short-term) Desiccate receive->store_powder prepare_solution Prepare Stock Solution (e.g., in DMSO) store_powder->prepare_solution store_solution Store Solution Aliquots: -80°C (≤ 6 months) -20°C (≤ 1 month) prepare_solution->store_solution thaw Thaw Aliquot (Avoid repeated freeze-thaw) store_solution->thaw use Use in Experiment thaw->use degradation Potential Degradation? - Check for color change - Avoid heat, light, moisture - Avoid incompatibles use->degradation

Caption: Recommended workflow for receiving, storing, and handling this compound.

Potential Degradation Factors for this compound

G cluster_compound cluster_factors Degradation Factors cluster_outcome compound This compound degraded_product Degraded Product(s) compound->degraded_product degrades to heat Heat heat->compound light Light light->compound moisture Moisture moisture->compound strong_acids Strong Acids strong_acids->compound strong_alkalis Strong Alkalis strong_alkalis->compound oxidizing_agents Strong Oxidizing Agents oxidizing_agents->compound reducing_agents Strong Reducing Agents reducing_agents->compound

Caption: Factors that can potentially lead to the degradation of this compound.

References

Potential off-target effects of ER-27319 maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for using ER-27319 maleate (B1232345) in their experiments. The content is organized into Frequently Asked Questions (FAQs) for quick reference and detailed Troubleshooting Guides to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ER-27319 maleate?

This compound is a potent and selective inhibitor of Spleen tyrosine kinase (Syk).[1][2][3][4] Its primary mechanism involves the inhibition of Syk's tyrosine phosphorylation, which is a critical step in the signaling cascade initiated by the engagement of the high-affinity IgE receptor, FcεRI, in mast cells.[5] By inhibiting Syk activation, ER-27319 effectively blocks the release of allergic and inflammatory mediators, such as histamine, arachidonic acid metabolites, and tumor necrosis factor-alpha (TNF-α), from mast cells.[5]

The inhibition is specific to the activation of Syk mediated by the FcεRI γ subunit's immunoreceptor tyrosine-based activation motif (ITAM).[5] Notably, ER-27319 does not affect the activity of Lyn kinase or the antigen-induced phosphorylation of the FcεRI receptor itself.[5]

ER27319_Pathway cluster_receptor Cell Membrane Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI IgE->FceRI Binds Lyn Lyn (unaffected) Syk Syk FceRI->Syk Recruits pSyk Phospho-Syk (pSyk) Syk->pSyk Autophosphorylation ER27319 ER-27319 Maleate ER27319->Syk Inhibits Phosphorylation Downstream Downstream Signaling (PLC-γ1, PKC) pSyk->Downstream Activates Mediator Mediator Release (Histamine, etc.) Downstream->Mediator Triggers

Caption: Mechanism of action of this compound.
Q2: What is known about the off-target effects of this compound?

The available literature emphasizes the selectivity of ER-27319 for Syk in mast cells.[5] Studies have shown that it does not inhibit Syk phosphorylation in human peripheral B cells, nor does it inhibit the anti-CD3-induced tyrosine phosphorylation of phospholipase C-gamma1 in Jurkat T cells, indicating specificity for Syk-dependent pathways in mast cells.[5]

However, comprehensive screening data against a broad panel of kinases (a "kinome scan") for this compound is not publicly available. As with most kinase inhibitors, the potential for off-target effects exists due to the structural similarity of the ATP-binding pocket across the human kinome.[6] Researchers should, therefore, exercise diligence in their experiments.

Recommendations for researchers:

  • Use the lowest effective concentration: Titrate ER-27319 to the lowest concentration that achieves the desired on-target effect to minimize the risk of engaging off-target kinases.[6]

  • Validate findings with orthogonal approaches: Use a structurally unrelated Syk inhibitor or genetic methods like siRNA or CRISPR/Cas9 to knock down Syk to confirm that the observed phenotype is genuinely due to on-target inhibition.[6]

  • Perform off-target profiling: If unexpected results are observed, or for rigorous validation, consider performing a kinase selectivity profiling assay.[7]

Q3: What are the known inhibitory concentrations (IC50) for this compound?

The following table summarizes the reported IC50 values for the on-target activity of ER-27319.

Target/ProcessCell Type/Assay ConditionApproximate IC50Reference
Antigen-induced mediator releaseRBL-2H3 cells, rat peritoneal and human cultured mast cells10 µM[1]
TNF-α productionRat and human mast cells10 µM[2][3][4]
Tyrosine phosphorylation of SykMast cells10-30 µM resulted in 57-87% inhibition[1]

Troubleshooting Guides

Q1: I'm observing a cellular phenotype (e.g., unexpected toxicity, altered morphology) that doesn't seem to be related to the known function of Syk in my cell type. Could this be an off-target effect?

This is a strong possibility and a common challenge when working with kinase inhibitors.[6] Here’s a step-by-step guide to investigate the issue:

  • Confirm the On-Target Effect: First, verify that ER-27319 is inhibiting Syk at the concentration you are using. Perform a Western blot to check the phosphorylation status of Syk or a known downstream substrate. If the target is not being inhibited, the observed phenotype is likely not due to ER-27319's activity.

  • Perform a Dose-Response Analysis: Titrate the concentration of ER-27319. If the unexpected phenotype occurs at a much higher concentration than what is required to inhibit Syk, it is more likely to be an off-target effect.[6]

  • Use a Structurally Unrelated Syk Inhibitor: Treat your cells with a different Syk inhibitor that has a distinct chemical structure. If this second inhibitor recapitulates the expected on-target effects without causing the unexpected phenotype, it strongly suggests that the phenotype observed with ER-27319 is due to an off-target interaction.[6]

  • Genetic Knockdown/Knockout: The gold standard for confirming an on-target effect is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Syk expression. If the genetic knockdown of Syk produces the same phenotype as ER-27319, it confirms an on-target mechanism. If not, the effect is likely off-target.[6]

  • Consider a Kinase Profile: If the issue persists and is critical to your research, performing a broad kinase selectivity screen can help identify potential off-target kinases that are inhibited by ER-27319 at the concentrations used in your experiments.[7][8]

Q2: The potency of ER-27319 in my cell-based assay is much lower than the reported biochemical IC50. What could be the reason?

Discrepancies between biochemical and cell-based assay results are common.[7] Several factors can contribute to this:

  • High Intracellular ATP Concentration: Biochemical kinase assays are often performed at low ATP concentrations. In contrast, the intracellular concentration of ATP is much higher (in the millimolar range). Since many kinase inhibitors are ATP-competitive, the high levels of endogenous ATP in cells can outcompete the inhibitor, leading to a decrease in apparent potency.[7]

  • Cell Permeability: ER-27319 may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively transport it out of the cell, reducing its effective intracellular concentration.[7]

  • Protein Binding: In cell culture media containing serum, the inhibitor can bind to proteins like albumin, reducing the free concentration available to enter the cells.

Troubleshooting Steps:

  • Test in Serum-Free Media: Compare the inhibitor's activity in serum-containing versus serum-free (or low-serum) media to assess the impact of protein binding.[6]

  • Use Efflux Pump Inhibitors: Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil). An increase in the potency of ER-27319 would suggest it is a substrate for these pumps.[6]

  • Verify Target Expression: Confirm that your cell line expresses sufficient levels of active (phosphorylated) Syk. Low target expression will result in a diminished response.[7]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol provides a general methodology for assessing the selectivity of ER-27319 against a broad panel of kinases. This is typically performed as a service by specialized contract research organizations (CROs).

Objective: To identify unintended "off-target" kinases that are inhibited by ER-27319.

Methodology:

  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

    • The CRO will typically perform serial dilutions to achieve the desired screening concentrations. A common initial screening concentration is 1 µM or 10 µM.

  • Kinase Panel Selection:

    • Choose a kinase panel that represents a broad sampling of the human kinome. Panels can range from a few dozen to over 400 different kinases.

  • Assay Performance (Example using a radiometric assay):

    • For each kinase in the panel, a reaction is set up containing:

      • The purified kinase enzyme.

      • A specific substrate peptide or protein.

      • Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).

      • ER-27319 at the screening concentration.

      • A control reaction with vehicle (DMSO) instead of the inhibitor.

    • The reaction is allowed to proceed for a set time at an optimal temperature.

  • Detection:

    • The reaction is stopped, and the radiolabeled phosphate (B84403) incorporated into the substrate is quantified. This is often done by spotting the reaction mixture onto a filter membrane, washing away the unincorporated ATP, and measuring the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • The percentage of kinase activity remaining in the presence of ER-27319 is calculated relative to the vehicle control.

    • A common threshold for a significant "hit" is >50% inhibition at the screening concentration.

  • Follow-up (IC50 Determination):

    • For any identified off-target hits, a follow-up dose-response assay is performed with a range of ER-27319 concentrations to determine the IC50 value for that specific off-target kinase.[8] This quantifies the potency of the off-target interaction.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method to verify the engagement of a drug with its target protein in a cellular environment.[9] It is based on the principle that a protein's thermal stability increases when a ligand is bound to it.[9]

Objective: To confirm that ER-27319 physically binds to Syk inside intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells known to express Syk (e.g., a mast cell line).

    • Treat the cells with this compound at a desired concentration (e.g., 10x the cellular IC50) or with a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heating Step:

    • Aliquot the cell suspensions from both the treated and vehicle control groups into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. Immediately cool the tubes on ice.

  • Cell Lysis:

    • Lyse the cells to release the intracellular proteins. This is often achieved by freeze-thawing the cell pellets multiple times.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Protein Quantification and Analysis:

    • Quantify the amount of soluble Syk remaining in the supernatant at each temperature point using an antibody-based detection method like Western blotting or ELISA.

    • Load equal amounts of total protein for each sample.

  • Data Analysis:

    • For both the vehicle- and ER-27319-treated samples, plot the amount of soluble Syk as a function of temperature.

    • A successful target engagement will result in a rightward shift of the melting curve for the ER-27319-treated sample compared to the vehicle control.[9] This indicates that the binding of ER-27319 stabilized Syk, making it more resistant to heat-induced denaturation.

Off_Target_Workflow Start Start: Unexpected Cellular Phenotype DoseResponse Dose-Response Analysis Start->DoseResponse Decision1 Phenotype correlates with on-target IC50? DoseResponse->Decision1 Orthogonal Test with Orthogonal Tool (e.g., unrelated inhibitor, siRNA) Decision2 Orthogonal tool replicates phenotype? Orthogonal->Decision2 Decision1->Orthogonal Yes OffTarget Conclusion: Likely Off-Target Effect Decision1->OffTarget No OnTarget Conclusion: On-Target Effect Decision2->OnTarget Yes Decision2->OffTarget No CETSA Optional: CETSA to confirm target engagement OnTarget->CETSA KinomeScan Optional: Kinome Scan to identify off-targets OffTarget->KinomeScan

Caption: Workflow for investigating potential off-target effects.

References

Technical Support Center: Overcoming ER-27319 Maleate Insolubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with ER-27319 maleate (B1232345).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of ER-27319 maleate?

A1: For preparing high-concentration stock solutions of this compound, dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent.[1] this compound is soluble in DMSO up to 100 mM.[2][3] It is also soluble in water up to 75 mM.[2][3] When preparing stock solutions, it is crucial to use anhydrous, high-purity solvents to prevent compound degradation.[4]

Q2: I observe precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What can I do to prevent this?

A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for many small molecule inhibitors and indicates that the kinetic solubility of the compound has been exceeded.[4] Here are several strategies to mitigate this:

  • Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.[4]

  • Optimize Dilution Process: Instead of a single large dilution, perform serial dilutions. It is also critical to add the DMSO stock to the aqueous buffer and not the other way around, followed by vigorous mixing.[5]

  • Use a Surfactant: Adding a low concentration of a non-ionic surfactant, such as Tween-80 or Triton X-100 (e.g., 0.01%), to your aqueous buffer can help maintain the compound's solubility.[4][5]

  • Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your aqueous buffer can improve solubility.[4][6]

  • pH Adjustment: The solubility of compounds with ionizable groups, like this compound, can be pH-dependent. Adjusting the pH of the aqueous buffer may enhance solubility. For basic compounds, lowering the pH can increase solubility.[5][7]

Q3: Can I use heating or sonication to dissolve this compound?

A3: Yes, gentle warming and sonication can be used to aid in the dissolution of this compound. For instance, warming the solution to 37°C and using an ultrasonic bath can help achieve higher solubility.[8] However, it is important to be cautious with heat, as prolonged exposure can potentially degrade the compound. Brief sonication is also a common technique to break up precipitate and facilitate dissolution.[4]

Q4: Are there alternative formulation strategies for in vivo studies if solubility remains an issue?

A4: For in vivo applications where aqueous solubility is a significant hurdle, several advanced formulation strategies can be considered:

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form.[6][9]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5][6]

  • Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range increases the surface area available for dissolution, which can enhance bioavailability.[6][10]

Troubleshooting Guide

This guide provides a systematic approach to resolving insolubility issues with this compound.

Table 1: Quantitative Solubility Data for this compound
SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Reference
Water7529.71[2][3]
DMSO10039.62[2][3]

Molecular Weight of this compound: 396.17 g/mol [2]

Troubleshooting Decision Tree

G start Insolubility Issue Observed check_stock Is the stock solution clear? start->check_stock reprepare_stock Reprepare stock solution. - Use anhydrous DMSO. - Vortex/sonicate/warm gently. check_stock->reprepare_stock No precipitation_dilution Precipitation upon dilution in aqueous buffer? check_stock->precipitation_dilution Yes reprepare_stock->check_stock troubleshoot_dilution Implement Dilution Strategies: 1. Lower final concentration. 2. Add DMSO stock to buffer. 3. Vortex immediately. precipitation_dilution->troubleshoot_dilution Yes success Solubility Issue Resolved precipitation_dilution->success No still_insoluble Still insoluble? troubleshoot_dilution->still_insoluble modify_buffer Modify Aqueous Buffer: - Add surfactant (e.g., 0.01% Tween-80). - Add co-solvent (e.g., 1% Ethanol). - Adjust pH. still_insoluble->modify_buffer Yes still_insoluble->success No advanced_formulation Consider Advanced Formulations: - Cyclodextrin complexation. - Lipid-based formulations. - Nanoparticles. modify_buffer->advanced_formulation If issue persists modify_buffer->success If resolved advanced_formulation->success

Caption: Troubleshooting workflow for this compound insolubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you may use one of the following methods:

    • Sonication: Place the vial in a water bath sonicator for 5-10 minutes.[4]

    • Gentle Warming: Warm the solution in a water bath at 37°C for a short period.[8]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

This protocol helps determine the kinetic solubility of this compound in your experimental buffer.

  • Prepare Buffers: Prepare the aqueous buffer(s) to be tested (e.g., PBS, cell culture medium).

  • Prepare Intermediate Dilutions: From your high-concentration DMSO stock solution, prepare a series of intermediate dilutions in DMSO (e.g., from 100 mM down to 1 mM).

  • Dilution into Aqueous Buffer: In a clear microplate or microcentrifuge tubes, add a small, fixed volume of each DMSO intermediate to the aqueous buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., ≤ 0.5%).

  • Incubation and Observation: Mix the solutions well and let them stand at room temperature for a defined period (e.g., 30 minutes to 2 hours). Visually inspect for any signs of precipitation or cloudiness.

  • Quantification (Optional): To obtain a quantitative measure, centrifuge the samples to pellet any precipitate. Carefully collect the supernatant and measure the concentration of the soluble this compound using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare high-concentration stock in DMSO prep_dilutions Create serial dilutions of stock in DMSO prep_stock->prep_dilutions prep_buffer Prepare aqueous buffer add_to_buffer Add DMSO dilutions to aqueous buffer prep_buffer->add_to_buffer prep_dilutions->add_to_buffer incubate Incubate at RT add_to_buffer->incubate visual_insp Visual inspection for precipitation incubate->visual_insp quantify Optional: Centrifuge & quantify supernatant visual_insp->quantify

Caption: Experimental workflow for kinetic solubility assessment.

Signaling Pathway

ER-27319 is a selective inhibitor of Spleen tyrosine kinase (Syk). In mast cells, the aggregation of the high-affinity IgE receptor (FcεRI) by an antigen-IgE complex initiates a signaling cascade that leads to the release of allergic mediators. Syk plays a crucial role in this pathway. ER-27319 inhibits the activation of Syk, thereby blocking downstream signaling events.[11][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm antigen Antigen-IgE Complex fceri FcεRI antigen->fceri binds & aggregates lyn Lyn fceri->lyn activates syk Syk fceri->syk recruits & activates lyn->fceri phosphorylates ITAMs plc PLCγ syk->plc activates downstream Downstream Signaling (e.g., Ca2+ mobilization, PKC activation) plc->downstream mediator_release Mediator Release (Histamine, Cytokines) downstream->mediator_release er27319 ER-27319 er27319->syk inhibits activation

Caption: FcεRI signaling pathway and the inhibitory action of ER-27319.

References

ER-27319 Maleate Cytotoxicity Assessment in Primary Cells: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals investigating the cytotoxic effects of ER-27319 maleate (B1232345) in primary cell cultures. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is ER-27319 maleate and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various cell surface receptors, including Fc receptors on mast cells and B-cell receptors (BCR).[4] By inhibiting Syk, this compound can modulate immune cell activation and is primarily investigated for its potential in treating allergic and inflammatory diseases.[1][2][3]

Q2: What is the known cytotoxicity of this compound in primary cells?

A2: The primary known effect of this compound is the inhibition of mediator release from mast cells, with a reported half-maximal inhibitory concentration (IC50) of approximately 10 μM.[1][3] There is limited publicly available data on the broad cytotoxicity of this compound across a wide range of primary human cells. Therefore, it is crucial for researchers to empirically determine the cytotoxic concentration (CC50) for their specific primary cell type of interest.

Q3: What are the recommended starting concentrations for cytotoxicity assessment of this compound in primary cells?

A3: Based on its known inhibitory activity, a good starting point for a dose-response experiment would be a concentration range from 0.1 µM to 100 µM. This range will likely encompass both the desired Syk inhibition and any potential off-target cytotoxic effects.

Q4: How should I prepare and store this compound for cell culture experiments?

A4: this compound is soluble in DMSO.[5] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, the stock solution should be further diluted in cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.

Data Presentation

The following tables summarize the known inhibitory effects of this compound and provide a template for researchers to populate with their own experimental data for different primary cell types.

Table 1: Known Inhibitory Activity of this compound

Cell TypeParameter MeasuredIC50Reference(s)
Rat Peritoneal Mast CellsInhibition of histamine (B1213489), prostaglandin (B15479496) D2, and leukotriene release~10 µM[1]
Human Cultured Mast CellsInhibition of histamine and arachidonic acid release~10 µM[1]
RBL-2H3 (Rat Basophilic Leukemia) CellsInhibition of serotonin, inositol (B14025) phosphates, and arachidonic acid release~10 µM[1]

Table 2: Template for Cytotoxicity Data (CC50) of this compound in Various Primary Human Cells (To be determined experimentally)

Primary Cell TypeAssayExposure Time (hours)CC50 (µM)
Human Peripheral Blood Mononuclear Cells (PBMCs)MTT24
Human Peripheral Blood Mononuclear Cells (PBMCs)LDH24
Human Primary MacrophagesMTT48
Human Primary MacrophagesLDH48
Human Umbilical Vein Endothelial Cells (HUVECs)MTT72
Human Umbilical Vein Endothelial Cells (HUVECs)LDH72

Experimental Protocols

Here are detailed methodologies for three common cytotoxicity assays. Researchers should optimize these protocols for their specific primary cell type and experimental conditions.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Methodology:

  • Cell Seeding:

    • Harvest primary cells and perform a cell count.

    • Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.

    • Include wells with media only for background control.

    • Incubate the plate for 24 hours (or until cells have adhered and are in a healthy state) at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO2, or until a purple precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Mix gently on an orbital shaker for 15-30 minutes to ensure complete solubilization.[6]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the average absorbance of the media-only wells (background) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the inhibitor concentration and determine the CC50 value using a non-linear regression analysis.

Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

Materials:

  • Primary cells of interest

  • Complete cell culture medium (preferably with low serum or serum-free during the assay to reduce background)

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom cell culture plates

  • LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Lysis buffer (provided in the kit or 1% Triton X-100)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).

Methodology:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Controls:

    • Spontaneous LDH release (Negative Control): Untreated cells.

    • Maximum LDH release (Positive Control): Cells treated with lysis buffer for 15-30 minutes before the end of the incubation period.

    • Background Control: Culture medium only.

  • LDH Assay:

    • At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well according to the manufacturer's protocol.

    • Incubate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.

    • Add the stop solution provided in the kit.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength.

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • Plot the percentage of cytotoxicity against the log of the inhibitor concentration to determine the CC50 value.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound at desired concentrations for the specified time.

    • Include untreated and positive controls (e.g., cells treated with a known apoptosis-inducing agent like staurosporine).

  • Cell Harvesting and Staining:

    • Harvest the cells, including any floating cells from the supernatant. For adherent cells, use a gentle non-enzymatic cell dissociation method.[7]

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Set up appropriate compensation and gating using single-stained and unstained controls.

    • Acquire data and analyze the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Viable cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells[7]

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells[7]

      • Upper-left (Annexin V-/PI+): Primarily necrotic cells[7]

Mandatory Visualization

Signaling Pathway

ER_27319_Signaling_Pathway cluster_cytoplasm Cytoplasm FcERI FcεRI Lyn Lyn FcERI->Lyn Activates Syk Syk FcERI->Syk Recruits & Activates Antigen Antigen IgE IgE Antigen->IgE IgE->FcERI Binds Lyn->FcERI Phosphorylates ITAMs PLCg PLCγ Syk->PLCg Phosphorylates PKC PKC PLCg->PKC Activates Mediator_Release Mediator Release (Histamine, Cytokines, etc.) PKC->Mediator_Release Leads to ER27319 ER-27319 maleate ER27319->Syk Inhibits Activation Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start: Healthy Primary Cells seed Seed Cells in 96-well Plate start->seed incubate_adhere Incubate for Adherence (e.g., 24h) seed->incubate_adhere add_compound Add Compound to Cells incubate_adhere->add_compound prepare_compound Prepare Serial Dilutions of this compound prepare_compound->add_compound incubate_treat Incubate for Exposure (e.g., 24, 48, 72h) add_compound->incubate_treat add_reagent Add Assay Reagent (MTT, LDH, etc.) incubate_treat->add_reagent incubate_assay Incubate as per Protocol add_reagent->incubate_assay read_plate Read Absorbance/ Fluorescence incubate_assay->read_plate calculate Calculate % Viability/ Cytotoxicity read_plate->calculate plot Plot Dose-Response Curve calculate->plot determine_cc50 Determine CC50 plot->determine_cc50 end End: Cytotoxicity Data determine_cc50->end

References

Technical Support Center: ER-27319 Maleate & DMSO Vehicle Controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on effectively controlling for the vehicle effects of Dimethyl Sulfoxide (DMSO) when working with the Syk kinase inhibitor, ER-27319 maleate (B1232345). Adherence to proper vehicle control protocols is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is ER-27319 maleate and what is its mechanism of action?

This compound is a selective inhibitor of Spleen Tyrosine Kinase (Syk). Its primary mechanism of action is the inhibition of tyrosine phosphorylation of Syk, a critical step in the signaling cascade initiated by the engagement of the high-affinity IgE receptor (FcεRI) on mast cells. This inhibition abrogates downstream events such as degranulation and the production of pro-inflammatory cytokines like TNF-α.

Q2: Why is DMSO used as a vehicle for this compound?

This compound is soluble in DMSO up to 100 mM. DMSO is a widely used solvent in biological research due to its ability to dissolve a broad range of hydrophobic and hydrophilic compounds, and its miscibility with aqueous cell culture media.

Q3: What are vehicle effects and why is it crucial to control for them?

Vehicle effects are the biological responses caused by the solvent (in this case, DMSO) used to deliver a compound of interest, rather than the compound itself. DMSO is not biologically inert and can impact various cellular processes, including cell viability, proliferation, and cytokine production. Therefore, a vehicle control group—treating cells with the same concentration of DMSO as the experimental group, but without this compound—is essential to differentiate the specific effects of the inhibitor from those of the solvent.

Q4: What is the recommended final concentration of DMSO in cell culture experiments?

The final concentration of DMSO in cell culture should be kept as low as possible, ideally at or below 0.1%, to minimize off-target effects. Most cell lines can tolerate up to 0.5% DMSO for short-term experiments, but this should be empirically determined for your specific cell type. Primary cells are often more sensitive to DMSO's effects than immortalized cell lines.

Q5: What are the known effects of DMSO on cells?

DMSO can have a range of effects on cells in a concentration- and time-dependent manner:

  • Cytotoxicity: Higher concentrations of DMSO (typically >1%) can be cytotoxic to most cell lines.

  • Effects on Proliferation: Low concentrations of DMSO may stimulate cell growth in some cell lines, while higher concentrations can inhibit proliferation.

  • Anti-inflammatory Effects: DMSO has been shown to suppress the production of pro-inflammatory cytokines and chemokines.

  • Neurotoxicity: In vivo and in vitro studies have shown that DMSO can induce apoptosis in developing neurons.

Q6: How can I troubleshoot precipitation of this compound when adding it to my culture medium?

Precipitation can occur when a concentrated DMSO stock is added to an aqueous solution. To mitigate this:

  • Pre-warm the media: Always add the compound to media that has been pre-warmed to 37°C.

  • Step-wise dilution: Dilute the DMSO stock in a small volume of media first before adding it to the final volume.

  • Increase mixing: Add the stock solution drop-wise while gently vortexing or swirling the media to ensure rapid dispersion.

  • Optimize DMSO concentration: While keeping the final DMSO concentration low is ideal, a slightly higher, non-toxic concentration may be necessary to maintain solubility for some compounds.

Data on DMSO Vehicle Effects

To assist in experimental design, the following tables summarize the quantitative effects of DMSO on various cell types.

Table 1: In Vitro Cytotoxicity of DMSO on Various Cell Lines

Cell LineDMSO ConcentrationExposure TimeEffect on Viability
Human Peripheral Blood Lymphocytes 2.5% (v/v)Not specifiedNo modification in viability.
5% (v/v)120 hoursIncreased cell death.
10% (v/v)24 hoursIncreased cell death.
Human Apical Papilla Cells (hAPC) 0.1% - 0.5%Up to 7 daysNot cytotoxic.
1%72 hours and 7 daysCytotoxic.
5% and 10%All time pointsCytotoxic.
Gingiva-derived Stem Cells 3% and 5%Not specifiedNoticeable decrease in viability.
Odontoblast-like cells 0.1 and 0.3 mMNot specifiedIncreased viability.
Retinal Neuronal Cell Line >1% (v/v)Not specifiedConfirmed toxicity.
RGC-5 Cells 2.14% (v/v)24 hoursIC50 (50% inhibition of cell viability).
HepG2, Huh7, HT29, SW480, MCF-7, A549 0.3125%Up to 72 hoursMinimal cytotoxicity (except in MCF-7).
Human Leukemic Cell Lines (THP1, U937, Jurkat, Molt-4) ≥2%24, 48, 72 hoursSignificant decrease in proliferation.

Table 2: Effects of DMSO on Cytokine Production

Cell TypeDMSO ConcentrationStimulusEffect on Cytokine Production
Human Peripheral Blood Lymphocytes 5% and 10% (v/v)Not specifiedReduced percentage of IFN-γ, TNF-α, and IL-2 producers.
Human Whole Blood 0.5% - 2%E. coli or HSV-1Significantly suppressed pro-inflammatory cytokines/chemokines and PGE2.
Human Dermal Fibroblasts 100% (in pre-incubation)TNF-αCompletely inhibited secretion of IL-8 and IL-6.

Table 3: In Vivo Neurotoxicity of DMSO

Animal ModelDMSO DoseRoute of AdministrationObserved Effect
Developing Mouse Brain As low as 0.3 mL/kgNot specifiedBrain degeneration.
Rat 1.8% - 7.2%Intraperitoneal (repeated)Mechanical allodynia (short duration), no motor deficits.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays

  • Stock Solution Preparation (e.g., 10 mM):

    • This compound has a molecular weight of 396.17 g/mol .

    • To prepare a 10 mM stock solution, dissolve 3.96 mg of this compound in 1 mL of 100% sterile DMSO.

    • Gently vortex until fully dissolved.

    • Aliquot into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solution and Vehicle Control Preparation:

    • Pre-warm your complete cell culture medium to 37°C.

    • To achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, perform a 1:1000 dilution of the 10 mM stock solution into the pre-warmed medium. For example, add 1 µL of the 10 mM stock to 999 µL of medium.

    • For the vehicle control, add 1 µL of 100% sterile DMSO to 999 µL of pre-warmed medium to achieve a final DMSO concentration of 0.1%.

    • Always prepare fresh working solutions for each experiment.

Protocol 2: General Cell-Based Assay with this compound and Vehicle Control

  • Cell Seeding: Seed your cells in a multi-well plate at a density optimized for your specific assay and allow them to adhere overnight.

  • Treatment:

    • Untreated Control: Add only fresh culture medium.

    • Vehicle Control: Remove the old medium and add the prepared vehicle control medium (containing 0.1% DMSO).

    • Experimental Group: Remove the old medium and add the prepared this compound working solution (e.g., 10 µM in 0.1% DMSO).

  • Incubation: Incubate the cells for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

  • Assay: Proceed with your specific downstream assay (e.g., cell viability assay, cytokine ELISA, Western blot).

Visualizations

ER27319_Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI Lyn Lyn FcεRI->Lyn Activation Syk Syk Lyn->Syk Phosphorylation Downstream Signaling Downstream Signaling Syk->Downstream Signaling ER-27319 ER-27319 ER-27319->Syk Inhibition Degranulation Degranulation Downstream Signaling->Degranulation Cytokine Production Cytokine Production Downstream Signaling->Cytokine Production

Caption: Syk kinase signaling pathway and the inhibitory action of ER-27319.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare ER-27319 Stock (10 mM in 100% DMSO) Prepare ER-27319 Stock (10 mM in 100% DMSO) Experimental Group (e.g., 10 µM ER-27319 in 0.1% DMSO) Experimental Group (e.g., 10 µM ER-27319 in 0.1% DMSO) Prepare ER-27319 Stock (10 mM in 100% DMSO)->Experimental Group (e.g., 10 µM ER-27319 in 0.1% DMSO) Prepare Vehicle (100% DMSO) Prepare Vehicle (100% DMSO) Vehicle Control (0.1% DMSO) Vehicle Control (0.1% DMSO) Prepare Vehicle (100% DMSO)->Vehicle Control (0.1% DMSO) Seed Cells Seed Cells Untreated Control (Media only) Untreated Control (Media only) Seed Cells->Untreated Control (Media only) Seed Cells->Vehicle Control (0.1% DMSO) Seed Cells->Experimental Group (e.g., 10 µM ER-27319 in 0.1% DMSO) Incubate (e.g., 24h) Incubate (e.g., 24h) Untreated Control (Media only)->Incubate (e.g., 24h) Vehicle Control (0.1% DMSO)->Incubate (e.g., 24h) Experimental Group (e.g., 10 µM ER-27319 in 0.1% DMSO)->Incubate (e.g., 24h) Downstream Assay Downstream Assay Incubate (e.g., 24h)->Downstream Assay Data Analysis Data Analysis Downstream Assay->Data Analysis

Caption: General experimental workflow for a cell-based assay with ER-27319.

Troubleshooting_Logic Start Start Precipitation Observed? Precipitation Observed? Start->Precipitation Observed? Pre-warm Media to 37°C Pre-warm Media to 37°C Precipitation Observed?->Pre-warm Media to 37°C Yes Proceed with Experiment Proceed with Experiment Precipitation Observed?->Proceed with Experiment No Use Step-wise Dilution Use Step-wise Dilution Pre-warm Media to 37°C->Use Step-wise Dilution Increase Mixing Increase Mixing Use Step-wise Dilution->Increase Mixing Consider Optimizing Final DMSO Concentration Consider Optimizing Final DMSO Concentration Increase Mixing->Consider Optimizing Final DMSO Concentration Consider Optimizing Final DMSO Concentration->Proceed with Experiment

Caption: Troubleshooting flowchart for compound precipitation.

ER-27319 maleate specificity issues in kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing specificity issues and troubleshooting kinase assays involving ER-27319 maleate (B1232345).

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of ER-27319 maleate?

This compound is a potent and selective inhibitor of Spleen tyrosine kinase (Syk).[1][2][3] Its primary mechanism of action involves the inhibition of Syk's tyrosine phosphorylation, which is a critical step in the signal transduction pathway initiated by the engagement of the high-affinity IgE receptor (FcεRI) in mast cells.[4][5] By inhibiting Syk activation, this compound effectively blocks downstream signaling events, leading to the abrogation of mast cell degranulation and the release of allergic and inflammatory mediators such as histamine (B1213489) and tumor necrosis factor-alpha (TNF-α).[2][3][4][5]

Q2: What is the reported in vitro potency of this compound?

In various cell-based assays, this compound has been shown to inhibit antigen-induced degranulation and TNF-α production in both rat and human mast cells with a half-maximal inhibitory concentration (IC₅₀) of approximately 10 μM.[1][2][3]

Q3: How selective is this compound for Syk kinase?

This compound demonstrates a high degree of selectivity for Syk kinase. Studies have shown that it does not inhibit the activity of Lyn kinase, another kinase involved in the early stages of FcεRI signaling.[4][5] Furthermore, it does not affect the antigen-induced phosphorylation of the FcεRI receptor itself.[4][5] Importantly, this compound does not inhibit the tyrosine phosphorylation of ZAP-70 in T-cells or Syk in B-cells, highlighting its specificity for the FcεRI-mediated Syk activation pathway in mast cells.[1][4]

Q4: Are there any known off-target effects of this compound?

Based on the available literature, this compound is described as a selective Syk inhibitor. However, comprehensive kinase selectivity profiling data against a broad panel of kinases is not publicly available. Researchers should always consider the possibility of off-target effects, especially when using the inhibitor at concentrations significantly higher than its reported IC₅₀.

Q5: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in water and DMSO. For long-term storage, it is recommended to desiccate the compound at +4°C. Stock solutions can be prepared in a suitable solvent and stored at -20°C or -80°C.

Quantitative Data on Kinase Specificity

While a comprehensive kinase selectivity panel for this compound is not publicly available, the following table summarizes the known inhibitory activities and specificities based on published research.

Kinase/ProcessEffect of this compoundCell Type/SystemConcentration/IC₅₀Reference
Syk Phosphorylation (FcεRI-mediated) InhibitionRBL-2H3 Mast Cells68% inhibition at 10 µM, 93% inhibition at 30 µM[4]
Mast Cell Degranulation InhibitionRat and Human Mast CellsIC₅₀ ≈ 10 µM[2][3]
TNF-α Production InhibitionRat and Human Mast CellsIC₅₀ = 10 µM[2][3]
Lyn Kinase Activity No InhibitionIn vitroNot specified[4][5]
FcεRI Phosphorylation No InhibitionMast CellsNot specified[4][5]
Syk Phosphorylation (BCR-mediated) No InhibitionHuman Peripheral B CellsUp to 100 µM[4]
ZAP-70 Phosphorylation (TCR-mediated) No InhibitionJurkat T CellsUp to 100 µM[1]

Experimental Protocols

Protocol 1: In Vitro Syk Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against purified Syk kinase.

Materials:

  • Recombinant active Syk kinase

  • Biotinylated peptide substrate for Syk

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound stock solution (in DMSO)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare Serial Dilutions of this compound: Prepare a series of dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Enzyme and Inhibitor Pre-incubation: In the assay plate, add 2.5 µL of the diluted this compound or vehicle control to each well. Add 2.5 µL of diluted Syk kinase to each well. Mix gently and incubate for 15-30 minutes at room temperature.

  • Initiate Kinase Reaction: Add 5 µL of a solution containing the biotinylated peptide substrate and ATP (at a concentration close to the Kₘ for Syk) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Stop Reaction and Detect ADP: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for Syk Phosphorylation by Western Blot

This protocol describes how to assess the effect of this compound on Syk phosphorylation in a mast cell line (e.g., RBL-2H3).

Materials:

  • RBL-2H3 cells

  • Cell culture medium (e.g., MEM with 20% FBS)

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Syk (Tyr525/526) and anti-total-Syk

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Cell Seeding and Sensitization: Seed RBL-2H3 cells in a 6-well plate and allow them to adhere overnight. Sensitize the cells by incubating with anti-DNP IgE (e.g., 0.5 µg/mL) for 16-24 hours.

  • Inhibitor Treatment: Pre-treat the sensitized cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.

  • Cell Stimulation: Stimulate the cells by adding DNP-BSA (e.g., 100 ng/mL) for 5-10 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Syk (Tyr525/526) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Syk to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Syk signal to the total Syk signal for each sample.

Troubleshooting Guide

// Nodes Start [label="Start:\nUnexpected Kinase Assay Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Issue_Inhibitor [label="Issue with this compound?", fillcolor="#FBBC05", fontcolor="#202124"]; Issue_Assay [label="Issue with Assay Conditions?", fillcolor="#FBBC05", fontcolor="#202124"]; Issue_Cellular [label="Issue with Cellular System?", fillcolor="#FBBC05", fontcolor="#202124"];

Solubility [label="Solubility/Precipitation", shape=parallelogram]; Purity [label="Purity/Degradation", shape=parallelogram]; Concentration [label="Incorrect Concentration", shape=parallelogram];

ATP_Conc [label="ATP Concentration", shape=parallelogram]; Enzyme_Activity [label="Enzyme Activity", shape=parallelogram]; Buffer_Components [label="Buffer Components", shape=parallelogram];

Cell_Health [label="Cell Health/Viability", shape=parallelogram]; Target_Expression [label="Syk Expression Levels", shape=parallelogram]; Stimulation [label="Suboptimal Stimulation", shape=parallelogram];

Solution_Solubility [label="Check solubility in assay buffer.\nUse fresh dilutions.\nConsider final DMSO concentration.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Solution_Purity [label="Verify purity with supplier CoA.\nStore properly to prevent degradation.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Solution_Concentration [label="Verify stock concentration.\nPerform serial dilutions carefully.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

Solution_ATP [label="Optimize ATP concentration (Km).\nHigh ATP can compete with inhibitor.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Solution_Enzyme [label="Use freshly thawed, active enzyme.\nTitrate enzyme concentration.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Solution_Buffer [label="Check pH and ionic strength.\nAvoid interfering substances.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

Solution_Cell_Health [label="Monitor cell morphology and viability.\nUse cells at optimal confluency.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Solution_Target_Expression [label="Confirm Syk expression by Western blot.\nUse a positive control cell line.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Solution_Stimulation [label="Optimize agonist concentration and time course.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Issue_Inhibitor; Start -> Issue_Assay; Start -> Issue_Cellular;

Issue_Inhibitor -> Solubility; Issue_Inhibitor -> Purity; Issue_Inhibitor -> Concentration;

Solubility -> Solution_Solubility [style=dashed]; Purity -> Solution_Purity [style=dashed]; Concentration -> Solution_Concentration [style=dashed];

Issue_Assay -> ATP_Conc; Issue_Assay -> Enzyme_Activity; Issue_Assay -> Buffer_Components;

ATP_Conc -> Solution_ATP [style=dashed]; Enzyme_Activity -> Solution_Enzyme [style=dashed]; Buffer_Components -> Solution_Buffer [style=dashed];

Issue_Cellular -> Cell_Health; Issue_Cellular -> Target_Expression; Issue_Cellular -> Stimulation;

Cell_Health -> Solution_Cell_Health [style=dashed]; Target_Expression -> Solution_Target_Expression [style=dashed]; Stimulation -> Solution_Stimulation [style=dashed]; }

Troubleshooting workflow for kinase assays.

Signaling Pathways and Workflows

FcERI_Syk_Signaling_Pathway cluster_membrane Cell Membrane FcERI FcεRI Lyn Lyn FcERI->Lyn Activates Syk Syk FcERI->Syk Recruits Lyn->FcERI Phosphorylates ITAMs Antigen Antigen IgE IgE Antigen->IgE Binds IgE->FcERI Cross-links Phospho_Syk p-Syk Syk->Phospho_Syk Autophosphorylation ER27319 ER-27319 maleate ER27319->Syk Inhibits Phosphorylation Downstream Downstream Signaling (PLCγ, etc.) Phospho_Syk->Downstream Activates Degranulation Degranulation & Mediator Release Downstream->Degranulation Leads to

FcεRI-Syk signaling pathway and inhibition by ER-27319.

Experimental_Workflow_Western_Blot Start Start: Seed & Sensitize Mast Cells Inhibitor_Treatment Treat with This compound Start->Inhibitor_Treatment Stimulation Stimulate with Antigen Inhibitor_Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Probing Antibody Probing (p-Syk, Total Syk) Transfer->Probing Detection Chemiluminescent Detection Probing->Detection Analysis Data Analysis Detection->Analysis

Workflow for cellular phospho-Syk Western blot analysis.

References

Technical Support Center: ER-27319 Maleate In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ER-27319 maleate (B1232345) for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is ER-27319 and what is its mechanism of action?

ER-27319 is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1] It functions by inhibiting the tyrosine phosphorylation of Syk, which is a critical step in the signaling cascade initiated by the engagement of the high-affinity IgE receptor (FcεRI) in mast cells.[1] By blocking Syk activation, ER-27319 effectively abrogates downstream events such as degranulation and the release of inflammatory mediators like histamine (B1213489) and tumor necrosis factor-alpha (TNF-α).[1]

Q2: What is the solubility of ER-27319 maleate?

This compound is soluble in water up to 75 mM and in DMSO up to 100 mM.

Q3: I am observing poor efficacy of this compound in my in vivo model. What are the potential causes?

Several factors could contribute to poor in vivo efficacy. These include suboptimal vehicle formulation leading to poor bioavailability, degradation of the compound, issues with the administration route, or the development of compensatory signaling pathways. Our troubleshooting guide below addresses these common issues in detail.

Q4: Are there any known stability issues with maleate salts of compounds for in vivo studies?

Yes, maleate salts of basic drugs can sometimes present stability challenges. For instance, in a tablet formulation, a maleate salt was observed to convert to its free base form, which then volatilized.[2][3] The stability of the salt form can be influenced by the microenvironmental pH.[2][3] It is crucial to ensure the pH of your formulation maintains the stability of the maleate salt.

Troubleshooting In Vivo Delivery of this compound

Issue 1: Compound Precipitation in Formulation

Problem: The this compound precipitates out of solution when preparing the formulation for in vivo administration.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor Solubility in the Chosen Vehicle While this compound is water-soluble, high concentrations or the presence of other excipients may reduce its solubility. Consider testing different biocompatible co-solvents. For the free base of ER-27319, formulations with DMSO, PEG300, and Tween-80 have been suggested.[1]
pH of the Formulation The solubility of maleate salts can be pH-dependent.[2][3] Ensure the pH of your vehicle is optimal for maintaining the solubility of this compound. Acidic conditions may be required to prevent conversion to the less soluble free base.[2][3]
Incorrect Order of Mixing When using co-solvents, the order of addition can be critical. For a formulation containing DMSO, PEG300, Tween-80, and saline, it is recommended to first dissolve the compound in DMSO, then add PEG300, followed by Tween-80, and finally the saline.[1]
Issue 2: Lack of Efficacy or Inconsistent Results

Problem: No significant biological effect is observed, or the results are highly variable between animals after administering this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Bioavailability The chosen vehicle may not be providing adequate absorption. For oral administration, consider vehicles that enhance solubility and absorption. For intraperitoneal or intravenous routes, ensure the compound remains in solution at physiological pH.
Compound Degradation The maleate salt may be unstable in the formulation or after administration. Prepare fresh formulations for each experiment and consider performing a stability study of this compound in your chosen vehicle. Lowering the microenvironmental pH of the formulation with an acid like citric acid has been shown to stabilize other maleate salts.[2][3]
Inadequate Dose The administered dose may be too low to achieve a therapeutic concentration at the target site. A dose-response study is recommended to determine the optimal dosage for your specific model.
Compensatory Signaling Pathways Inhibition of Syk may lead to the activation of alternative signaling pathways that can compensate for the loss of Syk activity. It may be necessary to probe for the activation of other kinases in your model system.

Experimental Protocols

Proposed In Vivo Formulation Protocols for ER-27319 (Free Base as a proxy): [1]

Protocol Components Preparation Steps Final Concentration
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline1. Dissolve ER-27319 in DMSO. 2. Add PEG300 and mix. 3. Add Tween-80 and mix. 4. Add Saline to the final volume.≥ 2.5 mg/mL
2 10% DMSO, 90% (20% SBE-β-CD in Saline)1. Dissolve ER-27319 in DMSO. 2. Add the SBE-β-CD in Saline solution.≥ 2.5 mg/mL

Note: These protocols were suggested for the free base of ER-27319. When working with the maleate salt, it is crucial to monitor the pH of the final formulation to ensure stability.

Signaling Pathway and Experimental Workflow Diagrams

ER_27319_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcεRI FcεRI Lyn Lyn FcεRI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates & Activates PLCg PLCγ Syk->PLCg Phosphorylates VAV VAV Syk->VAV Phosphorylates PI3K PI3K Syk->PI3K Phosphorylates Downstream Downstream Signaling (e.g., MAPK, NF-κB) PLCg->Downstream VAV->Downstream PI3K->Downstream Mediator_Release Mediator Release (Histamine, TNF-α) Downstream->Mediator_Release Antigen_IgE Antigen-IgE Complex Antigen_IgE->FcεRI Binds ER27319 This compound ER27319->Syk Inhibits Phosphorylation

Caption: this compound inhibits the FcεRI signaling pathway.

InVivo_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_eval Efficacy & PK/PD Evaluation cluster_troubleshoot Troubleshooting A Weigh this compound C Dissolve Compound in Vehicle (consider co-solvents & pH) A->C B Select & Prepare Vehicle B->C D Ensure Complete Dissolution (Vortex/Sonicate if needed) C->D K Precipitation? C->K G Administer Formulation D->G E Select Animal Model F Determine Dose & Route (e.g., oral, IP, IV) E->F F->G H Monitor for Therapeutic Effect G->H I Collect Samples for PK/PD (e.g., blood, tissue) G->I M Toxicity? G->M J Analyze Data H->J I->J L Inconsistent Results? J->L

Caption: Experimental workflow for in vivo delivery of this compound.

References

Long-term stability of ER-27319 maleate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of ER-27319 maleate (B1232345) in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the proper handling and storage of this compound for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for dissolving ER-27319 maleate?

A1: this compound is soluble in DMSO up to 100 mM and in water up to 75 mM.[1][2][3] For higher concentrations in aqueous solutions, warming the tube to 37°C and using an ultrasonic bath may aid dissolution.[1] It is recommended to prepare and use the solution on the same day.[1]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2:

  • Powder: The solid form should be desiccated and stored at +4°C for short-term storage (up to 2 years) or -20°C for long-term storage (up to 3 years).[2][3][4]

  • Stock Solutions: Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[4] It is generally recommended to prepare fresh solutions for use.[1] Before use, allow the vial to warm to room temperature for at least an hour before opening.[1]

Q3: Is this compound stable under normal laboratory conditions?

A3: this compound is generally stable under recommended storage conditions.[5][6] However, exposure to heat, moisture, strong acids/alkalis, and strong oxidizing/reducing agents should be avoided as this may lead to degradation.[5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation in stock solution upon thawing The concentration may be too high for the solvent at a lower temperature.Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. Consider preparing a more dilute stock solution for long-term storage.
Loss of biological activity in experiments The compound may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution from the powder. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Inconsistent experimental results This could be due to variability in the concentration of the active compound resulting from degradation.Perform a stability study under your specific experimental conditions (solvent, temperature, pH) to determine the usable lifetime of your solutions.

Long-Term Stability Data (Illustrative Example)

While specific long-term stability data for this compound is not extensively published, the following table represents an illustrative example of a stability study conducted over 28 days.

Solvent Concentration Storage Temperature Day 0 (% Purity) Day 7 (% Purity) Day 14 (% Purity) Day 28 (% Purity)
DMSO10 mM-20°C99.8%99.7%99.5%99.2%
DMSO10 mM4°C99.8%98.5%97.1%94.8%
PBS (pH 7.4)1 mM-20°C99.7%99.6%99.3%99.0%
PBS (pH 7.4)1 mM4°C99.7%97.2%95.0%91.5%

Note: This data is for illustrative purposes and should be confirmed by a user-specific stability study.

Experimental Protocols

Protocol for Assessing Long-Term Stability of this compound in Solution

This protocol outlines a method to determine the stability of this compound in a chosen solvent over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound powder
  • HPLC-grade solvent (e.g., DMSO, water, PBS)
  • HPLC system with a UV detector
  • C18 HPLC column
  • Mobile phase (e.g., acetonitrile (B52724) and phosphate (B84403) buffer, pH 3)[7]
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • Autosampler vials

2. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound powder. b. Dissolve the powder in the chosen solvent to prepare a stock solution of the desired concentration (e.g., 10 mM). c. Ensure complete dissolution, using sonication if necessary.

3. Stability Study Setup: a. Aliquot the stock solution into multiple autosampler vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature). b. Prepare a "Day 0" sample by immediately analyzing a fresh aliquot. c. Store the remaining aliquots at the designated temperatures.

4. HPLC Analysis: a. Set up the HPLC method. A C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3) at a flow rate of 1 mL/min and detection at 210 nm has been used for a similar maleate compound.[7] Method optimization may be required for this compound. b. At specified time points (e.g., Day 1, 3, 7, 14, 28), remove an aliquot from each storage condition. c. Allow the sample to reach room temperature before analysis. d. Inject the sample into the HPLC system. e. Record the chromatogram, noting the peak area of the parent compound and any new peaks that may indicate degradation products.

5. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the "Day 0" sample. b. The formula is: % Remaining = (Peak Area at Day X / Peak Area at Day 0) * 100. c. Plot the percentage remaining versus time for each storage condition to visualize the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot storage_neg20 Store at -20°C aliquot->storage_neg20 storage_4 Store at 4°C aliquot->storage_4 storage_rt Store at Room Temp aliquot->storage_rt day0 Analyze Day 0 aliquot->day0 dayX Analyze at Time Points (e.g., Day 1, 7, 14) storage_neg20->dayX storage_4->dayX storage_rt->dayX hplc HPLC Analysis day0->hplc dayX->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for assessing the long-term stability of this compound.

signaling_pathway cluster_cell Mast Cell FcERI FcεRI Syk Syk FcERI->Syk Activates PLCg PLC-γ Syk->PLCg Phosphorylates Downstream Downstream Signaling (IP3, DAG, Ca2+) PLCg->Downstream Degranulation Degranulation (Histamine, TNF-α release) Downstream->Degranulation ER27319 This compound ER27319->Syk Inhibits

Caption: this compound inhibits the Syk kinase signaling pathway in mast cells.

References

Technical Support Center: ER-27319 Maleate & Serum Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential impact of serum proteins on the activity of ER-27319 maleate (B1232345), a selective Spleen Tyrosine Kinase (Syk) inhibitor. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

ER-27319 maleate is a selective inhibitor of Syk kinase, which plays a crucial role in the signaling cascade initiated by the engagement of the high-affinity IgE receptor (FcεRI) in mast cells.[1][2][3] By inhibiting the tyrosine phosphorylation of Syk, ER-27319 abrogates downstream events such as degranulation and the release of inflammatory mediators like TNF-α and histamine.[1][2][4][5] The half-maximal inhibitory concentration (IC50) for TNF-α production has been reported to be 10 μM.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the general impact of serum proteins on the activity of small molecule inhibitors like this compound?

A1: Serum proteins, most notably albumin, can bind to small molecule drugs, thereby reducing the concentration of the free, active drug available to interact with its target.[6][7][8] This can lead to a decrease in the apparent potency of the inhibitor in in vitro assays containing serum or in in vivo settings. The extent of this effect depends on the binding affinity between the drug and the serum proteins.

Q2: My in vitro cellular assay with this compound shows a significantly lower potency (higher IC50) in the presence of fetal bovine serum (FBS) compared to serum-free conditions. Why is this happening?

A2: This is a common observation and is likely due to the binding of this compound to proteins within the FBS, such as bovine serum albumin (BSA). This binding reduces the free concentration of this compound available to enter the cells and inhibit Syk kinase. Consequently, a higher total concentration of the inhibitor is required to achieve the same level of inhibition as in a serum-free environment.

Q3: How can I determine if this compound binds to serum albumin?

A3: Several biophysical techniques can be used to investigate and quantify the interaction between this compound and serum albumin.[10][11] Common methods include:

  • Fluorescence Spectroscopy: This technique can be used to measure the quenching of intrinsic tryptophan fluorescence of albumin upon binding of a ligand.[12]

  • Equilibrium Dialysis: This is a classic method to determine the free and bound concentrations of a drug in the presence of a protein.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[11]

  • Surface Plasmon Resonance (SPR): SPR can be used to study the kinetics of binding and dissociation in real-time.

Q4: If this compound binds to serum albumin, how does this affect the interpretation of my in vivo experimental results?

A4: The binding of this compound to serum albumin in vivo will influence its pharmacokinetic profile, including its distribution, metabolism, and excretion.[7] A high degree of plasma protein binding can lead to a longer half-life and a lower volume of distribution. It is the unbound fraction of the drug that is generally considered to be pharmacologically active. Therefore, understanding the extent of protein binding is crucial for correlating in vitro potency with in vivo efficacy and for designing appropriate dosing regimens.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent IC50 values for this compound in cellular assays. Variation in serum concentration or lot-to-lot variability in serum composition.Standardize the serum concentration and lot used across all experiments. If possible, perform a head-to-head comparison of different serum lots to assess their impact on the IC50. Consider using a serum-free or reduced-serum medium if the assay permits.
This compound activity is significantly lower than expected in an assay containing serum. High affinity binding of this compound to serum proteins, reducing the free drug concentration.Quantify the binding of this compound to serum albumin using one of the methods described in FAQ 3. This will help you to calculate the free concentration of the drug and better correlate it with the observed activity.
Precipitation of this compound is observed when preparing stock solutions in media containing serum. The drug may have limited solubility in the presence of high protein concentrations, or the protein may be "salting out" the compound.Prepare high-concentration stock solutions of this compound in a suitable solvent like DMSO. Then, perform a serial dilution in the assay medium, ensuring that the final solvent concentration is low and does not affect the cells or the assay.
Difficulty in reproducing in vivo efficacy data based on in vitro IC50 values obtained in serum-free conditions. The in vitro serum-free IC50 does not account for the effect of plasma protein binding in vivo.Determine the fraction of this compound bound to plasma proteins from the relevant species. Use this information to estimate the free drug concentration in vivo and compare it to the in vitro IC50 obtained in the presence of a corresponding concentration of serum albumin.

Experimental Protocols

Protocol 1: Determination of this compound Binding to Human Serum Albumin (HSA) using Fluorescence Spectroscopy

This protocol is based on the principle of quenching of the intrinsic fluorescence of tryptophan residues in HSA upon ligand binding.[12]

Materials:

  • This compound

  • Human Serum Albumin (HSA), fatty acid-free

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-purity DMSO

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mg/mL (approximately 15 µM) stock solution of HSA in PBS.

    • Prepare a working solution of HSA at 2 µM in PBS.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the fluorometer to 295 nm (to selectively excite tryptophan residues) and the emission wavelength range to 300-450 nm.

    • Record the fluorescence spectrum of the 2 µM HSA solution.

    • Titrate small aliquots of the this compound stock solution into the HSA solution. After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the fluorescence spectrum.

    • The final concentration of DMSO should not exceed 1% to avoid solvent effects.

    • Correct the fluorescence intensity for the inner filter effect if necessary.

  • Data Analysis:

    • Analyze the quenching of HSA fluorescence to determine the binding constant (Ka) and the number of binding sites (n) using the Stern-Volmer and Scatchard equations.

Visualizations

Signaling Pathway of this compound Inhibition

ER27319_Syk_Inhibition_Pathway cluster_cell Mast Cell FceRI FcεRI Syk Syk FceRI->Syk Engagement PLCg PLCγ Syk->PLCg Phosphorylation IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Degranulation Degranulation (Histamine, TNF-α release) Ca_PKC->Degranulation ER27319 This compound ER27319->Syk Inhibition of Phosphorylation

Caption: FcεRI-mediated signaling pathway and the inhibitory action of this compound on Syk phosphorylation in mast cells.

Experimental Workflow for Investigating Serum Protein Impact

Serum_Protein_Impact_Workflow cluster_workflow Experimental Workflow start Hypothesis: Serum proteins affect ER-27319 activity in_vitro_assay In Vitro Cellular Assay (with and without serum) start->in_vitro_assay compare_ic50 Compare IC₅₀ values in_vitro_assay->compare_ic50 binding_assay Biophysical Binding Assay (e.g., Fluorescence Spectroscopy) compare_ic50->binding_assay IC₅₀ differs end Conclusion on Serum Protein Impact compare_ic50->end No difference quantify_binding Quantify Binding Affinity (Ka, Kd) binding_assay->quantify_binding in_vivo_correlation Correlate with In Vivo Data quantify_binding->in_vivo_correlation in_vivo_correlation->end

Caption: A logical workflow for investigating the impact of serum proteins on the activity of this compound.

Logical Relationship of Drug-Protein Binding

Drug_Protein_Binding_Logic cluster_binding Drug-Protein Interaction Total_Drug Total ER-27319 Free_Drug Free (Active) ER-27319 Total_Drug->Free_Drug Bound_Drug Protein-Bound ER-27319 Total_Drug->Bound_Drug Free_Drug->Bound_Drug Target_Interaction Inhibition of Syk Free_Drug->Target_Interaction Serum_Protein Serum Protein (e.g., Albumin) Bound_Drug->Serum_Protein

Caption: The equilibrium between free and protein-bound this compound and its effect on target engagement.

References

Technical Support Center: Troubleshooting Cell Line Resistance to ER-27319 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell line resistance to ER-27319 maleate (B1232345) treatment. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ER-27319 maleate?

This compound is a selective inhibitor of Spleen tyrosine kinase (Syk).[1][2][3][4] It functions by specifically inhibiting the tyrosine phosphorylation of Syk that occurs after the engagement of the high-affinity IgE receptor, FcεRI, in mast cells.[5][6][7] This inhibition blocks the downstream signaling cascade, leading to the abrogation of allergic and inflammatory responses such as degranulation (release of histamine (B1213489) and arachidonic acid) and the production of cytokines like TNF-α.[1][2][4][5][6] The reported IC50 value for the inhibition of TNF-α production in mast cells is 10 μM.[1][2][4]

Q2: My cell line has developed resistance to this compound. What are the potential mechanisms?

  • Target Alteration: Mutations in the SYK gene could alter the drug-binding site, reducing the affinity of this compound for the Syk protein.

  • Target Overexpression: Increased expression of Syk protein may require higher concentrations of the inhibitor to achieve the same level of inhibition.

  • Bypass Signaling Pathway Activation: Cells may activate alternative signaling pathways that bypass the requirement for Syk to elicit downstream responses.

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove this compound from the cell, lowering its intracellular concentration.

  • Drug Metabolism: Cells might enhance the metabolic breakdown of this compound into inactive forms.

Q3: How can I confirm if my cell line is resistant to this compound?

Resistance can be confirmed by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line and comparing it to the IC50 of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guides

Issue 1: Increased IC50 of this compound Observed

If you observe a significant rightward shift in the dose-response curve and a higher IC50 value for this compound in your long-term treated cell line compared to the parental line, it is indicative of acquired resistance.

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response assay (e.g., cell viability, inhibition of degranulation, or TNF-α production) to accurately determine and compare the IC50 values between the suspected resistant and parental cell lines.

  • Analyze Syk Expression: Use Western blotting to compare the total Syk protein levels between the sensitive and resistant cell lines. A significant increase in Syk expression in the resistant line could be the cause.

  • Sequence the SYK Gene: Isolate RNA from both cell lines, reverse transcribe to cDNA, and sequence the coding region of the SYK gene to identify any potential mutations in the resistant cell line that might affect drug binding.

  • Assess Syk Phosphorylation: Treat both sensitive and resistant cells with an activating stimulus (e.g., antigen for mast cells) in the presence and absence of this compound. Analyze the phosphorylation status of Syk (p-Syk) by Western blotting. In resistant cells, you may observe persistent Syk phosphorylation even in the presence of the inhibitor.

Issue 2: Downstream Signaling is Active Despite Syk Inhibition

You may find that even though this compound is present and potentially inhibiting Syk phosphorylation, downstream events like cell proliferation or cytokine release are still occurring.

Troubleshooting Steps:

  • Investigate Bypass Pathways: Examine the activation status of other kinases or signaling pathways that could compensate for the loss of Syk activity. For example, check the phosphorylation status of key proteins in parallel pathways like the PI3K/Akt or MAPK/ERK pathways.

  • Perform a Phospho-Kinase Array: To get a broader view of potential bypass mechanisms, use a phospho-kinase array to simultaneously assess the phosphorylation status of a wide range of cellular kinases in sensitive versus resistant cells treated with this compound.

  • Inhibitor Combination Studies: If a bypass pathway is identified, test if a combination of this compound and an inhibitor of the bypass pathway can restore sensitivity.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineTreatmentIC50 (TNF-α Inhibition)Fold Resistance
Parental Mast Cell LineNone (Sensitive)10 µM1
Resistant Mast Cell LineContinuous ER-27319100 µM10

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line
  • Initial Culture: Start with a parental cell line known to be sensitive to this compound.

  • Dose Escalation: Culture the cells in the continuous presence of this compound, starting with a low concentration (e.g., the IC20).

  • Gradual Increase: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium.

  • Selection: Continue this process of dose escalation over several months. The surviving cell population will be enriched for resistant cells.

  • Characterization: Periodically assess the IC50 of the cell population to monitor the development of resistance.

  • Clonal Isolation: Once a significantly resistant population is established, you may perform single-cell cloning to isolate and expand clonal resistant cell lines.

Protocol 2: Western Blot Analysis of Syk Expression and Phosphorylation
  • Cell Lysis: Lyse the sensitive and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Syk, phospho-Syk (e.g., p-Syk Y525/526), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to compare protein levels.

Visualizations

ER_27319_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE IgE FceRI FcεRI IgE->FceRI Lyn Lyn FceRI->Lyn Syk Syk FceRI->Syk Recruitment & Activation Antigen Antigen Antigen->FceRI Cross-linking Lyn->FceRI PLCg1 PLCγ1 Syk->PLCg1 Phosphorylation TNFa TNF-α Production Syk->TNFa PKC PKC PLCg1->PKC Activation Degranulation Degranulation (Histamine Release) PKC->Degranulation ER27319 This compound ER27319->Syk Inhibition of Phosphorylation

Caption: FcεRI-Syk signaling pathway and the inhibitory action of this compound.

Resistance_Workflow cluster_characterization Mechanism Analysis start Start with Sensitive Cell Line culture Continuous Culture with Increasing [ER-27319] start->culture monitor Monitor Cell Viability and Proliferation culture->monitor ic50 Periodically Determine IC50 Value monitor->ic50 ic50->culture Continue if not resistant resistant_pop Establish Resistant Population (High IC50) ic50->resistant_pop If IC50 is high characterize Characterize Resistance Mechanisms resistant_pop->characterize end Resistant Cell Line Established characterize->end western Western Blot (Syk expression/phosphorylation) characterize->western sequencing SYK Gene Sequencing characterize->sequencing bypass Bypass Pathway Analysis (e.g., Phospho-Kinase Array) characterize->bypass

Caption: Experimental workflow for generating and characterizing this compound resistant cell lines.

Bypass_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Activation (e.g., Antigen) Syk Syk Receptor->Syk Canonical Pathway BypassKinase Bypass Kinase (e.g., PI3K, Ras) Receptor->BypassKinase Upregulated in Resistant Cells CellResponse Cellular Response (e.g., Survival, Proliferation) Syk->CellResponse Blocked by ER-27319 ER27319 This compound ER27319->Syk Downstream Downstream Effector (e.g., Akt, ERK) BypassKinase->Downstream Downstream->CellResponse

Caption: Hypothetical bypass signaling as a mechanism for this compound resistance.

References

Avoiding ER-27319 maleate degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of ER-27319 maleate (B1232345) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing solid ER-27319 maleate?

A1: Solid this compound should be stored in a cool, dry, and dark environment to prevent degradation. Several suppliers recommend desiccating at +4°C for short-term storage and -20°C for long-term storage.[1][2] Always refer to the manufacturer's specific recommendations provided with your product.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in both water and DMSO.[1] It is recommended to prepare stock solutions fresh on the day of the experiment to minimize degradation.[3] If a stock solution must be stored, it is advisable to aliquot it into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What are the common solvents for dissolving this compound?

A3: The most common solvents are high-purity DMSO for initial stock solutions and aqueous buffers for final working concentrations. This compound is soluble up to 100 mM in DMSO and 75 mM in water.[1]

Q4: Is this compound sensitive to light?

Q5: Can the pH of my experimental buffer affect the stability of this compound?

A5: Yes, the pH of aqueous solutions can significantly impact the stability of compounds containing ester or amide functionalities, or other pH-sensitive groups. Although specific data for this compound is limited, it is a good practice to use buffers within a neutral pH range (pH 6-8) unless your experimental design requires otherwise. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If using a previously frozen stock, perform a quality control check (e.g., HPLC) to assess its integrity. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Precipitate forms in the experimental medium. Poor solubility or compound crashing out of solution.Ensure the final concentration of the solvent (e.g., DMSO) in your aqueous experimental medium is low enough to maintain solubility. A final DMSO concentration of less than 0.5% is generally recommended for cell-based assays. If solubility issues persist, consider using a different solvent system or employing sonication to aid dissolution.
Loss of compound activity over the course of a long experiment. Gradual degradation in the experimental medium.For long-term experiments, consider replenishing the compound at regular intervals. Minimize exposure of the experimental setup to light and maintain a stable temperature.
Batch-to-batch variability in experimental outcomes. Differences in the purity or stability of different lots of this compound.Always record the lot number of the compound used. If you suspect batch-to-batch variability, contact the supplier for a certificate of analysis and consider performing an internal quality control check on the new batch before use.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 396.44 g/mol ), add 252.2 µL of DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.

  • Storage: If not for immediate use, aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

General Protocol for Cell-Based Assays
  • Cell Seeding: Seed cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw a single-use aliquot of the this compound DMSO stock solution. Prepare the final working concentrations by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that is toxic to the cells (typically <0.5%).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound.

  • Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2), protecting the plate from light.

  • Analysis: Proceed with the downstream analysis as required by your experimental design (e.g., cell viability assay, protein extraction for western blotting, etc.).

Visualizations

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment storage Store Solid (Desiccated, -20°C) weigh Weigh Compound storage->weigh Equilibrate to RT dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve aliquot Aliquot & Store (-20°C/-80°C) dissolve->aliquot For Future Use dilute Prepare Working Solution (in Culture Medium) dissolve->dilute For Immediate Use aliquot->dilute Thaw Single Aliquot treat Treat Cells dilute->treat incubate Incubate (Protect from Light) treat->incubate analyze Analyze Results incubate->analyze

Caption: A typical experimental workflow for using this compound.

troubleshooting_logic Troubleshooting Inconsistent Results cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results? degradation Compound Degradation start->degradation solubility Solubility Issues start->solubility batch_var Batch Variability start->batch_var fresh_stock Use Fresh Stock degradation->fresh_stock check_dmso Check Final DMSO % solubility->check_dmso contact_supplier Contact Supplier batch_var->contact_supplier

Caption: A logic diagram for troubleshooting inconsistent experimental outcomes.

signaling_pathway Simplified Fc-epsilon-RI Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol fceri FcεRI lyn Lyn fceri->lyn syk Syk lyn->syk Phosphorylation plc PLCγ syk->plc Activation degranulation Degranulation (e.g., Histamine Release) plc->degranulation er27319 This compound er27319->syk Inhibits

Caption: Inhibition of the FcεRI signaling pathway by this compound.

References

Validation & Comparative

A Comparative Guide to the Selectivity of ER-27319 Maleate Against Other Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ER-27319 maleate (B1232345), a selective Spleen Tyrosine Kinase (Syk) inhibitor, with other relevant tyrosine kinases. The information presented herein is compiled from publicly available research and is intended to assist researchers in evaluating the suitability of ER-27319 maleate for their studies.

Introduction

This compound is an acridone-related compound that has been identified as a potent and selective inhibitor of Syk.[1][2] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[3] Notably, it is a key mediator in the high-affinity IgE receptor (FcεRI) signaling cascade in mast cells, which, upon activation, leads to the release of inflammatory mediators.[4] Consequently, inhibitors of Syk, such as ER-27319, are valuable tools for studying and potentially treating allergic and inflammatory diseases.[3][4]

A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to ambiguous experimental results and potential toxicity.[5][6] This guide focuses on the selectivity profile of this compound, presenting available data on its activity against other tyrosine kinases.

Quantitative Selectivity Profile of this compound

While a comprehensive screening of this compound against a broad panel of tyrosine kinases is not publicly available, existing studies provide key insights into its selectivity. The following table summarizes the known inhibitory activities of this compound against Syk and other closely related or functionally relevant tyrosine kinases.

Kinase TargetAssay TypeThis compound ConcentrationObserved EffectReference
Syk Inhibition of TNF-α production (downstream cellular event) in mast cells10 µMIC50[1]
Syk Inhibition of tyrosine phosphorylation in RBL-2H3 cells10 µM57-68% inhibition[1][7]
30 µM87-93% inhibition[1][7]
ZAP-70 Tyrosine phosphorylation in Jurkat T cellsUp to 100 µMNo inhibition[1][2]
Lyn In vitro kinase assayNot specifiedNo inhibition of kinase activity[2]

Note: The IC50 value for TNF-α production represents a functional cellular outcome of Syk inhibition. The percentage inhibition of Syk phosphorylation provides a more direct measure of the inhibitor's effect on the kinase itself.

Signaling Pathway Context

ER-27319 exerts its effects by inhibiting Syk within the FcεRI signaling pathway in mast cells. Understanding this pathway is crucial for interpreting the functional consequences of Syk inhibition.

FceRI_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE Cross-linking FceRI FceRI IgE->FceRI Binds to Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates Lyn->FceRI Phosphorylates ITAMs PLCg PLCg Syk->PLCg Phosphorylates & Activates ER-27319 ER-27319 ER-27319->Syk Inhibits IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Degranulation Degranulation Ca_PKC->Degranulation Cytokine_Production Cytokine Production (e.g., TNF-α) Ca_PKC->Cytokine_Production

Caption: FcεRI Signaling Pathway and the Point of Inhibition by ER-27319.

Experimental Protocols

The selectivity of ER-27319 has been determined through various biochemical and cell-based assays. Below are detailed methodologies representative of those used in the cited studies.

1. In Vitro Syk Phosphorylation Assay

  • Objective: To determine the direct inhibitory effect of ER-27319 on Syk kinase activity.

  • Methodology:

    • Recombinant Syk protein is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.

    • This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

    • The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays measuring the incorporation of 32P-ATP or 33P-ATP into the substrate, or through luminescence-based assays like ADP-Glo™, which measures ADP production.[8]

    • The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to a vehicle control.

2. Cell-Based Syk Phosphorylation Assay (Western Blot)

  • Objective: To assess the ability of ER-27319 to inhibit Syk phosphorylation within a cellular context.

  • Methodology:

    • A suitable cell line, such as rat basophilic leukemia (RBL-2H3) cells, which endogenously express the components of the FcεRI pathway, is cultured.

    • Cells are pre-incubated with varying concentrations of this compound for a specified duration.

    • Syk signaling is stimulated, for example, by cross-linking FcεRI with an antigen.

    • Cells are lysed, and total protein is extracted.

    • Syk is immunoprecipitated from the cell lysates using an anti-Syk antibody.

    • The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with an anti-phosphotyrosine antibody to detect phosphorylated Syk, followed by stripping and re-probing with an anti-Syk antibody to determine total Syk levels.

    • The band intensities are quantified to determine the extent of inhibition of Syk phosphorylation.

3. ZAP-70 Phosphorylation Assay in Jurkat T Cells

  • Objective: To evaluate the selectivity of ER-27319 against the closely related tyrosine kinase ZAP-70.

  • Methodology:

    • Jurkat T cells, which express ZAP-70, are used.

    • Cells are pre-treated with this compound.

    • ZAP-70 signaling is activated, typically by stimulating the T-cell receptor (TCR) with an anti-CD3 antibody.

    • Cell lysis, immunoprecipitation of ZAP-70, and Western blotting are performed as described for the Syk phosphorylation assay, using antibodies specific for ZAP-70 and phosphotyrosine.

Experimental Workflow for Kinase Selectivity Profiling

While a specific, comprehensive kinase profiling workflow for ER-27319 is not available, the following diagram illustrates a general workflow for assessing the selectivity of a kinase inhibitor.

Kinase_Selectivity_Workflow Compound_of_Interest This compound Primary_Screen Primary Screen (Single High Concentration) Compound_of_Interest->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Kinase_Panel Broad Kinase Panel (e.g., >400 kinases) Kinase_Panel->Primary_Screen Dose_Response Dose-Response Assays (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Profile Quantitative Selectivity Profile Dose_Response->Selectivity_Profile Data_Analysis Data Analysis & Visualization (e.g., Kinome Map) Selectivity_Profile->Data_Analysis

Caption: General Workflow for Kinase Inhibitor Selectivity Profiling.

Conclusion

The available data indicates that this compound is a selective inhibitor of Spleen Tyrosine Kinase.[1][2] It effectively inhibits Syk phosphorylation and downstream cellular responses in mast cells with an IC50 of 10 µM for TNF-α production.[1] Importantly, it does not appear to inhibit the closely related kinase ZAP-70 or the Src family kinase Lyn at concentrations up to 100 µM, highlighting its specificity.[1][2]

For researchers investigating the role of Syk in cellular signaling, particularly in the context of allergic and inflammatory responses, this compound represents a valuable tool. However, the lack of a publicly available, comprehensive kinase selectivity profile means that potential off-target effects against a wider range of kinases cannot be definitively ruled out. Therefore, as with any kinase inhibitor, it is recommended to use it in conjunction with other experimental approaches, such as genetic knockdown of the target, to validate findings. Further studies to profile ER-27319 against a broad kinase panel would be highly beneficial to the research community.

References

Validating ER-27319 Maleate Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ER-27319 maleate (B1232345), a selective Spleen Tyrosine Kinase (Syk) inhibitor, with other commercially available alternatives for validating target engagement in a cellular context. We present supporting experimental data from existing literature and provide detailed protocols for key validation experiments.

Introduction to ER-27319 Maleate and its Target: Syk Kinase

This compound is a selective inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase crucial for signaling downstream of various immunoreceptors, including the high-affinity IgE receptor (FcεRI) in mast cells. Upon engagement of FcεRI by an antigen-IgE complex, Syk is activated, leading to the tyrosine phosphorylation of downstream targets and subsequent cellular responses such as degranulation and cytokine production (e.g., TNF-α). This compound exerts its inhibitory effect by blocking this Syk phosphorylation, thereby abrogating the downstream inflammatory cascade.

dot

Syk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcεRI FcεRI Syk Syk FcεRI->Syk Recruits & Activates Antigen_IgE Antigen-IgE Complex Antigen_IgE->FcεRI Binds to pSyk Syk (Phosphorylated) Syk->pSyk Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., PLCγ, MAPK) pSyk->Downstream_Signaling Activates Degranulation_Cytokine_Release Degranulation & Cytokine Release Downstream_Signaling->Degranulation_Cytokine_Release Leads to ER_27319 This compound ER_27319->Syk Inhibits Phosphorylation

Caption: Syk signaling pathway initiated by FcεRI engagement and inhibited by this compound.

Comparison with Alternative Syk Inhibitors

For a comprehensive evaluation of this compound's performance, we compare it with two other well-characterized, commercially available Syk inhibitors: Fostamatinib (the prodrug of R406) and Piceatannol.

InhibitorMechanism of ActionReported Cellular IC50Key Features
This compound Selective Syk kinase inhibitor, blocks FcεRI-mediated Syk phosphorylation.~10 µM for TNF-α production in mast cells.Well-documented inhibitor of mast cell degranulation.
Fostamatinib (R406) Active metabolite R406 is a competitive inhibitor of ATP binding to the Syk catalytic domain.41 nM (in vitro kinase assay); potent inhibition of B-cell receptor signaling in the nanomolar range in cellular assays.Orally bioavailable prodrug, FDA-approved for chronic immune thrombocytopenia.
Piceatannol Natural stilbenoid, known Syk inhibitor.18-50 µM for inhibition of DLBCL cell line growth.Also inhibits other kinases and cellular processes.

Note: The provided IC50 values are from different studies and experimental conditions. For a direct and accurate comparison, it is recommended to evaluate these inhibitors head-to-head in the same experimental setup as detailed in the protocols below.

Experimental Protocols for Validating Target Engagement

To objectively assess and compare the cellular target engagement of this compound and its alternatives, we provide the following detailed experimental protocols.

dot

Experimental_Workflow Cell_Culture Cell Culture (e.g., RBL-2H3 mast cells) Inhibitor_Treatment Inhibitor Treatment (ER-27319, Fostamatinib, Piceatannol) Cell_Culture->Inhibitor_Treatment Target_Engagement_Assays Target Engagement Assays Inhibitor_Treatment->Target_Engagement_Assays CETSA Cellular Thermal Shift Assay (CETSA) (Direct Binding) Target_Engagement_Assays->CETSA Western_Blot Western Blot (pSyk Inhibition) Target_Engagement_Assays->Western_Blot In_Cell_Kinase_Assay In-Cell Kinase Assay (Functional Inhibition) Target_Engagement_Assays->In_Cell_Kinase_Assay Data_Analysis Data Analysis & Comparison (IC50 Determination) CETSA->Data_Analysis Western_Blot->Data_Analysis In_Cell_Kinase_Assay->Data_Analysis

Caption: Experimental workflow for comparing Syk inhibitors.

Western Blot for Phospho-Syk (pSyk) Inhibition

This protocol determines the inhibitor's ability to block the phosphorylation of Syk in response to cellular activation.

Cell Line: RBL-2H3 (rat basophilic leukemia) cells are a commonly used model for mast cell degranulation studies.

Materials:

  • RBL-2H3 cells

  • Complete cell culture medium (e.g., MEM with 20% FBS, 1% Pen/Strep)

  • DNP-specific IgE antibody

  • DNP-BSA antigen

  • This compound, Fostamatinib, Piceatannol

  • DMSO (vehicle control)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-Syk (Tyr525/526), Rabbit anti-Syk (total)

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL detection reagent

Protocol:

  • Cell Seeding: Seed RBL-2H3 cells in 6-well plates and grow to 80-90% confluency.

  • Sensitization: Sensitize cells with DNP-specific IgE (e.g., 0.5 µg/mL) overnight.

  • Inhibitor Treatment: Pre-incubate cells with various concentrations of this compound, Fostamatinib, Piceatannol, or DMSO for 1-2 hours.

  • Stimulation: Stimulate the cells with DNP-BSA (e.g., 100 ng/mL) for 5-10 minutes at 37°C.

  • Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash with ice-cold PBS. Lyse the cells with 100-200 µL of ice-cold lysis buffer per well.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against pSyk overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent.

    • Strip the membrane and re-probe for total Syk as a loading control.

  • Data Analysis: Quantify band intensities and calculate the ratio of pSyk to total Syk. Plot the percentage of inhibition against inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • RBL-2H3 cells

  • This compound, Fostamatinib, Piceatannol

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • Western blot reagents (as described above)

Protocol:

  • Cell Treatment: Treat RBL-2H3 cells in suspension with a high concentration of each inhibitor or DMSO for 1 hour at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation and Western Blot: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble Syk by Western blot as described in the previous protocol.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble Syk against the temperature for each treatment. A shift in the melting curve to a higher temperature in the presence of an inhibitor indicates target stabilization and binding.

    • Isothermal Dose-Response: To determine the potency of binding, treat cells with a range of inhibitor concentrations and heat all samples at a single, optimized temperature (from the melt curve). Plot the amount of soluble Syk against the inhibitor concentration to determine the EC50 for target engagement.

In-Cell Kinase Assay

This assay measures the functional inhibition of Syk kinase activity within intact cells using a subtrate-based reporter.

Materials:

  • RBL-2H3 cells

  • Syk-specific peptide biosensor (e.g., SAStide)

  • This compound, Fostamatinib, Piceatannol

  • Cell stimulation reagents (DNP-IgE and DNP-BSA)

  • Reagents for cell lysis and detection of phosphorylated biosensor (e.g., ELISA-based detection with an anti-phosphotyrosine antibody).

Protocol:

  • Cell Treatment: Incubate RBL-2H3 cells with the Syk peptide biosensor to allow for cell penetration.

  • Inhibitor Incubation: Treat the cells with a dose-range of each Syk inhibitor.

  • Cell Stimulation: Stimulate the cells with DNP-BSA to activate Syk kinase.

  • Lysis and Detection: Lyse the cells and quantify the amount of phosphorylated biosensor using an appropriate detection method (e.g., ELISA).

  • Data Analysis: Plot the level of biosensor phosphorylation against the inhibitor concentration to determine the IC50 for functional Syk inhibition in the cellular environment.

Conclusion

This guide provides a framework for the objective comparison of this compound with other Syk inhibitors. By employing the detailed protocols for Western blotting, CETSA, and in-cell kinase assays, researchers can generate robust and comparable data to validate target engagement and determine the relative potency of these compounds in a cellular context. This information is critical for making informed decisions in drug discovery and development projects targeting Syk kinase.

ER-27319 maleate compared to other commercially available Syk inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of spleen tyrosine kinase (Syk) inhibitors, understanding the comparative performance of available compounds is paramount. This guide provides an objective comparison of ER-27319 maleate (B1232345), an early and selective Syk inhibitor, with other commercially available Syk inhibitors, including Fostamatinib (the prodrug of R406), Entospletinib, Lanraplenib, and Cevidoplenib. This analysis is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Introduction to Syk and Its Inhibition

Spleen tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1] Its central role in the activation of a multitude of immune cells, such as B cells, mast cells, macrophages, and neutrophils, has established it as a critical therapeutic target for a range of autoimmune diseases, inflammatory disorders, and hematological malignancies.[] Inhibition of Syk can modulate these signaling pathways, offering a therapeutic strategy for various pathological conditions.

ER-27319 is an acridone-based compound identified as a potent and selective inhibitor of Syk.[3] It has been shown to inhibit the release of antigen-induced allergic mediators from mast cells, highlighting its potential in studying and possibly treating allergic diseases.[3]

Comparative Analysis of Syk Inhibitors

A direct head-to-head comparison of ER-27319 maleate with more recent Syk inhibitors under identical experimental conditions is challenging due to the limited publicly available data for this older research compound. However, by compiling data from various sources, we can provide a comparative overview of their biochemical potency and cellular activity.

Data Presentation: Biochemical Potency and Cellular Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the available IC50 values for this compound and other commercially available Syk inhibitors. It is important to note that these values are collated from different studies and a direct comparison should be made with caution.

Inhibitor Syk IC50 (nM) Assay Type Reference
This compound ~10,000 (cellular)Mast Cell Degranulation
Fostamatinib (R406) 41Biochemical[4]
Entospletinib 7.7Biochemical[4]
Lanraplenib 9.5Biochemical[4]
Cevidoplenib (SKI-O-592) 6.2Biochemical[5]
Table 1: Comparison of In Vitro Potency (IC50) of Selected Syk Inhibitors. Lower values indicate higher potency.

Kinase Selectivity

Inhibitor Key Off-Target Kinase(s) and IC50 (nM) Reference
Fostamatinib (R406) FLT3 (<50), Lck (37), Lyn (63)[4]
Entospletinib >13-fold selectivity over other kinases
Lanraplenib JAK2 (120)
Cevidoplenib (SKI-O-592) RET (412), KDR (687), Pyk2 (709)[5]
Table 2: Kinase Selectivity Profile of Commercially Available Syk Inhibitors.

Signaling Pathways and Experimental Workflows

Syk Signaling Pathway in Mast Cells

Syk plays a pivotal role in FcεRI-mediated signaling in mast cells, leading to degranulation and the release of inflammatory mediators. The following diagram illustrates this pathway and the point of inhibition by Syk inhibitors.

Syk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen_IgE Antigen-IgE Complex FceRI FcεRI Antigen_IgE->FceRI Cross-linking Lyn Lyn FceRI->Lyn Activation Syk_inactive Syk (Inactive) FceRI->Syk_inactive Recruitment Lyn->FceRI ITAM Phosphorylation Syk_active Syk (Active) Syk_inactive->Syk_active Phosphorylation PLCg PLCγ Syk_active->PLCg Phosphorylation PIP2 PIP2 PLCg->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca_release->Downstream Degranulation Degranulation (Histamine Release) Downstream->Degranulation Cytokine_Production Cytokine Production Downstream->Cytokine_Production Syk_Inhibitor Syk Inhibitor (e.g., ER-27319) Syk_Inhibitor->Syk_active Inhibition

Syk Signaling in Mast Cell Activation

Experimental Workflow: In Vitro Kinase Assay

To determine the biochemical potency of a Syk inhibitor, an in vitro kinase assay is a standard method. The following diagram outlines a typical workflow.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Syk Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Add_Enzyme_Inhibitor Incubate Syk Enzyme with Inhibitor Serial_Dilution->Add_Enzyme_Inhibitor Initiate_Reaction Initiate Kinase Reaction with ATP/Substrate Add_Enzyme_Inhibitor->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Detect Signal (e.g., ADP-Glo™) Incubate->Stop_Reaction Measure_Signal Measure Luminescence/Fluorescence Stop_Reaction->Measure_Signal Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Measure_Signal->Data_Analysis End End Data_Analysis->End

Workflow for In Vitro Syk Kinase Assay

Experimental Protocols

1. In Vitro Syk Kinase Inhibition Assay (Luminescence-based)

This protocol is designed to determine the IC50 value of a Syk inhibitor against recombinant Syk kinase by measuring ADP production.

  • Materials:

    • Recombinant human Syk enzyme

    • Syk inhibitor (e.g., this compound)

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

    • ATP

    • Syk substrate (e.g., poly(Glu, Tyr) 4:1)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare a stock solution of the Syk inhibitor in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

    • In a 384-well plate, add 1 µL of each inhibitor dilution or vehicle (DMSO) control.

    • Add 2 µL of diluted Syk enzyme to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a mixture of Syk substrate and ATP.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and measure the luminescence.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable software.

2. Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay evaluates the ability of a Syk inhibitor to prevent the degranulation of mast cells in response to an allergic stimulus.

  • Materials:

    • RBL-2H3 cells (rat basophilic leukemia cell line)

    • Anti-DNP IgE

    • DNP-HSA (antigen)

    • Syk inhibitor (e.g., this compound)

    • Tyrode's buffer

    • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed RBL-2H3 cells in a 96-well plate and culture overnight.

    • Sensitize the cells by incubating with anti-DNP IgE for 24 hours.

    • Wash the cells with Tyrode's buffer and pre-incubate with various concentrations of the Syk inhibitor or vehicle for 1 hour at 37°C.

    • Stimulate the cells by adding DNP-HSA and incubate for 30 minutes at 37°C.

    • Collect the supernatant.

    • To a new plate, add a sample of the supernatant and the pNAG substrate.

    • Incubate for 1-2 hours at 37°C.

    • Stop the reaction and read the absorbance at 405 nm.

    • Calculate the percentage of degranulation inhibition compared to the vehicle control.

3. In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

This model is widely used to evaluate the efficacy of anti-inflammatory compounds for rheumatoid arthritis.

  • Materials:

    • DBA/1 mice (male, 8-10 weeks old)

    • Bovine type II collagen

    • Complete Freund's Adjuvant (CFA)

    • Incomplete Freund's Adjuvant (IFA)

    • Syk inhibitor (formulated for in vivo administration)

    • Calipers for paw thickness measurement

  • Procedure:

    • Immunization (Day 0): Emulsify bovine type II collagen in CFA and inject intradermally at the base of the tail of the mice.

    • Booster (Day 21): Emulsify bovine type II collagen in IFA and administer as a booster injection.

    • Treatment: Begin administration of the Syk inhibitor or vehicle control at a predetermined time point (e.g., at the onset of clinical signs of arthritis).

    • Clinical Scoring: Monitor the mice daily for signs of arthritis. Score each paw based on the severity of inflammation (e.g., 0 = normal, 4 = severe swelling and redness).

    • Paw Thickness: Measure the thickness of the paws regularly using calipers.

    • Histology: At the end of the study, collect the joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Conclusion

This compound was a significant early tool in the exploration of Syk inhibition.[3] While it demonstrates selective inhibition of Syk-mediated mast cell degranulation, its potency in cellular assays appears to be lower than that of more recently developed, commercially available Syk inhibitors in biochemical assays.[4][5] Compounds such as Fostamatinib (R406), Entospletinib, Lanraplenib, and Cevidoplenib have been more extensively characterized, with detailed data on their high potency, kinase selectivity, and in vivo efficacy.

The lack of directly comparable, head-to-head experimental data for this compound against these newer agents makes a definitive performance ranking challenging. However, the available information suggests that while ER-27319 remains a useful research tool for studying the fundamental roles of Syk, particularly in mast cell biology, the newer generation of Syk inhibitors offers greater potency and a more comprehensive dataset for translational research and drug development endeavors. Researchers should consider the specific requirements of their studies when selecting a Syk inhibitor, with the newer compounds being more suitable for in vivo studies and clinical translation.

References

Genetic Knockdown of Syk vs. Chemical Inhibition with ER-27319 Maleate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common methods for studying the function of Spleen Tyrosine Kinase (Syk): genetic knockdown using techniques like siRNA and chemical inhibition with the selective inhibitor ER-27319 maleate (B1232345). Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and accurately interpreting results in drug development and signal transduction research.

Introduction to Spleen Tyrosine Kinase (Syk)

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction in a variety of cell types, particularly hematopoietic cells.[1][2] It is a key mediator of signaling from immune receptors, including B-cell receptors (BCRs) and Fc receptors, making it a critical player in both adaptive and innate immunity.[2][3] Dysregulation of Syk activity has been implicated in various diseases, including autoimmune disorders, allergic reactions, and certain cancers, making it an attractive therapeutic target.[4][5]

Mechanisms of Action

Genetic Knockdown

Genetic knockdown, typically achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), targets the Syk mRNA for degradation, thereby preventing the synthesis of the Syk protein. This approach leads to a reduction in the total cellular pool of Syk protein. The specificity of this method is dependent on the design of the siRNA/shRNA sequence to avoid off-target effects.[6]

Chemical Inhibition with ER-27319 Maleate

This compound is a selective chemical inhibitor of Syk kinase.[4] It functions by inhibiting the tyrosine phosphorylation of Syk that is initiated by the engagement of receptors like FcεRI in mast cells.[4] This inhibition of phosphorylation prevents the activation of Syk and its downstream signaling cascades.[4] this compound is a potent and selective inhibitor, though like most kinase inhibitors, the potential for off-target effects at higher concentrations should be considered.[5]

Quantitative Data Comparison

Direct quantitative comparisons between Syk genetic knockdown and this compound in the same experimental system are limited in publicly available literature. The following tables summarize available data for each method, drawing from different studies to provide a comparative overview.

Table 1: Effects of Genetic Knockdown of Syk on Cellular Processes

Cell LineMethodEndpointResultReference
Neuroblastoma (SH-SY5Y, LAN-6)siRNACell ViabilitySignificant decrease 72h post-transfection[5]
T-cell non-Hodgkin lymphoma (SU-DHL-1, SR-786)siRNAProliferation & ApoptosisSignificant reduction in proliferation and induction of apoptosis[7]

Table 2: Effects of Chemical Inhibition of Syk on Cellular Processes

InhibitorCell LineEndpointIC50 / ConcentrationResultReference
This compound Rat/Human Mast CellsTNF-α Production & DegranulationIC50 = 10 µMAbrogation of degranulation and TNF-α production
This compound RBL-2H3 cellsSyk Phosphorylation10 µM68% ± 9.9% inhibition[8]
This compound RBL-2H3 cellsSyk Phosphorylation30 µM93% ± 3.3% inhibition[8]
BAY 61-3606Neuroblastoma (SH-SY5Y)Cell Viability0.1–0.6 μMSignificant decrease in cell viability[5]
R406Neuroblastoma (SH-SY5Y)Cell Viability0.8–1 μMSignificant decrease in cell viability[5]

Experimental Protocols

Genetic Knockdown of Syk via siRNA

This protocol provides a general workflow for siRNA-mediated knockdown of Syk in a mammalian cell line.

Materials:

  • Syk-specific siRNA and non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • 6-well plates

  • Cells to be transfected

Protocol:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate in complete growth medium to achieve 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • In one tube, dilute Syk siRNA or control siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: Harvest cells for downstream analysis, such as Western blotting to confirm protein knockdown or functional assays to assess the phenotypic effects.

Chemical Inhibition of Syk with this compound

This protocol outlines a general procedure for treating cells with this compound.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Complete growth medium

  • Cells to be treated

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. Store at -20°C.

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Treatment: Dilute the this compound stock solution to the desired final concentration in pre-warmed complete growth medium. Remove the existing medium from the cells and replace it with the medium containing the inhibitor.

  • Incubation: Incubate the cells for the desired period (e.g., 1-24 hours), depending on the experimental endpoint.

  • Analysis: Perform downstream assays, such as Western blotting for phosphoprotein analysis, cell viability assays, or cytokine release assays.

Visualizing the Mechanisms

Syk Signaling Pathway

Syk_Signaling_Pathway cluster_membrane Cell Membrane Receptor Immune Receptor (e.g., BCR, FcR) Src_Kinase Src Family Kinase Receptor->Src_Kinase Ligand Binding Syk Syk Receptor->Syk Recruitment & Activation Src_Kinase->Receptor ITAM Phosphorylation PLCg PLCγ Syk->PLCg PI3K PI3K Syk->PI3K Vav Vav Syk->Vav Downstream Downstream Signaling (Ca2+ mobilization, MAPK, NF-κB) PLCg->Downstream PI3K->Downstream Vav->Downstream Response Cellular Response (Proliferation, Cytokine Release, etc.) Downstream->Response

Caption: A simplified diagram of the Syk signaling pathway.

Experimental Workflow: Genetic Knockdown vs. Chemical Inhibition

Experimental_Workflows cluster_knockdown Genetic Knockdown (siRNA) cluster_inhibition Chemical Inhibition (this compound) start_kd Seed Cells transfect Transfect with Syk siRNA start_kd->transfect incubate_kd Incubate (24-72h) transfect->incubate_kd analyze_kd Analyze Phenotype & Confirm Protein Reduction incubate_kd->analyze_kd start_ci Seed Cells treat Treat with ER-27319 start_ci->treat incubate_ci Incubate (short-term) treat->incubate_ci analyze_ci Analyze Phenotype & Confirm Target Inhibition incubate_ci->analyze_ci

Caption: A comparison of experimental workflows.

Logical Relationship of Inhibition Mechanisms

Inhibition_Mechanisms Syk_Gene Syk Gene Syk_mRNA Syk mRNA Syk_Gene->Syk_mRNA Transcription Syk_Protein Syk Protein (Inactive) Syk_mRNA->Syk_Protein Translation Syk_Active Syk Protein (Active/Phosphorylated) Syk_Protein->Syk_Active Activation/ Phosphorylation Downstream Downstream Signaling Syk_Active->Downstream siRNA siRNA siRNA->Syk_mRNA Degradation ER27319 This compound ER27319->Syk_Active Inhibition of Phosphorylation

Caption: The distinct points of intervention for each method.

Conclusion and Recommendations

Both genetic knockdown and chemical inhibition are powerful tools for dissecting the role of Syk in cellular processes.

  • Genetic knockdown offers high specificity (with proper design) and is ideal for studying the long-term consequences of Syk depletion. However, the knockdown is often incomplete, and the timeframe for observing effects is longer.[5]

  • Chemical inhibition with this compound provides a rapid and titratable method to block Syk's kinase activity, making it suitable for studying acute signaling events. While ER-27319 is selective, the potential for off-target effects, especially at higher concentrations, must be considered.[4][5]

For a comprehensive understanding of Syk's function, a combinatorial approach is recommended. Using both genetic knockdown to validate the on-target effects of the chemical inhibitor and employing the inhibitor to probe the temporal dynamics of Syk signaling will yield the most robust and reliable data. Researchers should carefully consider their specific experimental question, the cell type being studied, and the desired temporal resolution when choosing between or combining these two essential techniques.

References

Comparative Efficacy of ER-27319 Maleate Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of ER-27319 maleate (B1232345), a potent and selective Spleen Tyrosine Kinase (Syk) inhibitor, across preclinical models in rats, humans, and mice. This document synthesizes available experimental data on its activity in allergic inflammation and oncology, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key pathways and workflows through diagrams.

Efficacy in Allergic and Inflammatory Models

ER-27319 maleate has demonstrated significant efficacy in inhibiting mast cell responses, a key driver of allergic and inflammatory conditions, in both rat and human models. The primary mechanism of action is the selective inhibition of Syk, a non-receptor tyrosine kinase crucial for signal transduction downstream of the high-affinity IgE receptor (FcεRI).[1][2]

Quantitative Efficacy Data
SpeciesModel SystemMeasured ResponseStimulusIC50 / Effective ConcentrationReference
Rat RBL-2H3 cells5-Hydroxytryptamine secretion, Inositol phosphate (B84403) generation, Arachidonic acid release, TNF-α productionAntigen~10 μM[1]
Peritoneal mast cellsHistamine release, Peptide leukotriene production, Prostaglandin D2 productionAntigen~10 μM[1]
Human Cultured mast cellsHistamine release, Arachidonic acid releaseAnti-human IgE>80% inhibition at 30 μM[1]
Mast cellsDegranulation, TNF-α productionFcεRI engagementIC50 = 10 μM[3]
Mechanism of Action: Syk Inhibition in Mast Cells

ER-27319 selectively inhibits the tyrosine phosphorylation and activation of Syk following FcεRI engagement on mast cells.[1][2] This targeted action blocks the subsequent signaling cascade that leads to the release of allergic and inflammatory mediators.[2][4][5] The compound does not affect the upstream Lyn kinase activity or the phosphorylation of the FcεRI itself, highlighting its specificity for Syk-mediated signaling.[1][2]

Syk_Inhibition_Pathway cluster_cell Mast Cell FceRI FcεRI Lyn Lyn FceRI->Lyn Antigen Binding Syk Syk FceRI->Syk Recruitment & Activation Lyn->FceRI Phosphorylation PLCg1 PLC-γ1 Syk->PLCg1 Phosphorylation Mediators Inflammatory Mediators PLCg1->Mediators Downstream Signaling ER27319 ER-27319 maleate ER27319->Syk Inhibition of Phosphorylation

Caption: FcεRI signaling pathway and the inhibitory action of this compound on Syk.

Efficacy in Oncology Models

In addition to its anti-inflammatory properties, this compound has been identified as a potent cytotoxic agent in oral squamous cell carcinoma (OSCC).[6] In vivo studies using a mouse xenograft model have demonstrated its significant anti-tumor activity.

Quantitative Efficacy Data
SpeciesModel SystemCell LineTreatmentKey FindingsReference
Mouse Immunocompromised (NOD/SCID) xenograftCal33 (Oral Cancer)0.1-3.0 mg/kg bwt, oral, for 10 weeksDose-dependent suppression of tumor growth. Complete inhibition of tumor growth at 1 mg/kg and 3 mg/kg by week 10.[6]
Human Oral cancer cell lines (in vitro)SCC4, Cal332 μMSignificant induction of apoptosis. Inhibition of cell proliferation, colony formation, migration, and invasion.[6]
Mechanism of Action in Oral Cancer

In the context of oral cancer, this compound's effects are associated with the modulation of both Syk and Polo-like kinase 1 (PLK1).[6] Immunohistochemical analysis of tumor tissues from treated mice showed a decrease in the expression of PLK1, Syk, and Cyclin D1, corroborating the in vitro findings.[6] Furthermore, the compound has shown a chemosensitizing effect when used in combination with carboplatin (B1684641).[6]

Experimental Protocols

In Vivo Mouse Xenograft Study for Oral Cancer

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Animal Model: 6-week-old immunocompromised mice (NOD/SCID/crl).[6]

Tumor Implantation:

  • Cal33 oral cancer cells are cultured and harvested.

  • Mice are subcutaneously injected in the right flank with a suspension of Cal33 cells.[6]

  • Tumors are allowed to grow until they reach a volume of approximately 250 mm³.[6]

Treatment Regimen:

  • Mice are randomized into control and treatment groups.

  • This compound is administered orally at doses ranging from 0.1 to 3.0 mg/kg body weight.[6]

  • Treatment is carried out for a duration of 10 weeks.[6]

Efficacy Assessment:

  • Tumor volume is measured at regular intervals.

  • Body weight of the mice is monitored weekly to assess toxicity.[6]

  • At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for biomarkers like PLK1, Syk, and Cyclin D1.[6]

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. Cal33 Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to ~250 mm³ Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Oral Administration of This compound (0.1-3.0 mg/kg) for 10 weeks Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis: Tumor Excision, Immunohistochemistry Monitoring->Endpoint

Caption: General workflow for the in vivo mouse xenograft efficacy study.

In Vitro Mast Cell Degranulation Assay

Objective: To determine the inhibitory effect of this compound on mast cell degranulation and mediator release.

Cell Models: RBL-2H3 cells (rat basophilic leukemia cell line), primary rat peritoneal mast cells, or cultured human mast cells.[1][4][5]

Protocol Outline:

  • Sensitization: Mast cells are sensitized overnight with IgE specific to an antigen (e.g., DNP-IgE).

  • Pre-incubation: Cells are washed and then pre-incubated with various concentrations of this compound for a specified period.

  • Stimulation: Degranulation is initiated by adding the corresponding antigen (e.g., DNP-BSA) or, in the case of human mast cells, anti-IgE antibodies.

  • Mediator Measurement: The release of inflammatory mediators into the supernatant is quantified.

    • Histamine/Serotonin: Measured by fluorometric assays or ELISA.

    • Arachidonic Acid Metabolites (Leukotrienes, Prostaglandins): Measured by radioimmunoassay or LC-MS.

    • Cytokines (e.g., TNF-α): Measured by ELISA.

  • Data Analysis: The concentration of this compound that causes 50% inhibition of mediator release (IC50) is calculated.

Comparison with Alternatives

While direct comparative studies of this compound against other specific Syk inhibitors in the same models are not extensively detailed in the currently available literature, its efficacy profile can be contextualized. For instance, other Syk inhibitors like Fostamatinib have also shown efficacy in rat models of antibody-mediated responses.[7] In the realm of cancer, its dual inhibition of Syk and PLK1 may offer a unique advantage compared to more singularly focused kinase inhibitors. The chemosensitizing effect observed with carboplatin suggests a potential role in combination therapies, a strategy also explored with other kinase inhibitors in different cancer types.[6][8] The high oral bioavailability and tolerability observed in mouse models are favorable characteristics for further development.[6][9]

References

ER-27319 Maleate: A Selective Tool for Kinase Research and a Negative Control for FcεRI-Mediated Syk Signaling

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of kinase signaling, the specificity of inhibitors is paramount for elucidating cellular pathways and for the development of targeted therapeutics. For researchers in immunology, allergy, and drug discovery, ER-27319 maleate (B1232345) has emerged as a valuable tool due to its selective inhibition of Spleen Tyrosine Kinase (Syk) within the context of FcεRI-mediated signaling. This guide provides a comprehensive comparison of ER-27319 maleate with other kinase inhibitors, supported by experimental data, to underscore its utility as a negative control in specific research applications.

Performance Comparison of Kinase Inhibitors

This compound distinguishes itself by its targeted action on Syk, a non-receptor tyrosine kinase crucial for signaling downstream of the high-affinity IgE receptor, FcεRI.[1][2] Its selectivity makes it an excellent negative control when studying the effects of broader-spectrum kinase inhibitors or investigating signaling pathways independent of FcεRI-mediated Syk activation.

InhibitorPrimary Target(s)IC50Key Distinguishing FeaturesReference(s)
This compound Syk (in FcεRI pathway)10 μM (for TNF-α production)Selective for Syk activation via FcεRI γ subunit ITAM; does not inhibit Lyn, ZAP-70, or Syk activation by Igβ ITAM. Does not inhibit already activated Syk in vitro.[1][2][3]
Piceatannol Syk, others~15 μM (Ki for Syk)Broader spectrum inhibitor. Can inhibit already activated Syk in vitro.[1]
R406 Syk, Flt3, Ret41 nM (cell-free)Potent, ATP-competitive inhibitor of Syk.

Experimental Data and Protocols

The selective inhibitory action of this compound is demonstrated in various cellular assays. Below are key experimental findings and the methodologies used to obtain them.

Syk Phosphorylation Inhibition

Experimental Finding: this compound effectively inhibits the tyrosine phosphorylation of Syk induced by FcεRI engagement in mast cells.[1] In contrast, it does not inhibit the phosphorylation of Syk when induced by the phospho-Igβ immunoreceptor tyrosine-based activation motif (ITAM).[1][3] This highlights its specific interference with the FcεRI signaling cascade. Furthermore, this compound did not inhibit the activity of already phosphorylated Syk in vitro, distinguishing it from inhibitors like piceatannol.[1]

Experimental Protocol: In Vitro Syk Phosphorylation Assay

  • Cell Lysate Preparation: RBL-2H3 cells, a rat basophilic leukemia cell line, are sensitized with IgE.

  • Immunoprecipitation: Syk is immunoprecipitated from the cell lysates.

  • Kinase Reaction: The immunoprecipitated Syk is incubated with a substrate (e.g., a peptide containing the ITAM of the FcεRI γ subunit) and ATP in a kinase buffer.

  • Inhibitor Treatment: Test compounds (e.g., this compound, piceatannol) are added to the reaction mixture at various concentrations.

  • Detection: The phosphorylation of the substrate is measured, typically by autoradiography if using ³²P-ATP or by specific phospho-antibodies in an ELISA or Western blot format.

Mast Cell Degranulation and Cytokine Release

Experimental Finding: this compound abrogates the degranulation of mast cells and the production of pro-inflammatory cytokines such as TNF-α upon FcεRI cross-linking, with an IC50 of 10 μM for TNF-α production.[3][4] This demonstrates its efficacy in blocking the physiological consequences of Syk activation in this pathway.

Experimental Protocol: Mast Cell Degranulation Assay (β-hexosaminidase release)

  • Cell Culture and Sensitization: Mast cells (e.g., RBL-2H3 or primary human mast cells) are cultured and sensitized overnight with IgE.

  • Inhibitor Pre-treatment: Cells are washed and pre-incubated with this compound or a vehicle control for a specified period.

  • Stimulation: Degranulation is induced by adding an antigen that cross-links the IgE bound to the FcεRI receptors.

  • Supernatant Collection: The cell culture plate is centrifuged, and the supernatant is collected.

  • Enzyme Assay: The activity of β-hexosaminidase, an enzyme released upon degranulation, is measured in the supernatant using a chromogenic substrate. The absorbance is read on a spectrophotometer.

  • Data Analysis: The percentage of degranulation is calculated relative to a positive control (e.g., cell lysis with a detergent) and a negative control (unstimulated cells).

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

FcεRI_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcεRI FcεRI Lyn Lyn FcεRI->Lyn Activation Syk Syk FcεRI->Syk Recruitment & Activation Lyn->FcεRI Phosphorylation of ITAMs PLCg PLCγ Syk->PLCg Phosphorylation IP3_DAG IP3 / DAG PLCg->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activation Degranulation Degranulation & TNF-α Release Ca_PKC->Degranulation Antigen Antigen Antigen->FcεRI Cross-linking ER27319 This compound ER27319->Syk Inhibition of Activation

Caption: FcεRI signaling pathway and the inhibitory point of this compound.

Degranulation_Assay_Workflow cluster_workflow Mast Cell Degranulation Assay A 1. Sensitize mast cells with IgE overnight B 2. Pre-incubate with This compound or vehicle A->B C 3. Stimulate with antigen to cross-link FcεRI B->C D 4. Centrifuge and collect supernatant C->D E 5. Measure β-hexosaminidase activity in supernatant D->E F 6. Calculate percent degranulation E->F

Caption: Experimental workflow for the mast cell degranulation assay.

Conclusion

This compound serves as a highly selective inhibitor of FcεRI-mediated Syk activation in mast cells. Its inability to inhibit other tested kinases like Lyn and ZAP-70, and its specific mode of action, make it an invaluable negative control for researchers aiming to dissect the roles of different kinases in complex signaling networks. By comparing its effects to those of broader-spectrum inhibitors, scientists can more confidently attribute cellular responses to the specific inhibition of the FcεRI-Syk signaling axis. This level of precision is critical for advancing our understanding of immunology and for the development of next-generation kinase-targeted therapies.

References

Confirming On-Target Effects of ER-27319 Maleate: A Comparative Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ER-27319 maleate (B1232345), a selective Spleen Tyrosine Kinase (Syk) inhibitor, with other alternative Syk inhibitors. We detail the experimental framework for validating its on-target effects through rescue experiments, supported by quantitative data and detailed protocols.

ER-27319 is an acridone (B373769) derivative that potently and selectively inhibits the tyrosine phosphorylation and activity of Syk.[1] It has been shown to abrogate antigen-induced allergic mediator release from mast cells, with an IC50 of approximately 10 μM in RBL-2H3 cells, as well as in rat peritoneal and human cultured mast cells.[1] This guide will delve into the experimental validation of ER-27319's mechanism of action, providing a framework for researchers to confidently assess its on-target efficacy.

Comparative Analysis of Syk Inhibitors

The selection of a suitable kinase inhibitor is paramount in research and drug development. The following table provides a comparative summary of ER-27319 maleate and other commercially available Syk inhibitors, focusing on their half-maximal inhibitory concentrations (IC50).

InhibitorSyk IC50 (nM)Cell Type / Assay ConditionReference
ER-27319 ~10,000RBL-2H3 cells (antigen-induced degranulation)[1][2]
Fostamatinib (R406)41Cell-free assay[3][4]
Entospletinib7.7Not specified[3]
Lanraplenib9.5Not specified[3]
Sovleplenib25Not specified[3]
BAY 61-36067.5Kinase assay (Ki)[4]
PRT-0603184Kinase assay[4]
TAK-6593.2Kinase assay[4]

Note: IC50 values can vary depending on the specific assay conditions, cell type, and substrate concentrations used. Direct comparison between different studies should be made with caution.

Validating On-Target Effects with Rescue Experiments

Rescue experiments are a gold-standard method for confirming that the observed cellular phenotype of a drug is a direct result of its interaction with the intended target. The underlying principle is to demonstrate that the effect of the inhibitor can be reversed by introducing a form of the target protein that is resistant to the inhibitor.

Experimental Workflow for Rescue Experiment

G b b c c b->c e e f f e->f g g h h g->h

Experimental Protocols

Generation of an Inhibitor-Resistant Syk Mutant

To perform a rescue experiment, a mutant version of Syk that is less sensitive to ER-27319 is required. This can often be achieved by mutating a "gatekeeper" residue in the ATP-binding pocket of the kinase. While a specific resistance mutation for ER-27319 has not been published, a common strategy is to replace a smaller amino acid with a bulkier one (e.g., Threonine to Methionine) to sterically hinder inhibitor binding without compromising kinase activity.

Protocol Outline:

  • Site-Directed Mutagenesis: Introduce the desired point mutation into a Syk expression vector using a commercially available kit.

  • Sequence Verification: Confirm the presence of the mutation and the absence of other unintended mutations by DNA sequencing.

  • In Vitro Kinase Assay: Express and purify both wild-type and mutant Syk protein. Perform an in vitro kinase assay with a known Syk substrate in the presence of increasing concentrations of ER-27319 to confirm the reduced sensitivity of the mutant protein.

RBL-2H3 Cell Culture and Transfection

RBL-2H3 cells are a rat basophilic leukemia cell line commonly used as a model for mast cells in allergy research.[5]

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.[5]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[5]

  • Transfection: Transfect RBL-2H3 cells with expression vectors for wild-type Syk, the inhibitor-resistant Syk mutant, or an empty vector control using a suitable transfection reagent (e.g., Lipofectamine).

Mast Cell Degranulation Assay (β-hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as a measure of mast cell degranulation.[6]

Materials:

  • Anti-dinitrophenyl (DNP) IgE

  • DNP-human serum albumin (HSA)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)

  • Triton X-100

  • Stop buffer (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)

Protocol:

  • Seed transfected RBL-2H3 cells in a 96-well plate and allow them to adhere overnight.

  • Sensitize the cells by incubating with anti-DNP IgE (e.g., 0.5 µg/mL) for 24 hours.

  • Wash the cells with Tyrode's buffer to remove unbound IgE.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.

  • Stimulate degranulation by adding DNP-HSA (e.g., 100 ng/mL) for 30-60 minutes at 37°C.

  • Collect the supernatant and lyse the remaining cells with Triton X-100 to measure the total cellular β-hexosaminidase content.

  • Add the PNAG substrate to both the supernatant and the cell lysate and incubate at 37°C.

  • Stop the reaction with the stop buffer and measure the absorbance at 405 nm.

  • Calculate the percentage of β-hexosaminidase release.

Western Blot for Syk Phosphorylation

This assay directly measures the inhibition of Syk activation by ER-27319.

Protocol:

  • Following inhibitor treatment and antigen stimulation as described above, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with a primary antibody specific for phosphorylated Syk (p-Syk).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody for total Syk as a loading control.

Signaling Pathway Diagram

FcεRI_Syk_Signaling FcεRI FcεRI Lyn Lyn FcεRI->Lyn activates Syk Syk FcεRI->Syk recruits Lyn->FcεRI phosphorylates ITAMs pSyk pSyk Syk->pSyk autophosphorylation LAT LAT pSyk->LAT phosphorylates PLCγ PLCγ LAT->PLCγ activates IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Ca_release Ca_release IP3->Ca_release PKC_activation PKC_activation DAG->PKC_activation Degranulation Degranulation Ca_release->Degranulation PKC_activation->Degranulation ER27319 ER27319 ER27319->pSyk inhibits

Conclusion

This guide provides a framework for the comprehensive evaluation of this compound as a selective Syk inhibitor. By employing rescue experiments in conjunction with quantitative cellular assays, researchers can unequivocally confirm its on-target effects. The comparative data on alternative inhibitors and detailed experimental protocols serve as a valuable resource for scientists in the fields of immunology, allergy, and drug discovery. The provided signaling pathway diagram offers a visual representation of the key molecular events, aiding in the conceptual understanding of ER-27319's mechanism of action.

References

Comparative Guide to ZAP-70 Kinase Inhibition: Evaluating ER-27319 Maleate and Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the specificity and efficacy of kinase inhibitors is paramount. This guide provides a comparative analysis of compounds targeting Zeta-chain-associated protein kinase 70 (ZAP-70), a critical tyrosine kinase in the T-cell receptor (TCR) signaling pathway and a promising target for autoimmune diseases.[1] While the initial focus is on ER-27319 maleate (B1232345), we will clarify its primary target and present a comparison with established ZAP-70 inhibitors.

ER-27319 Maleate: A Selective Syk Kinase Inhibitor

Initial investigations into the activity of this compound have revealed that it is a potent and selective inhibitor of Spleen tyrosine kinase (Syk), a close homolog of ZAP-70.[2][3] Both Syk and ZAP-70 are non-receptor tyrosine kinases crucial for immune cell signaling. However, experimental evidence indicates that this compound does not significantly affect ZAP-70 activity. Specifically, studies have shown that ER-27319, at concentrations up to 100 μM, does not inhibit the tyrosine phosphorylation of ZAP-70 in Jurkat T-cells following anti-CD3 stimulation.[2]

This selectivity is crucial. While both kinases are involved in immunoreceptor signaling, ZAP-70 is predominantly expressed in T-cells and Natural Killer (NK) cells, whereas Syk is found in B-cells and other myeloid lineages.[4] The primary inhibitory action of ER-27319 is on the FcεRI-mediated activation of Syk in mast cells, where it has an IC50 of approximately 10 μM for the inhibition of allergic mediator release.[2][3]

CompoundPrimary TargetReported IC50Cell-Based Activity
This compound Syk Kinase~10 µMInhibits release of antigen-induced allergic mediators from human and rat mast cells.[2]
ZAP-70 Kinase>100 µMDoes not inhibit tyrosine phosphorylation of ZAP-70 in Jurkat cells.[2]

Comparative Analysis of ZAP-70 Inhibitors

Given that ER-27319 is not a direct ZAP-70 inhibitor, a comparison with compounds known to target ZAP-70 is more relevant for researchers in this field. Several small molecules have been developed to specifically inhibit ZAP-70 kinase activity. Below is a comparison of some of these inhibitors.

InhibitorTypeZAP-70 IC50Syk IC50Key Features & Reference
RDN009 Covalent55 nM>1,000 nMPotent, selective, and covalent inhibitor targeting Cys346. Shows inhibitory effects on T-cell proliferation and activation.[5][6]
RDN2150 Covalent14 nM-An optimized derivative of RDN009 with enhanced activity.[6]
3-MB-PP1 Reversible (Analog-specific)--A selective inhibitor for an engineered, analog-sensitive ZAP-70 (ZAP-70as) mutant; used as a tool to study ZAP-70 function.[4][7]

The ZAP-70 Signaling Pathway

ZAP-70 plays an indispensable role in initiating T-cell responses.[4] The signaling cascade begins upon engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC).

  • TCR Engagement & Lck Activation : The process starts when the TCR complex recognizes its specific antigen. This brings the co-receptor (CD4 or CD8) associated Src family kinase, Lck, into proximity with the TCR's immunoreceptor tyrosine-based activation motifs (ITAMs).[4]

  • ITAM Phosphorylation : Lck phosphorylates the tyrosine residues within the ITAMs of the CD3 and ζ-chains of the TCR complex.[8]

  • ZAP-70 Recruitment : The now doubly phosphorylated ITAMs serve as a docking site for the tandem SH2 domains of ZAP-70, recruiting it from the cytoplasm to the plasma membrane.[4][9]

  • ZAP-70 Activation : Once docked, ZAP-70 is itself phosphorylated and activated by Lck.[4][8]

  • Downstream Substrate Phosphorylation : Activated ZAP-70 then phosphorylates key downstream adaptor proteins, primarily the Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[7][8]

  • Signal Propagation : Phosphorylated LAT and SLP-76 act as scaffolds to recruit a multitude of other signaling molecules, leading to the activation of several downstream pathways. These include calcium mobilization, Ras/MAPK activation, and ultimately, gene transcription that drives T-cell activation, proliferation, and differentiation.[1][4]

ZAP70_Signaling_Pathway cluster_cytoplasm Cytoplasm TCR TCR-CD3 Complex Lck Lck TCR->Lck 2. Activation ZAP70_mem ZAP-70 Lck->TCR 3. ITAM Phos. Lck->ZAP70_mem 5. Activation LAT LAT Downstream Downstream Signaling (Ca2+, MAPK, NFAT) LAT->Downstream ZAP70_mem->LAT 6. Phosphorylation SLP76 SLP-76 ZAP70_mem->SLP76 6. Phosphorylation ZAP70_cyto Inactive ZAP-70 ZAP70_cyto->TCR SLP76->Downstream Antigen Antigen/APC Antigen->TCR 1. Engagement

ZAP-70 Signaling Pathway Overview

Experimental Protocols

ZAP-70 Kinase Inhibition Assay (Biochemical)

This protocol outlines a general procedure for measuring the inhibitory effect of a compound on ZAP-70 kinase activity in a biochemical, cell-free format, often using luminescence-based detection of ATP consumption.

Materials:

  • Recombinant ZAP-70 kinase

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Substrate (e.g., Poly-(Glu4:Tyr) peptide)

  • ATP solution

  • Test compound (inhibitor) dissolved in DMSO

  • Kinase-Glo® MAX or similar ADP-detecting reagent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer. If required, add DTT to a final concentration of 1-2 mM.

    • Thaw recombinant ZAP-70, substrate, and ATP on ice.

    • Prepare serial dilutions of the test compound in DMSO. Then, create intermediate dilutions in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells of the assay plate.

  • Master Mix Preparation:

    • Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the ZAP-70 substrate at 2x the final desired concentration.

    • Add 10 µL of this master mix to each well.

  • Initiating the Kinase Reaction:

    • Prepare a solution of diluted ZAP-70 kinase in 1x Kinase Assay Buffer.

    • To initiate the reaction, add 5 µL of the diluted ZAP-70 kinase to all wells except the "no enzyme" negative controls. For these controls, add 5 µL of 1x Kinase Assay Buffer.

    • The total reaction volume is now 20 µL.

  • Incubation:

    • Shake the plate gently for 30 seconds.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 20 µL of the Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 15-30 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader. The signal is inversely proportional to ZAP-70 kinase activity (as active kinase consumes ATP).

  • Data Analysis:

    • Subtract the "no enzyme" control values from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control (0% inhibition).

    • Plot the percent inhibition against the log of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detect 3. Detection & Analysis P1 Prepare Reagents (Buffer, ATP, Substrate) R2 Add Master Mix (ATP + Substrate) P1->R2 P2 Serial Dilution of Test Compound R1 Add Compound/DMSO to Plate P2->R1 R1->R2 R3 Initiate with ZAP-70 Enzyme R2->R3 R4 Incubate at 30°C R3->R4 D1 Add Kinase-Glo® Reagent (Stops reaction, generates light) R4->D1 D2 Incubate at RT D1->D2 D3 Read Luminescence D2->D3 D4 Calculate % Inhibition & IC50 D3->D4

Biochemical Kinase Assay Workflow

References

Specificity Showdown: ER-27319 Maleate's Preferential Action in Mast Cells Over B Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology and drug development, the quest for highly specific kinase inhibitors is paramount. ER-27319 maleate (B1232345), an acridone-related compound, has emerged as a noteworthy tool for dissecting mast cell signaling. This guide provides a detailed comparison of its effects on B cells versus mast cells, highlighting its remarkable specificity for the FcεRI signaling pathway. Experimental data and protocols are presented to support these findings, offering a comprehensive resource for scientists investigating allergic and inflammatory responses.

Executive Summary

ER-27319 maleate demonstrates potent and selective inhibition of antigen-induced degranulation in mast cells by targeting the activation of Spleen tyrosine kinase (Syk) downstream of the high-affinity IgE receptor, FcεRI.[1][2] In stark contrast, it exhibits a negligible effect on B cell receptor (BCR)-mediated Syk activation in B cells, even at significantly higher concentrations.[1][3] This specificity stems from its unique mechanism of selectively interfering with the FcεRI γ phospho-ITAM-mediated activation of Syk, without affecting the Igβ ITAM-driven activation in B cells.[1][2][3] This guide will delve into the experimental evidence that substantiates this claim, providing researchers with the necessary information to effectively utilize this compound in their studies.

Comparative Efficacy: this compound in Mast Cells vs. B Cells

The differential activity of this compound is most evident when comparing its impact on key signaling events in mast cells and B cells. The following table summarizes the quantitative data from various studies.

ParameterMast Cells (RBL-2H3, human cultured)B Cells (human peripheral)Reference
Inhibition of Allergic Mediator Release (IC50) ~10 µM (histamine, arachidonic acid)Not Applicable[4][5]
Inhibition of Syk Tyrosine Phosphorylation Effective inhibition (57% at 10 µM, 87% at 30 µM)No inhibition (up to 100 µM)[3][4]
Inhibition of Downstream Signaling (e.g., PLC-γ1 phosphorylation) Effective inhibitionNo inhibition[1][2]

Mechanism of Action: A Tale of Two Receptors

The specificity of this compound lies in its differential impact on the signaling cascades initiated by the FcεRI receptor in mast cells and the B cell receptor (BCR) in B cells.

Mast Cell FcεRI Signaling Pathway and the Action of ER-27319

In mast cells, the binding of an antigen to IgE antibodies complexed with the FcεRI receptor triggers a signaling cascade that leads to degranulation and the release of inflammatory mediators. A critical early step is the activation of the tyrosine kinase Syk. This compound selectively inhibits the tyrosine phosphorylation and activation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[1] This blockade prevents downstream signaling events, including the activation of phospholipase C-γ1 (PLC-γ1), generation of inositol (B14025) phosphates, and ultimately, the release of histamine (B1213489) and arachidonic acid.[1][2]

Mast_Cell_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI IgE->FceRI Cross-linking Lyn Lyn FceRI->Lyn Activation Syk Syk FceRI->Syk Recruitment & Activation Lyn->FceRI Phosphorylation of ITAMs PLCg1 PLC-γ1 Syk->PLCg1 Phosphorylation AA Arachidonic Acid Syk->AA Release IP3 Inositol Phosphates PLCg1->IP3 Generation Histamine Histamine IP3->Histamine Release ER27319 ER-27319 maleate ER27319->Syk Inhibits Activation

Caption: FcεRI signaling in mast cells and the inhibitory point of ER-27319.
B Cell Receptor (BCR) Signaling Pathway

In B cells, the binding of an antigen to the BCR complex, which includes surface immunoglobulin and the Igα/Igβ heterodimer, also leads to the activation of Syk. However, the activation of Syk in this context is initiated by the ITAMs of the Igβ subunit.[1] Experimental evidence clearly shows that this compound does not inhibit the tyrosine phosphorylation of Syk induced by the Igβ ITAM, nor does it block anti-IgM-induced Syk phosphorylation in B cells.[1][3]

B_Cell_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Antigen Antigen BCR BCR (IgM, Igα/β) Antigen->BCR Cross-linking Lyn Lyn BCR->Lyn Activation Syk Syk BCR->Syk Recruitment & Activation Lyn->BCR Phosphorylation of ITAMs (Igβ) Downstream Downstream Signaling Syk->Downstream ER27319 ER-27319 maleate ER27319->Syk No Effect

Caption: BCR signaling in B cells, showing the lack of ER-27319 effect.

Experimental Protocols

To facilitate the replication and verification of these findings, detailed methodologies for key experiments are provided below.

Mast Cell Degranulation Assay

Objective: To quantify the inhibitory effect of this compound on the release of allergic mediators from mast cells.

Protocol:

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells or cultured human mast cells are sensitized overnight with anti-DNP IgE.

  • Compound Incubation: Cells are washed and then pre-incubated with varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control for 10-30 minutes at 37°C.

  • Stimulation: Degranulation is induced by challenging the cells with DNP-BSA (dinitrophenylated bovine serum albumin) for 15-30 minutes at 37°C.

  • Quantification of Mediator Release:

    • Histamine: Supernatants are collected, and histamine content is measured using a fluorometric assay.

    • Arachidonic Acid: Cells are pre-labeled with [³H]arachidonic acid. After stimulation, the radioactivity released into the supernatant is measured by liquid scintillation counting.

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound.

Syk Tyrosine Phosphorylation Assay

Objective: To assess the effect of this compound on the phosphorylation of Syk in both mast cells and B cells.

Protocol:

  • Cell Preparation and Stimulation:

    • Mast Cells (RBL-2H3): Sensitized cells are pre-incubated with this compound and then stimulated with antigen as described above.

    • B Cells (Human Peripheral): Isolated human peripheral B cells are pre-incubated with this compound and then stimulated with anti-IgM antibodies.

  • Cell Lysis: Following stimulation, cells are immediately lysed in a buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Syk is immunoprecipitated from the cell lysates using an anti-Syk antibody.

  • Western Blotting: The immunoprecipitated proteins are resolved by SDS-PAGE and transferred to a nitrocellulose membrane. The membrane is then probed with an anti-phosphotyrosine antibody to detect phosphorylated Syk. The membrane can be subsequently stripped and reprobed with an anti-Syk antibody to confirm equal loading.

  • Densitometry: The band intensities are quantified to determine the relative levels of Syk phosphorylation.

Experimental_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_analysis Analysis start Mast Cells or B Cells incubation Incubate with This compound start->incubation stimulation Stimulate with Antigen (Mast Cells) or Anti-IgM (B Cells) incubation->stimulation lysis Cell Lysis stimulation->lysis ip Immunoprecipitation (Anti-Syk) lysis->ip wb Western Blot (Anti-Phosphotyrosine) ip->wb quant Densitometry wb->quant

References

A Comparative Analysis of ER-27319 Maleate and Piceatannol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor research, both ER-27319 maleate (B1232345) and piceatannol (B1677779) have emerged as significant molecules of interest, primarily for their inhibitory effects on Spleen Tyrosine Kinase (Syk). This guide provides a detailed comparative analysis of these two compounds, presenting their mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate their effects. This objective comparison is intended to aid researchers, scientists, and drug development professionals in their evaluation of these compounds for therapeutic and research applications.

At a Glance: Key Molecular and Cellular Effects

FeatureER-27319 MaleatePiceatannol
Primary Target Selective Syk kinase inhibitor[1][2]Syk kinase inhibitor[3][4]; also inhibits other kinases (e.g., PKA, PKC)[3]
Mechanism of Action Inhibits tyrosine phosphorylation of Syk initiated by FcεRI engagement[5]Inhibits Syk phosphorylation[3]; modulates multiple signaling pathways including NF-κB, JAK/STAT, and PI3K/Akt[6][7]
Key Biological Effects Abrogation of mast cell degranulation and TNF-α production[1][2]; induction of apoptosis in oral cancer cells.Antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective effects[7]; induces apoptosis in various cancer cells[7]

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for this compound and piceatannol, providing a basis for comparing their potency and efficacy in various experimental settings.

Table 1: Inhibition of Syk Kinase and Related Cellular Events
CompoundAssaySystemIC₅₀ / % Inhibition
This compound TNF-α ProductionRat and Human Mast Cells10 µM[1][2]
Syk PhosphorylationIn vitro (FcεRI γ ITAM)68% inhibition at 10 µM, 93% inhibition at 30 µM[5]
Piceatannol Syk Kinase ActivityIsolated Enzyme~10 µM[4]
Histamine ReleaseMast CellsPotent inhibitor[3]
Table 2: Cytotoxic Activity (IC₅₀) in Cancer Cell Lines
CompoundCell LineCancer TypeIC₅₀
This compound SCC4, Cal33, HSC2, MDA1986Oral Squamous Cell CarcinomaEffective at 0.44 µM, 1.33 µM, and 4 µM
Piceatannol SUDHL-6Diffuse Large B-cell Lymphoma18 µM[8]
U2392Diffuse Large B-cell Lymphoma25 µM[8]
DOHH2Diffuse Large B-cell Lymphoma37 µM[8]
Karpas 422Diffuse Large B-cell Lymphoma48 µM[8]
PANC-1Pancreatic Cancer60 µM (48h)[9]
MIA PaCa-2Pancreatic Cancer90 µM (48h)[9]
HL-60Acute Myeloid Leukemia5.1 µM (72h)

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways affected by this compound and piceatannol, as well as typical experimental workflows, are provided below using Graphviz.

ER27319_Syk_Pathway cluster_membrane Cell Membrane FcεRI FcεRI Lyn Lyn FcεRI->Lyn activates Syk Syk FcεRI->Syk recruits Antigen Antigen-IgE Antigen->FcεRI Lyn->FcεRI phosphorylates ITAMs pSyk p-Syk (Active) Syk->pSyk autophosphorylation PLCγ PLCγ pSyk->PLCγ ER27319 ER-27319 maleate ER27319->Syk inhibits phosphorylation pPLCγ p-PLCγ PLCγ->pPLCγ Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, PKC activation) pPLCγ->Downstream Response Cellular Response (Degranulation, TNF-α production) Downstream->Response

This compound inhibits Syk phosphorylation downstream of FcεRI.

Piceatannol_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFaR TNF-α Receptor IKK IKK Complex TNFaR->IKK activates IkB IκBα IKK->IkB phosphorylates pIkB p-IκBα IkB->pIkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates Piceatannol Piceatannol Piceatannol->IKK inhibits IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Proteasome Proteasome pIkB->Proteasome degradation DNA DNA NFkB_nuc->DNA Gene Pro-inflammatory Gene Expression DNA->Gene TNFa TNF-α TNFa->TNFaR

Piceatannol inhibits the NF-κB signaling pathway by targeting IKK.

Experimental_Workflow_Apoptosis start Seed Cancer Cells (e.g., Oral Squamous Carcinoma Cells) treatment Treat with ER-27319 or Piceatannol (various concentrations and time points) start->treatment harvest Harvest Cells (Trypsinization) treatment->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC and PI wash->stain analysis Flow Cytometry Analysis (Quantify Apoptotic Cells) stain->analysis

A typical experimental workflow for assessing apoptosis induction.

Detailed Experimental Protocols

Mast Cell Degranulation Assay (for this compound)

This protocol is based on the methods used to assess the inhibitory effect of ER-27319 on mast cell degranulation.

  • Cell Culture: Culture rat basophilic leukemia (RBL-2H3) cells or primary human mast cells in appropriate media.

  • Sensitization: Sensitize the cells with anti-dinitrophenyl (DNP) IgE overnight.

  • Inhibitor Treatment: Pre-incubate the sensitized cells with varying concentrations of this compound (e.g., 1-100 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Stimulation: Induce degranulation by adding DNP-human serum albumin (HSA) to the cells and incubate for 30 minutes at 37°C.

  • Quantification of Degranulation:

    • Centrifuge the cell suspension to pellet the cells.

    • Collect the supernatant and measure the activity of a granule-associated enzyme, such as β-hexosaminidase, using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

    • Lyse the cell pellet with Triton X-100 to determine the total cellular β-hexosaminidase activity.

    • Calculate the percentage of degranulation as the ratio of the enzyme activity in the supernatant to the total cellular enzyme activity.

  • Data Analysis: Plot the percentage of degranulation against the concentration of this compound to determine the IC₅₀ value.

Western Blot for NF-κB Pathway (for Piceatannol)

This protocol outlines the steps to investigate the effect of piceatannol on the NF-κB signaling pathway.

  • Cell Culture and Treatment:

    • Seed cells (e.g., human myeloid cells KBM-5) in culture plates.

    • Pre-treat the cells with piceatannol at various concentrations (e.g., 10-100 µM) for a specified duration (e.g., 1-4 hours).

    • Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 1 nM), for a short period (e.g., 15-30 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

This is a common flow cytometry-based method to quantify apoptosis induced by either compound.

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., oral squamous carcinoma cells for ER-27319 or various cancer cell lines for piceatannol) in 6-well plates.

    • Treat the cells with different concentrations of the compound or vehicle for the desired time (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells. Use trypsin for adherent cells.

    • Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant and compare the treated samples to the vehicle control.

Conclusion

This compound and piceatannol are both valuable research tools with demonstrated inhibitory effects on Syk kinase. This compound appears to be a more selective inhibitor of Syk in the context of FcεRI signaling in mast cells. Piceatannol, while also a potent Syk inhibitor, exhibits a broader spectrum of activity, affecting multiple kinases and signaling pathways, which contributes to its diverse biological effects.

The choice between these two compounds will depend on the specific research question. For studies focused on the direct consequences of Syk inhibition in allergic and inflammatory responses, the selectivity of this compound may be advantageous. For broader investigations into pathways involving inflammation, cancer, and oxidative stress, the pleiotropic effects of piceatannol may be more relevant. The provided data and protocols serve as a comprehensive resource to guide the design and interpretation of future studies involving these two important kinase inhibitors.

References

Benchmarking ER-27319 Maleate Against Novel Syk Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spleen tyrosine kinase (Syk) inhibitor, ER-27319 maleate (B1232345), with a selection of novel Syk inhibitors that have entered clinical development. The objective is to offer a clear, data-driven benchmark of their performance based on available preclinical and clinical findings.

Spleen tyrosine kinase is a critical non-receptor tyrosine kinase that plays a central role in the signal transduction of immunoreceptors in various hematopoietic cells. Its involvement in inflammatory and autoimmune diseases, as well as in hematological malignancies, has made it a prime target for therapeutic intervention. ER-27319 is a selective Syk inhibitor known to abrogate degranulation and tumor necrosis factor-alpha (TNF-α) production in mast cells.[1] This guide will compare its characteristics to those of next-generation inhibitors, including fostamatinib (B613848) (the only approved Syk inhibitor), entospletinib, and sovleplenib (B10827857).

Comparative Analysis of Syk Inhibitors

The following tables summarize the key performance indicators for ER-27319 maleate and the selected novel Syk inhibitors. It is important to note that the inhibitory potency of this compound is reported from cell-based assays, while the data for the novel inhibitors are primarily from biochemical assays, which may not be directly comparable.

Table 1: In Vitro Potency of Syk Inhibitors

InhibitorTargetIC50 (Biochemical Assay)IC50 (Cell-Based Assay)Reference
This compound SykNot available~10 µM (TNF-α production and mediator release in mast cells)[1]
Fostamatinib (R406) Syk41 nM-[2]
Entospletinib (GS-9973) Syk7.7 nM-[3]
Sovleplenib (HMPL-523) Syk25 nM-[2]

Table 2: Kinase Selectivity Profile

InhibitorKey Off-Target Kinases Inhibited at Therapeutically Relevant ConcentrationsReference
This compound Selective for Syk; does not inhibit ZAP-70. Selectively inhibits Syk activation by FcεRI γ ITAM but not Ig β ITAM.[1]
Fostamatinib (R406) KDR, Ret, FLT3[2]
Entospletinib (GS-9973) Highly selective for Syk over a broad panel of other kinases.[3]
Sovleplenib (HMPL-523) Superior selectivity compared to R406, with significantly less inhibition of KDR and RET.[2]

Table 3: In Vivo Efficacy in Preclinical and Clinical Studies

InhibitorDisease Model/IndicationDosing RegimenKey FindingsReference
Fostamatinib Rheumatoid Arthritis (RA)100 mg twice dailySignificant improvements in ACR20, ACR50, and ACR70 response rates compared to placebo in patients with inadequate response to methotrexate (B535133).[4][5][6]
Entospletinib Chronic Lymphocytic Leukemia (CLL)800 mg twice dailyMonotherapy showed limited activity in relapsed/refractory DLBCL. In combination with obinutuzumab for R/R CLL, an overall response rate of 66.7% was observed.[3][7][8]
Sovleplenib Immune Thrombocytopenia (ITP)300 mg once dailyStatistically significant and clinically meaningful increase in durable platelet response rate compared to placebo.[9][10][11]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor FcεRI / BCR ITAM ITAM Syk Syk ITAM->Syk recruits & activates Src_Kinase Src Family Kinase (e.g., Lyn) Src_Kinase->ITAM PLCg PLCγ Syk->PLCg phosphorylates Downstream Downstream Signaling (MAPK, NF-κB) Syk->Downstream PKC PKC PLCg->PKC Calcium Ca²⁺ Mobilization PLCg->Calcium Response Cellular Response (Degranulation, Cytokine Release, Proliferation) PKC->Response Calcium->Response Downstream->Response Inhibitor Syk Inhibitors (ER-27319, Fostamatinib, Entospletinib, Sovleplenib) Inhibitor->Syk

Syk Signaling Pathway Downstream of Immunoreceptors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cell_assays Cell-Based Functional Assays cluster_invivo In Vivo Evaluation start Syk Inhibitor (e.g., ER-27319) biochem Biochemical Assay (Kinase Activity - IC50) start->biochem cell_based Cell-Based Assays start->cell_based selectivity Kinase Selectivity Panel start->selectivity animal_models Disease Models (Arthritis, ITP, CLL) biochem->animal_models mast_cell Mast Cell Degranulation (β-hexosaminidase release) cell_based->mast_cell b_cell B-Cell Activation (CD69 expression) cell_based->b_cell cell_based->animal_models efficacy Efficacy Assessment (Dose-Response) animal_models->efficacy pk_pd PK/PD & Toxicology animal_models->pk_pd

Experimental Workflow for Syk Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used in the characterization of Syk inhibitors.

Biochemical Syk Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for determining the in vitro potency of inhibitors against purified Syk kinase.

  • Reagent Preparation :

    • Prepare a stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute recombinant human Syk enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the kinase buffer to their optimal working concentrations.

    • Prepare an ATP solution in the kinase buffer at a concentration close to the Kₘ for Syk.

  • Assay Procedure :

    • Add 2.5 µL of the Syk enzyme solution to the wells of a 384-well plate.

    • Add 0.5 µL of the diluted inhibitor or DMSO (vehicle control) to the respective wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This cell-based assay measures the ability of an inhibitor to prevent the release of granular contents from activated mast cells.

  • Cell Culture and Sensitization :

    • Culture a suitable mast cell line (e.g., RBL-2H3) or primary mast cells under appropriate conditions.

    • Sensitize the cells by incubating them overnight with anti-DNP IgE.

  • Inhibitor Treatment and Stimulation :

    • Wash the sensitized cells with a suitable buffer (e.g., Tyrode's buffer) to remove excess IgE.

    • Resuspend the cells and pre-incubate with various concentrations of the Syk inhibitor or vehicle (DMSO) for 30-60 minutes at 37°C.

    • Stimulate degranulation by adding DNP-HSA (antigen) and incubate for 30-45 minutes at 37°C. Include a positive control (e.g., ionomycin (B1663694) or Triton X-100 for total lysis) and a negative control (unstimulated cells).

  • Measurement of β-Hexosaminidase Activity :

    • Centrifuge the plate to pellet the cells.

    • Transfer the supernatant to a new plate.

    • Add a substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to the supernatant and incubate for 60-90 minutes at 37°C.

    • Stop the reaction with a stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃).

    • Measure the absorbance at 405 nm.

  • Data Analysis :

    • Calculate the percentage of β-hexosaminidase release for each condition, normalized to the total release from lysed cells.

    • Determine the IC50 of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

B-Cell Activation Assay (CD69 Expression by Flow Cytometry)

This assay assesses the effect of Syk inhibitors on the activation of B cells by measuring the expression of the early activation marker CD69.

  • Cell Preparation and Inhibitor Treatment :

    • Isolate primary human B cells or use a suitable B-cell line.

    • Pre-incubate the cells with various concentrations of the Syk inhibitor or vehicle (DMSO) for 30-60 minutes at 37°C in a 96-well plate.

  • B-Cell Stimulation :

    • Stimulate the B cells by adding an activating agent, such as anti-IgM or anti-IgD antibodies, to cross-link the B-cell receptor (BCR).

    • Incubate for 18-24 hours at 37°C in a CO₂ incubator.

  • Flow Cytometry Staining and Analysis :

    • Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

    • Stain the cells with fluorescently labeled antibodies against a B-cell marker (e.g., CD19 or CD20) and the activation marker CD69.

    • After incubation, wash the cells and resuspend them in FACS buffer.

    • Acquire the samples on a flow cytometer.

  • Data Analysis :

    • Gate on the B-cell population (CD19+ or CD20+).

    • Determine the percentage of CD69+ cells within the B-cell gate for each condition.

    • Calculate the IC50 of the inhibitor by plotting the percentage of inhibition of CD69 expression against the inhibitor concentration.

Conclusion

This comparative guide highlights the evolution of Syk inhibitors from the early-generation compound this compound to the more potent and selective novel inhibitors in clinical development. While this compound demonstrates efficacy in cell-based assays, the newer agents like fostamatinib, entospletinib, and sovleplenib exhibit significantly lower biochemical IC50 values and, in the case of sovleplenib and entospletinib, improved kinase selectivity. The in vivo data further underscore the therapeutic potential of these novel inhibitors in various disease contexts. The provided experimental protocols offer a framework for the continued evaluation and comparison of emerging Syk inhibitors, which will be crucial for the development of more effective and safer therapies for a range of immune-mediated diseases.

References

Safety Operating Guide

Proper Disposal of ER-27319 Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling ER-27319 maleate (B1232345) must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of ER-27319 maleate, encompassing safety precautions, spill management, and waste disposal.

Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards and the necessary personal protective equipment (PPE). While some safety data sheets (SDS) indicate that the substance does not meet the criteria for hazard classification, others classify it as a skin and eye irritant.[1][2] Therefore, a cautious approach is recommended.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses or gogglesProtects against splashes and dust particles.[1]
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile)Prevents skin contact and potential irritation.[1][2]
Body Protection Laboratory coatMinimizes contamination of personal clothing.
Respiratory Protection Use in a chemical fume hoodAvoids inhalation of dust and aerosols.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If not already working in one, move to a fume hood.

  • Contain the Spill: Cover the spilled material with a suitable absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1]

  • Collect the Waste: Carefully sweep the absorbed material into a designated, labeled waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent, followed by a water rinse.

  • Dispose of Cleanup Materials: All contaminated materials, including gloves and absorbent pads, should be placed in the hazardous waste container.

Waste Disposal Procedures

The disposal of this compound must be conducted in accordance with national and local regulations for chemical waste.

Key Disposal Steps:

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled, and sealed container.

  • Labeling: The waste container must be labeled with the full chemical name ("this compound") and appropriate hazard warnings.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the chemical waste by a licensed and specialized disposal company.[1] This ensures the waste is transported and disposed of at a regulated landfill or treatment facility in compliance with all legal requirements.

Experimental Workflow: Disposal of this compound

Workflow for this compound Disposal cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) C Collect this compound Waste in a Designated Container A->C B->C D Securely Seal and Label the Waste Container C->D E Store Container in a Designated Hazardous Waste Area D->E F Arrange for Pickup by a Licensed Disposal Company E->F G Complete Waste Manifest Documentation F->G

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.

References

Personal protective equipment for handling ER-27319 maleate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ER-27319 maleate (B1232345). Adherence to these procedures is essential for ensuring a safe laboratory environment and proper disposal.

Chemical and Physical Properties

PropertyValue
Chemical Formula C22H24N2O5[1] (or C18H20N2O.C4H4O4[2])
Molecular Weight 396.44 g/mol [1] (or 396.17 g/mol [2])
Appearance Solid powder[1][3]
Purity >98%[3]
Solubility Soluble in DMSO[3]
Storage Conditions Short term (days to weeks): Dry, dark, at 0 - 4°C. Long term (months to years): -20°C.[3]

Hazard Identification and Personal Protective Equipment (PPE)

ER-27319 maleate is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319)[1]. It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure risks.

PPE CategoryItem and Specification
Hand Protection Chemical-resistant gloves (e.g., standard BS EN 374:2003 compliant)[2]. Gloves should be inspected before use[2].
Eye/Face Protection Appropriate safety glasses or goggles[2]. A face shield may be necessary for larger quantities or when there is a risk of splashing.
Skin and Body Protection A standard laboratory coat or other appropriate protective clothing[2]. Ensure skin is not exposed.
Respiratory Protection If risk assessment indicates it is necessary, a suitable respirator should be used[2]. Work should ideally be conducted in a fume hood[2].

Operational Plan for Safe Handling

To ensure the safe handling of this compound, the following procedural steps must be followed:

1. Engineering Controls and Laboratory Setup:

  • Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or aerosols[2].

  • Ensure the laboratory is equipped with a readily accessible safety shower and eye wash station[2].

  • The work area should be well-ventilated.

2. Personal Protective Equipment (PPE) and Hygiene:

  • Before handling, don the appropriate PPE as detailed in the table above.

  • Avoid contact with skin, eyes, and clothing[1].

  • Do not eat, drink, or smoke in the laboratory area.

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday[1][2].

3. Handling and Preparation of Solutions:

  • When handling the solid form, be careful to avoid generating dust.

  • For preparing solutions, such as dissolving in DMSO, add the solvent to the solid slowly to prevent splashing.

  • If precipitation or phase separation occurs during preparation, heating and/or sonication can be used to aid dissolution[4].

  • Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.

4. First Aid Measures:

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek prompt medical attention[1][2].

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical advice[1][2].

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[2].

  • If swallowed: Wash out the mouth with water. Do not induce vomiting. Call a physician for guidance[1].

Disposal Plan

The disposal of this compound and its waste must be conducted in a manner that ensures safety and compliance with local, state, and federal regulations.

1. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.

  • Segregate waste into designated containers for solid chemical waste and, if applicable, non-halogenated solvent waste (e.g., DMSO solutions).

2. Container Selection and Labeling:

  • Use designated, leak-proof, and chemically compatible waste containers.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.

3. Disposal Procedure:

  • Solid Waste: Collect unused solid this compound and any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated solid hazardous waste container.

  • Liquid Waste: Solutions of this compound (e.g., in DMSO) should be collected in a designated liquid hazardous waste container for non-halogenated solvents.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with an appropriate solvent (e.g., DMSO or another suitable solvent). The rinsate should be collected as hazardous waste.

  • Consult your institution's EHS department for specific guidelines on waste pickup and disposal procedures. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under regulations such as the US EPA guidelines in 40 CFR Parts 261.3[5].

Emergency Spill Response Workflow

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_cleanup Cleanup Procedure cluster_major_spill Major Spill Response spill Chemical Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate immediate area if necessary alert->evacuate assess Assess the spill size and hazard evacuate->assess minor_spill Minor Spill? assess->minor_spill ppe Don appropriate PPE minor_spill->ppe Yes contact_ehs Contact EHS / Emergency Services minor_spill->contact_ehs No contain Contain the spill with absorbent material ppe->contain collect Collect waste into a hazardous waste container contain->collect clean Clean the area with soap and water collect->clean dispose Dispose of waste according to protocol clean->dispose secure_area Secure the area and wait for response team contact_ehs->secure_area

Caption: Workflow for responding to a chemical spill in the laboratory.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.